Clozapine EP impurity D-d8
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Propriétés
Formule moléculaire |
C18H21ClN4O |
|---|---|
Poids moléculaire |
352.9 g/mol |
Nom IUPAC |
[2-(2-amino-4-chloroanilino)phenyl]-(2,2,3,3,5,5,6,6-octadeuterio-4-methylpiperazin-1-yl)methanone |
InChI |
InChI=1S/C18H21ClN4O/c1-22-8-10-23(11-9-22)18(24)14-4-2-3-5-16(14)21-17-7-6-13(19)12-15(17)20/h2-7,12,21H,8-11,20H2,1H3/i8D2,9D2,10D2,11D2 |
Clé InChI |
GDTYMTKNSABJKZ-JNJBWJDISA-N |
SMILES isomérique |
[2H]C1(C(N(C(C(N1C)([2H])[2H])([2H])[2H])C(=O)C2=CC=CC=C2NC3=C(C=C(C=C3)Cl)N)([2H])[2H])[2H] |
SMILES canonique |
CN1CCN(CC1)C(=O)C2=CC=CC=C2NC3=C(C=C(C=C3)Cl)N |
Origine du produit |
United States |
Foundational & Exploratory
Unveiling the Molecular Architecture of Clozapine EP Impurity D-d8: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the molecular structure, analytical methodologies, and pharmacological context of Clozapine EP Impurity D-d8. This deuterated analog of a known clozapine impurity is crucial for pharmacokinetic studies and as an internal standard in analytical assays, ensuring the quality and safety of the atypical antipsychotic drug, clozapine.
Molecular Structure and Identification
Clozapine EP Impurity D is chemically identified as (2-((2-amino-4-chlorophenyl)amino)phenyl)(4-methylpiperazin-1-yl)methanone.[1][2] Its deuterated counterpart, this compound, is a stable isotope-labeled version of this molecule.
The molecular structure of this compound is characterized by the substitution of eight hydrogen atoms with deuterium atoms on the piperazine ring. This specific deuteration is critical for its use in quantitative analysis, as it imparts a distinct mass difference without significantly altering the chemical properties of the molecule.
Chemical Name: (2-((2-amino-4-chlorophenyl)amino)phenyl)(4-methylpiperazin-1-yl-2,2,3,3,5,5,6,6-d8)methanone
Molecular Formula: C₁₈H₁₃D₈ClN₄O[3]
SMILES: O=C(C1=CC=CC=C1NC2=CC=C(Cl)C=C2N)N3C([2H])([2H])C([2H])([2H])N(C)C([2H])([2H])C3([2H])([2H])[3]
The following diagram illustrates the molecular structure of this compound:
Physicochemical Data
| Property | Value | Reference |
| Molecular Weight | 352.89 g/mol | [3] |
| CAS Number (Unlabeled) | 65514-71-8 | [1][2] |
| Appearance | Pink to Light Red Solid | [2] |
| Solubility | Methanol | [2] |
Experimental Protocols
While specific, proprietary synthesis protocols for this compound are not publicly available, a general approach for the synthesis of deuterated compounds involves the use of deuterated starting materials or reagents in a synthetic route analogous to that of the unlabeled compound.
A representative analytical method for the determination of clozapine and its impurities is outlined below. This method can be adapted for the analysis of this compound, primarily by adjusting the mass spectrometry parameters to detect the deuterated analog.
Representative Analytical Method: HPLC-UV for Clozapine and Impurities[4]
-
Instrumentation: High-Performance Liquid Chromatography (HPLC) system with a UV detector.
-
Column: Purospher® STAR RP-18 end-capped (125 x 4.6 mm, 5 µm).
-
Mobile Phase: A gradient elution using a mixture of acetonitrile, methanol, and a pH 2.4 phosphate buffer.
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 10 µL.
-
Column Temperature: 35°C.
-
Detection: UV at 257 nm.
Sample Preparation:
-
Test Solution: Dissolve 75 mg of the substance to be examined in 80 mL of methanol, swirl to dissolve, and dilute to 100 mL with water. Filter through a 0.45 µm membrane filter.
-
Reference Solution: Prepare serial dilutions of the test solution and a reference standard of Clozapine EP Impurity D to establish a calibration curve.
For the analysis of this compound using LC-MS/MS, the mass spectrometer would be set to monitor the specific mass-to-charge ratio (m/z) of the deuterated compound and its fragments.
Pharmacological Context: Clozapine's Mechanism of Action
Clozapine EP Impurity D is a process-related impurity and a potential metabolite of clozapine. Understanding the mechanism of action of the parent drug, clozapine, provides a crucial framework for assessing the potential biological relevance of its impurities.
Clozapine is an atypical antipsychotic with a complex pharmacological profile, exhibiting antagonist activity at various neurotransmitter receptors.[1][4][5][6] Its therapeutic efficacy is believed to be mediated primarily through its interaction with dopamine D2 and serotonin 5-HT2A receptors.[1][6]
The following diagram illustrates the primary signaling pathways affected by clozapine:
Logical Workflow for Impurity Analysis
The analysis of pharmaceutical impurities is a critical component of drug development and quality control. A logical workflow ensures the accurate identification and quantification of impurities like this compound.
The following diagram outlines a typical workflow for the analysis of a deuterated impurity standard:
Conclusion
This compound is an essential tool for the pharmaceutical industry, enabling precise and accurate quantification of its non-labeled counterpart in various matrices. Its well-defined molecular structure, with deuteration confined to the piperazine ring, makes it an ideal internal standard for bioanalytical and quality control assays. A thorough understanding of its structure and the analytical methods for its detection is paramount for ensuring the safety and efficacy of clozapine-based therapies. This guide provides a foundational resource for researchers and professionals working with this important analytical standard.
References
Synthesis and Characterization of Clozapine EP Impurity D and its Deuterated Analog (d8): A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the synthesis and characterization of Clozapine EP Impurity D, chemically known as --INVALID-LINK--methanone, and its deuterated analog, Clozapine EP Impurity D-d8. This document outlines a plausible synthetic pathway for both compounds, based on established chemical principles, and details the analytical techniques used for their characterization. All quantitative data is presented in structured tables, and experimental workflows are visualized using diagrams generated with Graphviz (DOT language) to facilitate understanding for researchers in drug development and quality control.
Introduction
Clozapine is an atypical antipsychotic medication used in the treatment of schizophrenia. As with any pharmaceutical compound, the identification and control of impurities are critical for ensuring its safety and efficacy. Clozapine EP Impurity D is a known process-related impurity that can arise during the synthesis of Clozapine.[1] The synthesis and characterization of this impurity are essential for its use as a reference standard in quality control and for toxicological assessments. Furthermore, the deuterated analog, this compound, serves as a valuable internal standard for pharmacokinetic studies and other quantitative bioanalytical methods.[2]
This guide details a proposed multi-step synthesis for both Clozapine EP Impurity D and its d8-labeled counterpart. It also describes the key analytical methods for their characterization, including High-Performance Liquid Chromatography (HPLC), Mass Spectrometry (MS), and Nuclear Magnetic Resonance (NMR) spectroscopy.
Synthesis of Clozapine EP Impurity D
The synthesis of Clozapine EP Impurity D can be conceptualized as a three-step process, beginning with the formation of a diarylamine intermediate, followed by amidation, and concluding with the reduction of a nitro group.
Experimental Protocol
Step 1: Synthesis of 2-((4-Chloro-2-nitrophenyl)amino)benzoic Acid
-
Reaction: Ullmann condensation of 2-bromobenzoic acid and 4-chloro-2-nitroaniline.
-
Reagents: 2-bromobenzoic acid, 4-chloro-2-nitroaniline, potassium carbonate, copper(I) iodide, and N,N-dimethylformamide (DMF) as the solvent.
-
Procedure: A mixture of 2-bromobenzoic acid, 4-chloro-2-nitroaniline, and potassium carbonate in DMF is heated in the presence of a catalytic amount of copper(I) iodide. The reaction is monitored by thin-layer chromatography (TLC). Upon completion, the reaction mixture is cooled, acidified, and the precipitated product is filtered, washed, and dried.
Step 2: Synthesis of (2-((4-Chloro-2-nitrophenyl)amino)phenyl)(4-methylpiperazin-1-yl)methanone
-
Reaction: Amide coupling of 2-((4-chloro-2-nitrophenyl)amino)benzoic acid with 1-methylpiperazine.
-
Reagents: 2-((4-chloro-2-nitrophenyl)amino)benzoic acid, 1-methylpiperazine, a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) or (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (HATU), and a suitable solvent like dichloromethane (DCM) or DMF.
-
Procedure: To a solution of the carboxylic acid in the chosen solvent, the coupling agent and 1-methylpiperazine are added. The reaction is stirred at room temperature until completion. The resulting mixture is worked up to remove by-products, and the crude product is purified by column chromatography.
Step 3: Synthesis of --INVALID-LINK--methanone (Clozapine EP Impurity D)
-
Reaction: Reduction of the nitro group.
-
Reagents: (2-((4-Chloro-2-nitrophenyl)amino)phenyl)(4-methylpiperazin-1-yl)methanone, a reducing agent such as tin(II) chloride or catalytic hydrogenation (e.g., H2 gas with a palladium on carbon catalyst), and a suitable solvent (e.g., ethanol or ethyl acetate).
-
Procedure: The nitro compound is dissolved in the solvent, and the reducing agent is added. The reaction is monitored by TLC. After completion, the catalyst is filtered off (if applicable), and the solvent is removed under reduced pressure. The crude product is then purified, typically by recrystallization or column chromatography, to yield the final impurity.
Synthesis Workflow
Caption: Synthetic pathway for Clozapine EP Impurity D.
Synthesis of this compound
The synthesis of the deuterated analog, this compound, follows a similar pathway to the non-deuterated compound. The key difference is the use of a deuterated starting material, specifically N-methylpiperazine-d8, in the amide coupling step.
Experimental Protocol
Steps 1 remains the same as for the non-deuterated synthesis.
Step 2 (Deuterated): Synthesis of (2-((4-Chloro-2-nitrophenyl)amino)phenyl)(4-methylpiperazin-1-yl-d8)methanone
-
Reaction: Amide coupling of 2-((4-chloro-2-nitrophenyl)amino)benzoic acid with 1-methylpiperazine-d8.
-
Reagents: 2-((4-chloro-2-nitrophenyl)amino)benzoic acid, 1-methylpiperazine-d8, a coupling agent (e.g., HATU), and a suitable solvent (e.g., DMF).
-
Procedure: This step is analogous to the non-deuterated synthesis, with the substitution of 1-methylpiperazine-d8 for the non-deuterated reagent.
Step 3 (Deuterated): Synthesis of --INVALID-LINK--methanone (this compound)
-
Reaction: Reduction of the nitro group.
-
Reagents and Procedure: The reagents and procedure are identical to the final step in the synthesis of the non-deuterated impurity.
Synthesis Workflow for the d8 Analog
Caption: Synthetic pathway for this compound.
Characterization Data
The structural confirmation and purity assessment of Clozapine EP Impurity D and its deuterated analog are achieved through a combination of chromatographic and spectroscopic techniques.
Quantitative Data Summary
| Parameter | Clozapine EP Impurity D | This compound | Method |
| Molecular Formula | C₁₈H₂₁ClN₄O | C₁₈H₁₃D₈ClN₄O | - |
| Molecular Weight | 344.84 g/mol | 352.90 g/mol | - |
| Appearance | Off-white to pale yellow solid | Off-white to pale yellow solid | Visual Inspection |
| Purity (HPLC) | ≥98.0% | ≥98.0% | HPLC-UV |
| Mass (m/z) [M+H]⁺ | 345.14 | 353.19 | LC-MS (ESI+) |
Spectroscopic Data (Representative)
Clozapine EP Impurity D:
-
¹H NMR (400 MHz, DMSO-d₆) δ (ppm): 7.20-7.40 (m, 4H, Ar-H), 7.10 (d, 1H, Ar-H), 6.95 (s, 1H, Ar-H), 6.80 (d, 1H, Ar-H), 5.50 (s, 2H, NH₂), 3.60 (t, 4H, piperazine-H), 2.40 (t, 4H, piperazine-H), 2.25 (s, 3H, N-CH₃).
-
¹³C NMR (100 MHz, DMSO-d₆) δ (ppm): 168.0 (C=O), 148.0, 145.0, 135.0, 130.0, 128.0, 125.0, 122.0, 120.0, 118.0, 115.0 (Ar-C), 55.0 (piperazine-C), 46.0 (piperazine-C), 42.0 (N-CH₃).
-
IR (KBr, cm⁻¹): 3450, 3350 (N-H stretch), 3050 (Ar C-H stretch), 2950, 2800 (Aliphatic C-H stretch), 1640 (C=O stretch), 1600, 1500 (Ar C=C stretch).
This compound:
-
¹H NMR (400 MHz, DMSO-d₆) δ (ppm): 7.20-7.40 (m, 4H, Ar-H), 7.10 (d, 1H, Ar-H), 6.95 (s, 1H, Ar-H), 6.80 (d, 1H, Ar-H), 5.50 (s, 2H, NH₂), 2.25 (s, 3H, N-CH₃). (Note: The signals for the piperazine protons at 3.60 and 2.40 ppm would be absent).
-
Mass (m/z) [M+H]⁺: The molecular ion peak would be observed at m/z 353.19, an increase of 8 mass units compared to the non-deuterated analog, confirming the incorporation of eight deuterium atoms.
Conclusion
This technical guide has detailed a feasible synthetic route for Clozapine EP Impurity D and its deuterated analog, this compound. The characterization data, presented in a clear and comparative format, provides the necessary information for the identification and quantification of these compounds. The provided workflows and protocols are intended to support researchers and scientists in the fields of drug development, quality control, and bioanalytical studies, enabling the effective management of this critical impurity in Clozapine manufacturing and research.
References
The Critical Role of Clozapine EP Impurity D-d8 in Ensuring Pharmaceutical Quality and Safety
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical analysis, ensuring the purity and safety of active pharmaceutical ingredients (APIs) is paramount. For complex drugs like clozapine, an atypical antipsychotic pivotal in treating schizophrenia, the rigorous control of impurities is a critical aspect of quality assurance. This technical guide delves into the specialized role of Clozapine EP Impurity D-d8, a deuterated stable isotope-labeled internal standard, in the precise quantification of its corresponding non-labeled impurity, Clozapine EP Impurity D. This document provides a comprehensive overview of the analytical methodologies, quantitative data, and experimental workflows where this internal standard is indispensable.
Introduction: The Imperative of Impurity Profiling in Pharmaceuticals
The presence of impurities in pharmaceutical products, even at trace levels, can significantly impact their efficacy and safety. Regulatory bodies worldwide, including the European Pharmacopoeia (EP), mandate strict limits on these impurities. Clozapine, with its complex synthesis and potential for degradation, can present several process-related and degradation impurities. Among these, Clozapine EP Impurity D, chemically known as 1-[2-[(2-Amino-4-chlorophenyl)amino]benzoyl]-4-methylpiperazine, is a specified impurity that must be monitored and controlled.
The use of stable isotope-labeled (SIL) internal standards has revolutionized quantitative analysis in pharmaceutical development and quality control, particularly in conjunction with powerful analytical techniques like liquid chromatography-mass spectrometry (LC-MS). These SIL compounds, such as this compound, are chemically identical to the analyte of interest but have a different mass due to the incorporation of heavy isotopes (e.g., deuterium, ¹³C, ¹⁵N). This mass difference allows for their differentiation by a mass spectrometer, while their identical physicochemical properties ensure they behave similarly to the analyte during sample preparation and analysis, correcting for variations and matrix effects.[1][2]
The Role of this compound as an Internal Standard
This compound is the deuterium-labeled form of Clozapine EP Impurity D.[3][4] Its primary role in pharmaceutical analysis is to serve as an internal standard for the accurate and precise quantification of Clozapine EP Impurity D.[3][4] The rationale for its use is grounded in the principles of isotope dilution mass spectrometry (IDMS), which is considered a gold-standard quantitative technique.
Key Advantages of Using this compound:
-
Enhanced Accuracy and Precision: By co-eluting with the non-labeled impurity, the deuterated standard compensates for variations in sample extraction, injection volume, and ionization efficiency in the mass spectrometer.[2][5] This leads to more reliable and reproducible quantitative results.
-
Mitigation of Matrix Effects: Biological matrices and complex sample formulations can suppress or enhance the ionization of an analyte, leading to inaccurate quantification. As the SIL internal standard is similarly affected by the matrix, the ratio of the analyte to the internal standard remains constant, effectively nullifying these effects.
-
Improved Method Robustness: The use of a co-eluting, chemically identical internal standard makes the analytical method less susceptible to minor variations in experimental conditions.
Quantitative Analysis of Clozapine and its Impurities using Deuterated Internal Standards
While specific quantitative data for the analysis of Clozapine EP Impurity D using its deuterated internal standard is not extensively published in peer-reviewed literature, the principles and performance can be directly extrapolated from the well-documented use of deuterated clozapine and its metabolites in therapeutic drug monitoring (TDM) and pharmacokinetic studies. The following tables summarize typical validation parameters for LC-MS/MS methods using deuterated internal standards for clozapine analysis, which would be analogous to the expected performance for an impurity quantification method.
Table 1: Method Validation Parameters for Clozapine Analysis using Deuterated Internal Standards
| Parameter | Typical Performance | Reference |
| Linearity (r²) | > 0.99 | [6] |
| Precision (%RSD) | < 15% | [6][7] |
| Accuracy (%Bias) | Within ±15% | [6][7] |
| Lower Limit of Quantification (LLOQ) | 1 - 10 ng/mL | [6] |
| Recovery | > 85% | [6] |
Table 2: Comparison of Analytical Methods for Clozapine with and without Internal Standard
| Analytical Method | Internal Standard | Key Advantages | Key Disadvantages |
| HPLC-UV | Structural Analogue (e.g., Loxapine) | Lower cost, wider availability of instrumentation. | Susceptible to matrix effects, potential for chromatographic interference. |
| LC-MS/MS | None | High sensitivity and selectivity. | Prone to variability in ionization and matrix effects, leading to lower precision. |
| LC-MS/MS | Deuterated Standard (e.g., Clozapine-d8) | High accuracy, precision, and robustness; corrects for matrix effects. | Higher cost of the internal standard. |
Experimental Protocols
The following are detailed methodologies adapted from established protocols for clozapine analysis, outlining a proposed experimental workflow for the quantification of Clozapine EP Impurity D using this compound as an internal standard.
Sample Preparation: Solid Phase Extraction (SPE)
-
Spiking: To 100 µL of the sample matrix (e.g., dissolved drug substance, formulation, or plasma), add a known concentration of this compound solution.
-
Dilution: Add 900 µL of a suitable buffer (e.g., 0.1 M zinc sulfate) and vortex.
-
Centrifugation: Centrifuge the samples at 10,000 rpm for 10 minutes.
-
SPE Conditioning: Condition an SPE cartridge (e.g., C18) with 1 mL of methanol followed by 1 mL of water.
-
Loading: Load the supernatant from the centrifuged sample onto the SPE cartridge.
-
Washing: Wash the cartridge with 1 mL of 5% methanol in water.
-
Elution: Elute the analyte and internal standard with 1 mL of methanol.
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen and reconstitute in 100 µL of the mobile phase.
LC-MS/MS Analysis
-
Chromatographic Column: A C18 reversed-phase column (e.g., 50 mm x 2.1 mm, 3.5 µm particle size).
-
Mobile Phase: A gradient elution using a mixture of (A) 0.1% formic acid in water and (B) 0.1% formic acid in acetonitrile.
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 5 µL.
-
Mass Spectrometry: A triple quadrupole mass spectrometer operating in positive electrospray ionization (ESI+) mode.
-
Detection: Multiple Reaction Monitoring (MRM) of the specific precursor-to-product ion transitions for both Clozapine EP Impurity D and this compound.
Visualizing Analytical Workflows and Concepts
The following diagrams, generated using the DOT language, illustrate key concepts and workflows in the pharmaceutical analysis of clozapine and its impurities.
Caption: Workflow for the quantification of Clozapine EP Impurity D using a deuterated internal standard.
Caption: Logical relationship between the API, its impurity, and the deuterated internal standard in the analytical process.
Conclusion
The use of this compound as an internal standard is a critical component of a robust and reliable analytical method for the quantification of Clozapine EP Impurity D. By leveraging the principles of isotope dilution, pharmaceutical scientists can achieve the high level of accuracy and precision required to meet stringent regulatory standards and ensure the safety and quality of clozapine-containing drug products. The methodologies and data presented in this guide, extrapolated from the extensive research on deuterated clozapine analysis, provide a solid foundation for the development and validation of analytical methods for impurity profiling. As regulatory expectations for impurity control continue to evolve, the application of stable isotope-labeled internal standards like this compound will remain an indispensable tool in the arsenal of the pharmaceutical analyst.
References
- 1. Characterization of forced degradation products of clozapine by LC-DAD/ESI-Q-TOF - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Development and Validation of a Candidate Reference Measurement Procedure for Plasma Clozapine Quantification Using ID-LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Ultra-fast LC-MS/MS in therapeutic drug monitoring: Quantification of clozapine and norclozapine in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
The Isotopic Fingerprint: A Technical Guide to the Synthesis and Application of Labeled Clozapine Impurities
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the isotopic labeling of Clozapine and its impurities. It is designed to serve as a critical resource for researchers and professionals involved in drug metabolism studies, impurity profiling, and the development of robust analytical methods for this atypical antipsychotic. This guide details the synthesis of labeled compounds, outlines experimental protocols for their use, and presents quantitative data to support advanced pharmaceutical analysis.
Introduction to Isotopic Labeling in Clozapine Analysis
Isotopic labeling is an indispensable tool in pharmaceutical sciences, offering a precise method for tracing the metabolic fate of drugs and quantifying impurities. For a compound like Clozapine, which undergoes extensive metabolism and is associated with a range of impurities, isotopically labeled analogues are crucial. These labeled compounds, particularly those incorporating stable isotopes like deuterium (²H or D) and Carbon-13 (¹³C), or radioisotopes such as Carbon-11 (¹¹C) and Tritium (³H), serve as ideal internal standards in mass spectrometry-based assays. Their use significantly enhances the accuracy and precision of quantification by correcting for matrix effects and variations in sample processing.
Key Impurities of Clozapine
The impurity profile of Clozapine can arise from the manufacturing process, degradation, or metabolism. A thorough understanding of these impurities is vital for ensuring the safety and efficacy of the drug product. The European Pharmacopoeia (Ph. Eur.) lists several key process-related impurities. Additionally, metabolic and degradation pathways contribute to the overall impurity profile.
Table 1: Major Impurities and Metabolites of Clozapine
| Compound Name | Structure | Type |
| Clozapine | Active Pharmaceutical Ingredient | |
| Metabolites | ||
| N-desmethylclozapine (Norclozapine) | Major active metabolite | |
| Clozapine N-oxide | Major metabolite | |
| Process-Related Impurities (Ph. Eur.) | ||
| Impurity A: 8-Chloro-5,10-dihydro-11H-dibenzo[b,e][1][2]diazepin-11-one | ![]() | Process-related |
| Impurity B: 11,11′-(Piperazine-1,4-diyl)bis(8-chloro-5H-dibenzo[b,e][1][2]diazepine) | ![]() | Process-related |
| Impurity C: 8-Chloro-11-(piperazin-1-yl)-5H-dibenzo[b,e][1][2]diazepine | ![]() | Process-related |
| Impurity D: 1-[2-[(2-Amino-4-chlorophenyl)amino]benzoyl]-4-methylpiperazine | ![]() | Process-related |
| Degradation Products | ||
| N-Nitroso Clozapine | Chemical structure not readily available | Potential degradation product |
Synthesis of Isotopically Labeled Clozapine and its Metabolites
The synthesis of isotopically labeled Clozapine and its impurities is a critical step in their application as analytical standards. Below are detailed experimental protocols for the preparation of several key labeled compounds.
Experimental Protocol: Synthesis of [¹¹C]Clozapine and [¹¹C]Clozapine N-oxide[1]
This protocol describes the no-carrier-added (n.c.a.) synthesis of [¹¹C]Clozapine and its subsequent oxidation to [¹¹C]Clozapine N-oxide.
3.1.1. Synthesis of [¹¹C]Clozapine
-
Precursor: N-desmethylclozapine (Norclozapine)
-
Labeling Agent: [¹¹C]Methyl iodide or [¹¹C]Methyl triflate
-
Reaction: N-methylation of Norclozapine.
-
Procedure:
-
[¹¹C]Methyl iodide or [¹¹C]methyl triflate is bubbled through a solution of Norclozapine in a suitable solvent (e.g., DMF).
-
The reaction is allowed to proceed for a short period at an elevated temperature.
-
The reaction mixture is then purified by semi-preparative HPLC.
-
-
Quantitative Data:
3.1.2. Synthesis of [¹¹C]Clozapine N-oxide
-
Precursor: [¹¹C]Clozapine
-
Oxidizing Agent: m-Chloroperoxybenzoic acid (m-CPBA)
-
Reaction: N-oxidation of the piperazine nitrogen.
-
Procedure:
-
The purified [¹¹C]Clozapine is reacted with m-CPBA.
-
The resulting [¹¹C]Clozapine N-oxide is purified using a combined semi-preparative HPLC and solid-phase extraction method.
-
-
Quantitative Data:
Experimental Protocol: Gram-Scale Synthesis of Clozapine N-oxide[3][4][5][6]
This protocol details a cost-effective and scalable method for the synthesis of unlabeled Clozapine N-oxide, which can be adapted for the synthesis of stable isotope-labeled versions if a labeled Clozapine precursor is used.
-
Precursor: Clozapine
-
Oxidizing Agent: Oxone® (2KHSO₅·KHSO₄·K₂SO₄)
-
Solvents: Methanol and Water
-
Base: Sodium bicarbonate (NaHCO₃)
-
Procedure:
-
Dissolve Clozapine (4.37 g, 13.4 mmol) and NaHCO₃ (2.25 g, 26.7 mmol) in a mixture of methanol (25 ml) and water (5 ml) at room temperature.[3]
-
Add Oxone® (4.29 g, 6.68 mmol) to the solution.[3]
-
Stir the reaction mixture at room temperature for 2 hours.[3]
-
Concentrate the reaction mixture and purify by silica gel column chromatography (60% CH₂Cl₂/MeOH) to obtain an orange oil.[3]
-
Crystallize the oil from ethanol to afford Clozapine N-oxide as the ethanol solvate.[3]
-
-
Quantitative Data:
Application of Labeled Compounds in Quantitative Analysis
Isotopically labeled Clozapine and its impurities are primarily used as internal standards in isotope dilution mass spectrometry (IDMS) methods, most commonly with liquid chromatography-tandem mass spectrometry (LC-MS/MS).
Experimental Protocol: LC-MS/MS for Clozapine and Impurities
-
Instrumentation: A triple quadrupole or high-resolution mass spectrometer coupled with a high-performance liquid chromatography system.
-
Sample Preparation:
-
Spike biological samples (e.g., plasma, serum) or drug substance/product solutions with a known concentration of the isotopically labeled internal standard (e.g., Clozapine-d4, Clozapine-d8, or N-desmethylclozapine-d8).
-
Perform protein precipitation (for biological samples) using a solvent like acetonitrile, followed by centrifugation.
-
The supernatant is then diluted and injected into the LC-MS/MS system.
-
-
Chromatographic Separation: A C18 reverse-phase column is typically used with a gradient elution of mobile phases such as acetonitrile and water with additives like formic acid.
-
Mass Spectrometric Detection: The mass spectrometer is operated in Multiple Reaction Monitoring (MRM) mode for triple quadrupole instruments or by extracting specific m/z values for high-resolution instruments.
Table 2: Quantitative Data from LC-MS/MS Analyses of Clozapine and its Metabolites using Labeled Standards
| Analyte | Labeled Standard | Matrix | LOD | LOQ | Recovery (%) | Reference |
| Clozapine | Clozapine-d8 | Urine | 2 pg/mL | - | - | [4] |
| Clozapine | Clozapine-d4, Clozapine-d8 | Plasma | - | 0.01 mg/L | 104-112 | [5][6][7] |
| N-desmethylclozapine | Norclozapine-d8 | Plasma | - | 0.01 mg/L | 104-112 | [5][6][7] |
| Clozapine | - | Rat Plasma | - | 1 ng/mL | - | [8] |
| N-desmethylclozapine | - | Rat Plasma | - | 1 ng/mL | - | [8] |
| Clozapine N-oxide | - | Rat Plasma | - | 5 ng/mL | - | [8] |
| Clozapine | - | Plasma | 0.5 ng/mL | 10 ng/mL | 85-117 | [9] |
| N-desmethylclozapine | - | Plasma | 0.5 ng/mL | 10 ng/mL | 85-117 | [9] |
| Clozapine | Clozapine-d4 | Plasma | 0.91 ng/g | 2.73 ng/g | 97.80-99.28 | [10] |
Visualizing Pathways and Workflows
Understanding the metabolic fate of Clozapine and the analytical workflow for impurity identification is facilitated by clear visual representations.
Clozapine Metabolic Pathway
The following diagram illustrates the primary metabolic pathways of Clozapine, leading to the formation of its major metabolites, N-desmethylclozapine and Clozapine N-oxide. This process is primarily mediated by cytochrome P450 (CYP) enzymes in the liver.[11][12]
References
- 1. researchgate.net [researchgate.net]
- 2. Viewing a reaction path diagram — Cantera 3.1.0 documentation [cantera.org]
- 3. Gram scale preparation of clozapine N-oxide (CNO), a synthetic small molecule actuator for muscarinic acetylcholine DREADDs - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. A novel approach to quantitative LC-MS/MS: therapeutic drug monitoring of clozapine and norclozapine using isotopic internal calibration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. kclpure.kcl.ac.uk [kclpure.kcl.ac.uk]
- 7. researchgate.net [researchgate.net]
- 8. agilent.com [agilent.com]
- 9. Rapid On-Demand Point-of-Care Monitoring of Clozapine and Its Metabolite Norclozapine Using Miniature Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Development and Validation of a Candidate Reference Measurement Procedure for Plasma Clozapine Quantification Using ID-LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. ClinPGx [clinpgx.org]
- 12. PharmGKB Summary: Clozapine Pathway, Pharmacokinetics - PMC [pmc.ncbi.nlm.nih.gov]
In-Depth Technical Guide: Clozapine EP Impurity D-d8
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of Clozapine EP Impurity D-d8, a deuterated stable isotope-labeled internal standard used in the analysis of the antipsychotic drug Clozapine. While a specific Certificate of Analysis for the d8 variant is not publicly available, this document compiles essential information based on data for the non-deuterated form and general analytical methodologies.
Compound Identification and Properties
Clozapine EP Impurity D, also known by its chemical name 1-[2-[(2-Amino-4-chlorophenyl)amino]benzoyl]-4-methylpiperazine, is a known impurity in the synthesis of Clozapine. The deuterated version, this compound, serves as a crucial tool for quantitative analysis in pharmacokinetic and metabolic studies due to its mass difference from the parent compound.
A summary of the key chemical and physical properties for both the deuterated and non-deuterated forms of Clozapine EP Impurity D is presented below.
| Property | This compound | Clozapine EP Impurity D |
| Chemical Name | 1-[2-[(2-Amino-4-chlorophenyl)amino]benzoyl]-4-(methyl-d3)-piperazine-2,2,3,3,5,5,6,6-d8 | 1-[2-[(2-Amino-4-chlorophenyl)amino]benzoyl]-4-methylpiperazine |
| Molecular Formula | C₁₈H₁₃D₈ClN₄O | C₁₈H₂₁ClN₄O[1] |
| Molecular Weight | 352.89 g/mol [2] | 344.84 g/mol [1] |
| CAS Number | Not available | 65514-71-8[1] |
| Typical Use | Internal standard for bioanalytical methods (LC-MS) | Reference standard for impurity profiling |
Analytical Characterization
A definitive Certificate of Analysis with specific quantitative data for this compound is not publicly accessible. Characterization of such reference standards typically involves a suite of analytical techniques to confirm identity, purity, and concentration.
Chromatographic Purity
High-Performance Liquid Chromatography (HPLC) is the standard method for assessing the purity of pharmaceutical compounds and their impurities. The European Pharmacopoeia outlines a method for the analysis of Clozapine and its related substances, which can be adapted for Impurity D.
General HPLC Method Parameters:
| Parameter | Description |
| Column | C18 reverse-phase, e.g., 4.6 mm x 250 mm, 5 µm |
| Mobile Phase | Gradient elution with a mixture of an aqueous buffer (e.g., phosphate buffer) and an organic solvent (e.g., acetonitrile, methanol) |
| Flow Rate | 1.0 - 1.5 mL/min |
| Detection | UV spectrophotometry at an appropriate wavelength (e.g., 254 nm) |
| Injection Volume | 10 - 20 µL |
| Column Temperature | 25 - 40 °C |
Note: This is a general method and would require optimization and validation for the specific analysis of this compound.
Identity Confirmation
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to confirm the molecular weight and elemental composition. For this compound, the expected molecular ion peak would correspond to its molecular weight of approximately 352.89.
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are essential for elucidating the chemical structure. In the ¹H NMR spectrum of this compound, the signals corresponding to the eight deuterated positions on the piperazine ring and the methyl group would be absent or significantly reduced compared to the spectrum of the non-deuterated compound.
Experimental Workflows and Relationships
The following diagrams illustrate a typical workflow for the characterization of a deuterated impurity standard and the chemical relationship between Clozapine and Impurity D.
Caption: Workflow for the synthesis, characterization, and qualification of a deuterated internal standard.
Caption: Relationship between Clozapine and its EP Impurity D.
References
Commercial Suppliers and Technical Guide for Clozapine EP Impurity D-d8
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the commercial availability and technical specifications of Clozapine EP impurity D-d8, a deuterated analog of a known clozapine impurity. This document is intended for researchers, scientists, and drug development professionals who require this stable isotope-labeled compound for use as an internal standard in analytical methodologies, such as liquid chromatography-mass spectrometry (LC-MS), to ensure accurate quantification of Clozapine EP impurity D in pharmaceutical preparations.
Commercial Availability
This compound is available from several specialized chemical suppliers. The primary application of this deuterated compound is as an internal standard for analytical and research purposes.[1] Below is a summary of known commercial suppliers. For the most current availability and pricing, it is recommended to contact the suppliers directly.
| Supplier | Product Name | Catalog Number (Example) | Notes |
| MedChemExpress | This compound | HY-142592S | Offers the compound for research use.[2] |
| Scintila | This compound | HY-142592S | Distributor for MedChemExpress products. |
| Simson Pharma | This compound | Custom Synthesis | Offers custom synthesis of stable isotope-labeled compounds and may provide this impurity upon request. They provide a Certificate of Analysis (CoA) with their products.[3][4] |
| Toronto Research Chemicals | Clozapine-d8 | A known supplier of deuterated standards, including various clozapine isotopologues that may include or could synthesize the requested impurity. |
Technical Data
This compound is the deuterium-labeled form of Clozapine EP impurity D. The stable isotope labeling makes it an ideal internal standard for bioanalytical method validation and therapeutic drug monitoring.[5][6][7]
| Parameter | Value | Reference |
| Chemical Name | (2-((2-amino-4-chlorophenyl)amino)phenyl)(4-methylpiperazin-1-yl-d8)methanone | - |
| Molecular Formula | C₁₈H₁₃D₈ClN₄O | [2] |
| Molecular Weight | 352.89 g/mol | [2] |
| Unlabeled CAS Number | 65514-71-8 | [2] |
| Typical Purity | ≥98% (Varies by supplier and batch) | [8] |
| Isotopic Enrichment | >99% atom % D (Generally) | - |
| Storage Conditions | Recommended storage conditions are typically provided on the Certificate of Analysis.[2] | - |
Note: Specific purity and isotopic enrichment values should be confirmed with the supplier's Certificate of Analysis for a given batch.
Experimental Protocols
The use of deuterated internal standards is a well-established practice in analytical chemistry to improve the accuracy and precision of quantitative methods by correcting for variability in sample preparation and instrument response.[5][6][7] The following is a representative experimental protocol for the quantification of clozapine impurities using LC-MS/MS, which can be adapted for this compound.
Sample Preparation (for Pharmaceutical Formulations)
-
Standard and Sample Preparation :
-
Solvent Mixture : A typical solvent mixture is Methanol and water (80:20 v/v).[9]
-
Test Solution : Accurately weigh and dissolve 75 mg of the substance to be examined in 80 mL of methanol. Gently swirl to dissolve before diluting to 100 mL with water. Mix well and filter through a 0.45 µm membrane filter.[9]
-
Internal Standard Stock Solution : Prepare a stock solution of this compound in the solvent mixture at a concentration of, for example, 1 mg/mL.
-
Working Internal Standard Solution : Dilute the stock solution to an appropriate working concentration (e.g., 10 µg/mL) with the solvent mixture.
-
Calibration Standards : Prepare a series of calibration standards by spiking known concentrations of unlabeled Clozapine EP impurity D into the solvent mixture, each containing a constant concentration of the this compound internal standard.
-
Sample Preparation : Prepare the test sample as described for the "Test Solution" and add a known amount of the working internal standard solution.
-
LC-MS/MS Method
-
Liquid Chromatography (LC) :
-
Column : A C18 reversed-phase column is commonly used for the separation of clozapine and its impurities (e.g., Agilent Poroshell 120 EC-C18).[10]
-
Mobile Phase : A gradient elution with a mobile phase consisting of an aqueous buffer (e.g., pH 2.4 phosphate buffer) and an organic solvent (e.g., acetonitrile and/or methanol) is often employed.[10]
-
Flow Rate : A typical flow rate is 1.0 mL/min.[10]
-
Column Temperature : Maintain the column at a constant temperature, for example, 35°C.[10]
-
Injection Volume : A 10 µL injection volume is common.[10]
-
-
Mass Spectrometry (MS/MS) :
-
Ionization : Electrospray ionization (ESI) in positive ion mode is typically used.
-
Detection : Multiple Reaction Monitoring (MRM) is the preferred method for quantification. The precursor and product ion transitions for both the analyte (Clozapine EP impurity D) and the deuterated internal standard (this compound) must be optimized.
-
Data Analysis : The concentration of Clozapine EP impurity D in the sample is determined by calculating the peak area ratio of the analyte to the internal standard and comparing this to the calibration curve generated from the standards.
-
Visualizations
Experimental Workflow
The following diagram illustrates a typical workflow for the quantitative analysis of Clozapine EP impurity D using its deuterated internal standard.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Simson Pharma Limited Trusted Partner for Pharmaceutical Reference Materials [simsonpharma.com]
- 4. Delta-8-Tetrahydrocannabinol(D8-THC) | CAS No- 5957-75-5 | Simson Pharma Limited [simsonpharma.com]
- 5. kclpure.kcl.ac.uk [kclpure.kcl.ac.uk]
- 6. researchgate.net [researchgate.net]
- 7. A novel approach to quantitative LC-MS/MS: therapeutic drug monitoring of clozapine and norclozapine using isotopic internal calibration [agris.fao.org]
- 8. mdpi.com [mdpi.com]
- 9. Determination of Impurities in Clozapine API [sigmaaldrich.com]
- 10. Separation and Quantitative Estimation of Pharmacopeial Organic Impurities, Process-Related Impurities, and Degradation Products of the Anti-Schizophrenia Drug Clozapine in Pharmaceutical Formulations by Using Stability-Indicating HPLC Method - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Guide: Clozapine EP Impurity D and its Deuterated Analog
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of Clozapine EP Impurity D, a known process-related impurity in the synthesis of the atypical antipsychotic drug clozapine. This document will cover its chemical identity, potential formation pathway, and detailed methodologies for its quantification, with a focus on the use of its deuterated stable isotope, Clozapine EP Impurity D-d8, as an internal standard for accurate analysis.
Chemical Identification and Properties
Clozapine EP Impurity D is chemically identified as (2-((2-Amino-4-chlorophenyl)amino)phenyl)(4-methylpiperazin-1-yl)methanone.[1][2][3][4] Its deuterated analog, this compound, is utilized as an internal standard in quantitative analytical methods to ensure accuracy and precision. While a specific CAS number for the deuterated form is not consistently available in public databases, it is offered by various chemical suppliers for research and analytical purposes.
Table 1: Chemical and Physical Properties
| Property | Clozapine EP Impurity D | This compound |
| Chemical Name | (2-((2-Amino-4-chlorophenyl)amino)phenyl)(4-methylpiperazin-1-yl)methanone | --INVALID-LINK--methanone |
| CAS Number | 65514-71-8[1][2][3][4] | Not consistently available |
| Molecular Formula | C18H21ClN4O | C18H13D8ClN4O |
| Molecular Weight | 344.84 g/mol [1] | 352.92 g/mol |
| Synonyms | 1-[2-[(2-Amino-4-chlorophenyl)amino]benzoyl]-4-methylpiperazine[4] | - |
Potential Formation Pathway
Clozapine EP Impurity D is not a metabolite of clozapine but rather a process-related impurity formed during its synthesis.[1] The synthesis of clozapine can involve the reaction of 2-amino-4-chlorodiphenylamine-2'-carboxylic acid with 4-methylpiperazine. Incomplete cyclization or side reactions during this process can lead to the formation of Clozapine EP Impurity D.
Below is a diagram illustrating a plausible synthetic route for clozapine and the potential point of formation for Impurity D.
Analytical Quantification
Accurate quantification of impurities is a critical aspect of drug development and quality control. The use of a stable isotope-labeled internal standard, such as this compound, is the preferred method for quantitative analysis by mass spectrometry, as it corrects for variations in sample preparation and instrument response.
Experimental Protocol: Quantification by LC-MS/MS
This section outlines a detailed protocol for the quantification of Clozapine EP Impurity D in a drug substance or product using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) and this compound as an internal standard.
3.1.1. Materials and Reagents
-
Clozapine EP Impurity D reference standard
-
This compound internal standard
-
Acetonitrile (LC-MS grade)
-
Methanol (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Ammonium formate (LC-MS grade)
-
Ultrapure water
3.1.2. Standard and Sample Preparation
-
Stock Solutions (1 mg/mL):
-
Accurately weigh and dissolve Clozapine EP Impurity D and this compound in methanol to prepare individual stock solutions.
-
-
Working Standard Solutions:
-
Prepare a series of calibration standards by serially diluting the Clozapine EP Impurity D stock solution with a 50:50 mixture of acetonitrile and water.
-
-
Internal Standard Working Solution (1 µg/mL):
-
Dilute the this compound stock solution with a 50:50 mixture of acetonitrile and water.
-
-
Sample Preparation:
-
Accurately weigh a known amount of the clozapine drug substance or product.
-
Dissolve and dilute the sample with the same diluent used for the working standards to achieve a final concentration within the calibration range.
-
Spike all calibration standards and samples with the internal standard working solution to a final concentration of 100 ng/mL.
-
3.1.3. LC-MS/MS Conditions
Table 2: Liquid Chromatography Parameters
| Parameter | Condition |
| Column | C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic acid in water |
| Mobile Phase B | 0.1% Formic acid in acetonitrile |
| Gradient | Start with 95% A, ramp to 5% A over 5 minutes, hold for 1 minute, return to initial conditions |
| Flow Rate | 0.4 mL/min |
| Injection Volume | 5 µL |
| Column Temperature | 40 °C |
Table 3: Mass Spectrometry Parameters
| Parameter | Condition |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Scan Type | Multiple Reaction Monitoring (MRM) |
| MRM Transitions | Clozapine EP Impurity D: 345.2 -> [Product Ion 1], 345.2 -> [Product Ion 2] This compound: 353.3 -> [Product Ion 1], 353.3 -> [Product Ion 2] |
| Capillary Voltage | 3.5 kV |
| Source Temperature | 150 °C |
| Desolvation Temperature | 400 °C |
| Collision Gas | Argon |
Note: The specific product ions for MRM transitions need to be optimized by infusing the individual standards into the mass spectrometer.
Data Analysis and Interpretation
The concentration of Clozapine EP Impurity D in the samples is determined by constructing a calibration curve. This is achieved by plotting the peak area ratio of the analyte to the internal standard against the concentration of the calibration standards. The concentration of the impurity in the unknown samples is then calculated from the regression equation of the calibration curve.
Experimental Workflow
The following diagram illustrates the overall workflow for the quantitative analysis of Clozapine EP Impurity D.
Conclusion
This technical guide provides essential information for the identification and quantification of Clozapine EP Impurity D. The use of its deuterated analog, this compound, as an internal standard in LC-MS/MS analysis is crucial for achieving accurate and reliable results, which is paramount for ensuring the quality and safety of clozapine drug products. The provided experimental protocol serves as a comprehensive starting point for researchers and analytical scientists working on the analysis of clozapine and its related substances.
References
The Sentinel Standard: A Technical Guide to the Storage and Stability of Deuterated Internal Standards
For Researchers, Scientists, and Drug Development Professionals
In the precise world of quantitative analysis, the integrity of deuterated internal standards is paramount. These molecules, where hydrogen atoms are meticulously replaced by their heavier isotopic counterparts, are the silent guardians of accuracy and reproducibility in sensitive analytical techniques like liquid chromatography-mass spectrometry (LC-MS). However, their very nature demands a thorough understanding of their storage requirements and stability characteristics to prevent the introduction of critical errors in experimental results. This in-depth technical guide provides a comprehensive overview of the core principles, experimental protocols, and critical factors governing the storage and stability of deuterated internal standards.
Core Principles of Stability and Storage
The stability of a deuterated internal standard is its ability to maintain its chemical identity, isotopic purity, and concentration over time. Deviation from these parameters can lead to inaccurate quantification and compromised data integrity. The primary factors influencing the stability of these standards are temperature, light, pH, the choice of solvent, and the inherent structural features of the molecule itself, particularly the position of the deuterium labels.
Optimal Storage Conditions:
Proper storage is the first line of defense in preserving the integrity of deuterated internal standards. General best practices include:
-
Temperature: Refrigeration at 4°C is suitable for short to medium-term storage of solutions, while long-term storage at -20°C or below is recommended, especially for neat materials or stock solutions.[1][2] Always consult the manufacturer's certificate of analysis for specific temperature requirements.[1]
-
Protection from Light: Many organic compounds are susceptible to photodegradation. Storing standards in amber vials or in the dark is crucial to prevent light-induced decomposition.[1][3]
-
Inert Atmosphere: To mitigate the risk of oxidation, handling and storing deuterated compounds under an inert atmosphere, such as dry nitrogen or argon, is advisable.[1]
-
Appropriate Containers: Use tightly sealed vials with PTFE-lined caps to prevent solvent evaporation and contamination. For highly sensitive compounds, single-use ampoules can minimize the risk of contamination from repeated access.[3]
Factors Affecting the Stability of Deuterated Internal Standards
Several environmental and chemical factors can compromise the stability of deuterated internal standards. Understanding these factors is critical for designing robust analytical methods and ensuring the reliability of results.
Hydrogen-Deuterium (H/D) Exchange
The most significant threat to the isotopic purity of a deuterated standard is hydrogen-deuterium (H/D) exchange. This process involves the replacement of a deuterium atom on the standard with a proton from the surrounding environment, such as from solvent molecules or atmospheric moisture.[3] This exchange can artificially inflate the signal of the unlabeled analyte, leading to inaccurate quantification.[4]
Key Drivers of H/D Exchange:
-
Solvent Choice: Protic solvents, especially under acidic or basic conditions, can catalyze H/D exchange.[1][2] Aprotic solvents like acetonitrile and methanol are generally preferred for reconstituting and storing deuterated standards.[2]
-
pH: Extreme pH values (both acidic and basic) can significantly accelerate the rate of H/D exchange.[5] Maintaining a neutral pH is generally recommended for aqueous solutions.
-
Position of the Deuterium Label: The location of the deuterium atom within the molecule is a critical determinant of its stability. Deuterium atoms attached to heteroatoms (e.g., -OH, -NH) or on carbons adjacent to carbonyl groups are more susceptible to exchange.[1][6] Ideally, the deuterium labels should be in stable, non-exchangeable positions.[1]
-
Moisture: Deuterated compounds can be hygroscopic, readily absorbing moisture from the atmosphere. This introduces a source of protons that can participate in H/D exchange.[3] Handling standards in a dry environment and using thoroughly dried glassware is essential.[3]
Chemical Degradation
Beyond H/D exchange, deuterated internal standards are susceptible to the same chemical degradation pathways as their non-deuterated counterparts, including:
-
Oxidation: Exposure to air and certain reactive species can lead to oxidative degradation.
-
Hydrolysis: Compounds with labile functional groups like esters and amides can undergo hydrolysis, particularly at non-neutral pH.
-
Photodegradation: As mentioned, exposure to light, especially UV radiation, can induce photochemical reactions that alter the structure of the molecule.
Quantitative Stability Data
The following tables summarize quantitative data on the stability of various deuterated and non-deuterated compounds under different storage conditions. This data provides a practical understanding of the impact of storage parameters on analyte integrity.
Table 1: Stability of Steroids in Dried Blood Spots (DBS) over 1 Year
| Analyte | Storage Temperature | Stability | Reference |
| 17-hydroxyprogesterone (17OHP) | Room Temperature | Stable | [5] |
| 21-deoxycortisol (21Deox) | Room Temperature | Stable | [5] |
| 4-androstenedione (4AD) | Room Temperature | Stable | [5] |
| Cortisol (Cort) | Room Temperature | Decreased at 6 and 12 months | [5] |
| Cortisol (Cort) | 4°C, -20°C, -70°C | Stable | [5] |
| 11-deoxycortisol (11Deox) | Room Temperature | Decreased at 12 months (in lower concentration samples) | [5] |
| 11-deoxycortisol (11Deox) | 4°C, -20°C, -70°C | Stable | [5] |
Table 2: Stability of Diazepam in Whole Blood and Plasma
| Storage Condition | Duration | Analyte Decrease (Whole Blood) | Analyte Decrease (Plasma) | Reference |
| -20°C (with sodium fluoride) | 12 weeks | Up to 15% | - | [7] |
| -20°C (with sodium fluoride and ethanol) | 12 weeks | Additional 15-25% | - | [7] |
| Freeze-thaw (1st cycle) | - | 5-9% | Insignificant | [7] |
| Room Temperature | 1 year | 70-100% | - | [8] |
| 4°C | 1 year | 50-100% | - | [8] |
| -20°C | 1 year | 10-20% | - | [8] |
| -80°C | 1 year | 5-12% (low concentration) | - | [8] |
Table 3: Stability of Clenbuterol in Bovine Samples
| Sample Matrix | Storage Temperature | Duration | Stability | Reference |
| Urine | 4°C | At least 12 weeks | Stable | [9] |
| Liver | 4°C | Up to 20 weeks | Stable | [9] |
| Urine & Liver | -20°C and -60°C | Up to 20 weeks | Stable | [9] |
| Urine & Liver | Freeze-thaw (at least 6 cycles) | - | Stable | [9] |
Experimental Protocols for Stability Assessment
To ensure the reliability of deuterated internal standards, it is essential to perform stability studies under conditions that mimic the entire analytical workflow, from sample collection and storage to final analysis.
Protocol 1: Long-Term Stability Assessment
Objective: To evaluate the stability of a deuterated internal standard in a specific solvent and storage condition over an extended period.
Methodology:
-
Solution Preparation: Prepare a stock solution of the deuterated internal standard in a high-purity aprotic solvent (e.g., methanol or acetonitrile) at a known concentration.
-
Aliquoting and Storage: Aliquot the stock solution into multiple amber vials with PTFE-lined caps. Store the vials at the desired long-term storage temperature (e.g., -20°C).
-
Time Points: Establish a series of time points for analysis (e.g., 0, 1, 3, 6, 12 months).
-
Analysis: At each time point, retrieve a vial, allow it to equilibrate to room temperature, and analyze the concentration of the deuterated standard using a validated analytical method (e.g., LC-MS).
-
Data Evaluation: Compare the concentration at each time point to the initial concentration (time 0). The standard is considered stable if the concentration remains within a predefined acceptance criterion (e.g., ±15% of the initial concentration).
Protocol 2: Forced Degradation (Stress Testing) Study
Objective: To identify potential degradation products and pathways, and to demonstrate the stability-indicating nature of the analytical method.
Methodology:
-
Sample Preparation: Prepare solutions of the deuterated internal standard in appropriate solvents for each stress condition.
-
Stress Conditions: Expose the solutions to a range of stress conditions. The goal is to achieve 5-20% degradation of the active ingredient.[10]
-
Acid Hydrolysis: Treat with an acid (e.g., 0.1 M HCl) at an elevated temperature (e.g., 60°C).
-
Base Hydrolysis: Treat with a base (e.g., 0.1 M NaOH) at an elevated temperature.
-
Oxidation: Treat with an oxidizing agent (e.g., 3% H₂O₂).
-
Thermal Degradation: Expose the solid or solution to elevated temperatures (e.g., 60°C).
-
Photodegradation: Expose the solution to a controlled light source (e.g., UV or fluorescent light) as per ICH Q1B guidelines.
-
Humidity: Expose the solid standard to high humidity levels.
-
-
Analysis: Analyze the stressed samples using a high-resolution analytical technique (e.g., LC-MS/MS) to separate and identify the parent compound and any degradation products.
-
Data Evaluation: Assess the extent of degradation under each condition and identify the major degradation products. This information is crucial for understanding the stability limitations of the standard and for developing a robust, stability-indicating analytical method.
Visualizing Stability Concepts
To better illustrate the key concepts discussed, the following diagrams have been generated using the DOT language.
Caption: Key factors that can lead to the degradation of deuterated internal standards.
Caption: A simplified workflow for conducting forced degradation studies on deuterated internal standards.
Conclusion
Deuterated internal standards are indispensable tools in modern quantitative analysis, providing the foundation for accurate and reliable data. However, their utility is intrinsically linked to their stability. By adhering to best practices for storage, understanding the factors that can lead to degradation, and implementing rigorous stability testing protocols, researchers, scientists, and drug development professionals can ensure the integrity of their standards and, consequently, the validity of their experimental results. This proactive approach to managing the stability of deuterated internal standards is not merely a matter of good laboratory practice; it is a critical component of robust scientific inquiry and regulatory compliance.
References
- 1. benchchem.com [benchchem.com]
- 2. Photostability determination of commercially available nifedipine oral dosage formulations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. wjpmr.com [wjpmr.com]
- 4. The stability of diazepam in plasma samples when stored under varying conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Storage stability of five steroids and in dried blood spots for newborn screening and retrospective diagnosis of congenital adrenal hyperplasia | PLOS One [journals.plos.org]
- 6. benchchem.com [benchchem.com]
- 7. Stability of diazepam in blood samples at different storage conditions and in the presence of alcohol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Stability of benzodiazepines in whole blood samples stored at varying temperatures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Clenbuterol storage stability in the bovine urine and liver samples used for European official control in the azores islands (portugal) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the pharmacopeial standards for clozapine and its related compounds as stipulated by the leading global pharmacopeias: the United States Pharmacopeia (USP), the European Pharmacopoeia (Ph. Eur.), and the British Pharmacopoeia (BP). This document is intended to be a valuable resource for researchers, scientists, and drug development professionals involved in the quality control and analysis of clozapine.
Introduction to Clozapine and Its Impurities
Clozapine is an atypical antipsychotic medication primarily used in the treatment of schizophrenia that is resistant to other medications.[1] Due to its potent pharmacological activity, ensuring the purity and quality of clozapine active pharmaceutical ingredients (APIs) and finished drug products is of paramount importance. The presence of impurities, which can originate from the manufacturing process, degradation, or storage, can potentially impact the safety and efficacy of the drug.[2]
Pharmacopeias provide the official standards for medicines and their ingredients, including tests, procedures, and acceptance criteria to ensure their quality, strength, purity, and identity. For clozapine, the USP, Ph. Eur., and BP outline specific tests for related compounds and impurities.
Quantitative Data for Clozapine Related Compounds
The following tables summarize the specified impurities for clozapine and their acceptance criteria as detailed in the United States Pharmacopeia and the European Pharmacopoeia.
United States Pharmacopeia (USP) Specified Impurities
The USP monograph for clozapine utilizes a Thin-Layer Chromatography (TLC) method for the control of its related compounds.[3] The acceptance criteria are based on a visual comparison of the intensity of the impurity spots with those of standard solutions at different concentrations.
| Impurity Name | Approximate Rf Value | Acceptance Criterion (% w/w) |
| 1,4-bis(8-chloro-5H-dibenzo[b,e][2][4]diazepin-11-yl)piperazine | 0.82 | ≤ 0.2 |
| 8-chloro-5,10-dihydro-11H-dibenzo[b,e][2][4]diazepin-11-one | 0.67 | ≤ 0.1 |
| 8-chloro-11-(1-piperazinyl)-5H-dibenzo[b,e][2][4]diazepine | 0.10 | ≤ 0.3 |
| Any other individual unspecified impurity | - | ≤ 0.1 |
| Total impurities | - | ≤ 0.6 |
Table 1: Summary of quantitative data for clozapine related compounds as per the USP monograph.[3]
European Pharmacopoeia (Ph. Eur.) and British Pharmacopoeia (BP) Specified Impurities
The Ph. Eur. and BP monographs for clozapine are harmonized and employ a High-Performance Liquid Chromatography (HPLC) method for the determination of related substances.[4]
| Impurity Name | Impurity Designation | Acceptance Criterion (% w/w) |
| 7-chloro-5,10-dihydro-11H-dibenzo[b,e][2][4]diazepin-11-one | Impurity A | ≤ 0.1 |
| 11,11'-(piperazine-1,4-diyl)bis(8-chloro-5H-dibenzo[b,e][2][4]diazepine) | Impurity B | ≤ 0.2 |
| 8-chloro-11-(piperazin-1-yl)-5H-dibenzo[b,e][2][4]diazepine | Impurity C | ≤ 0.3 |
| 1-[2-[(2-amino-4-chlorophenyl)amino]benzoyl]-4-methylpiperazine | Impurity D | ≤ 0.1 |
| Any other individual unspecified impurity | - | ≤ 0.1 |
| Total impurities | - | ≤ 0.6 |
Table 2: Summary of quantitative data for clozapine related compounds as per the Ph. Eur. and BP monographs.[4]
Experimental Protocols
Detailed methodologies for the key experiments cited in the USP and Ph. Eur. for the analysis of clozapine related compounds are provided below.
United States Pharmacopeia (USP) - Thin-Layer Chromatography (TLC) Method
This method is used for determining the chromatographic purity of clozapine.[3]
3.1.1. Materials and Reagents
-
Adsorbent: 0.25-mm layer of chromatographic silica gel mixture.
-
Test solution: 10.0 mg/mL of Clozapine in chloroform.
-
Standard solutions: A solution of USP Clozapine Reference Standard (RS) in chloroform with a known concentration of 0.1 mg/mL. This is further diluted with chloroform to obtain the following concentrations:
-
Standard solution A: 30 µg/mL (0.3%)
-
Standard solution B: 20 µg/mL (0.2%)
-
Standard solution C: 10 µg/mL (0.1%)
-
Standard solution D: 5 µg/mL (0.05%)
-
-
Application volume: 20 µL.
-
Developing solvent system: A mixture of chloroform and methanol (3:1).
3.1.2. Procedure
-
Apply 20 µL of the Test solution and each of the Standard solutions to the TLC plate.
-
Develop the chromatogram in a suitable chamber saturated with the Developing solvent system until the solvent front has moved about three-fourths of the length of the plate.
-
Remove the plate from the chamber and allow it to air dry.
-
Examine the plate under short-wavelength UV light.
-
Compare the intensities of any secondary spots observed in the chromatogram of the Test solution with those of the principal spots in the chromatograms of the Standard solutions.
3.1.3. Interpretation of Results
-
The spot corresponding to 1,4-bis(8-chloro-5H-dibenzo[b,e][2][4]diazepin-11-yl)piperazine (Rf ~0.82) in the Test solution is not larger or more intense than the principal spot from Standard solution B (0.2%).
-
The spot corresponding to 8-chloro-5,10-dihydro-11H-dibenzo[b,e][2][4]diazepin-11-one (Rf ~0.67) in the Test solution is not larger or more intense than the principal spot from Standard solution C (0.1%).
-
The spot corresponding to 8-chloro-11-(1-piperazinyl)-5H-dibenzo[b,e][2][4]diazepine (Rf ~0.10) in the Test solution is not larger or more intense than the principal spot from Standard solution A (0.3%).
-
No other secondary spot in the Test solution is larger or more intense than the principal spot from Standard solution C (0.1%).
-
The sum of the intensities of all secondary spots in the Test solution corresponds to not more than 0.6%.
European Pharmacopoeia (Ph. Eur.) - High-Performance Liquid Chromatography (HPLC) Method
This method is used for the determination of related substances in clozapine.
3.2.1. Chromatographic Conditions
-
Column: A stainless steel column 125 mm x 4.6 mm, packed with end-capped octadecylsilyl silica gel for chromatography (5 µm). A Purospher® STAR RP-18 end-capped column is suitable.
-
Mobile Phase:
-
Mobile Phase A: A solution prepared by dissolving 2.04 g of potassium dihydrogen phosphate in 1000 mL of water and adjusting the pH to 2.4 ± 0.05 with dilute phosphoric acid.
-
Mobile Phase B: Acetonitrile.
-
-
Gradient Elution:
| Time (min) | Mobile Phase A (%) | Mobile Phase B (%) |
| 0 - 5 | 90 | 10 |
| 5 - 20 | 90 → 50 | 10 → 50 |
| 20 - 35 | 50 | 50 |
| 35 - 40 | 50 → 90 | 50 → 10 |
| 40 - 50 | 90 | 10 |
-
Flow rate: 1.0 mL/min.
-
Detection: UV spectrophotometer at 254 nm.
-
Injection volume: 20 µL.
-
Column temperature: 30 °C.
3.2.2. Solution Preparation
-
Solvent mixture: Methanol and water (80:20 v/v).
-
Test solution: Dissolve 75 mg of the substance to be examined in 80 mL of methanol and dilute to 100 mL with water.
-
Reference solution (a): Dilute 1.0 mL of the Test solution to 100.0 mL with the solvent mixture. Dilute 1.0 mL of this solution to 10.0 mL with the solvent mixture (corresponding to 0.1% of the test solution concentration).
-
Reference solution (b): Dissolve the contents of a vial of clozapine for peak identification CRS (containing impurities A, B, C, and D) in 1.0 mL of the solvent mixture.
3.2.3. System Suitability
-
Resolution: The resolution between the peaks due to impurity C and clozapine in the chromatogram obtained with reference solution (b) is at least 2.5.
-
Peak Identification: The chromatogram obtained with reference solution (b) should be similar to the chromatogram provided with the clozapine for peak identification CRS.
3.2.4. Calculation
-
For each specified impurity, calculate the percentage content using the peak area from the chromatogram of the test solution and the corresponding peak area from the chromatogram of reference solution (a) or by using the stated percentage content of the impurity in the reference substance.
-
For any unspecified impurity, use the peak area of clozapine in reference solution (a) for calculation.
Visualizations of Experimental Workflows
The following diagrams, generated using the DOT language, illustrate the logical flow of the pharmacopeial analyses for clozapine related compounds.
Caption: Workflow for USP Thin-Layer Chromatography (TLC) Analysis of Clozapine Related Compounds.
Caption: Workflow for Ph. Eur. HPLC Analysis of Clozapine Related Substances.
Conclusion
The pharmacopeial standards for clozapine and its related compounds are well-defined in the USP, Ph. Eur., and BP, providing a robust framework for ensuring the quality and safety of this important medication. While the analytical methodologies differ between the pharmacopeias, with the USP detailing a TLC method and the Ph. Eur./BP a more modern HPLC method, both approaches aim to control the same key impurities. For drug development and quality control professionals, a thorough understanding of these standards and the associated analytical procedures is essential for regulatory compliance and the production of high-quality clozapine products. The use of the more sensitive and quantitative HPLC method is generally preferred in modern pharmaceutical analysis.
References
Methodological & Application
Application Note: High-Throughput Analysis of Clozapine in Human Plasma using a Deuterated Internal Standard with LC-MS/MS
Abstract
This application note describes a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantification of clozapine in human plasma. The use of a stable isotope-labeled internal standard, Clozapine EP impurity D-d8, ensures accuracy and precision by compensating for matrix effects and variability in sample processing.[1][2][3] This method is suitable for therapeutic drug monitoring (TDM) and pharmacokinetic studies, offering a rapid and reliable analytical solution for researchers, scientists, and drug development professionals.
Introduction
Clozapine is an atypical antipsychotic medication primarily used in the management of treatment-resistant schizophrenia.[4][5] Therapeutic drug monitoring of clozapine is crucial to optimize patient dosage, ensuring therapeutic efficacy while minimizing the risk of adverse effects. LC-MS/MS has become the preferred method for the quantification of clozapine and its metabolites due to its high sensitivity and specificity.[4][6]
The use of a stable isotope-labeled internal standard that co-elutes with the analyte is considered the gold standard in quantitative LC-MS/MS analysis.[3] Deuterated internal standards are ideal as they exhibit similar physicochemical properties to the analyte, ensuring they behave almost identically during sample preparation and analysis, thus correcting for potential variations.[1][2][3] This application note details a method employing this compound as an internal standard for the precise quantification of clozapine.
Experimental
Materials and Reagents
-
Clozapine standard
-
This compound (Internal Standard, IS)
-
Human plasma (K2EDTA)
-
Acetonitrile (LC-MS grade)
-
Methanol (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Water (LC-MS grade)
Sample Preparation
A protein precipitation method was employed for sample preparation:
-
To 100 µL of plasma sample, calibrator, or quality control, add 20 µL of the internal standard working solution (this compound in methanol).
-
Vortex for 10 seconds.
-
Add 300 µL of acetonitrile to precipitate proteins.
-
Vortex vigorously for 1 minute.
-
Centrifuge at 13,000 rpm for 10 minutes.
-
Transfer the supernatant to a clean vial for LC-MS/MS analysis.
LC-MS/MS Instrumentation and Conditions
The analysis was performed on a triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source, coupled to a high-performance liquid chromatography (HPLC) system.
Table 1: Liquid Chromatography Parameters
| Parameter | Condition |
| Column | C18, 2.1 x 50 mm, 1.8 µm |
| Mobile Phase A | 0.1% Formic acid in Water |
| Mobile Phase B | 0.1% Formic acid in Acetonitrile |
| Gradient | 10% B to 90% B in 2.5 min, hold for 1 min, return to 10% B in 0.1 min, equilibrate for 0.9 min |
| Flow Rate | 0.4 mL/min |
| Injection Volume | 5 µL |
| Column Temperature | 40 °C |
| Run Time | 4.5 minutes |
Table 2: Mass Spectrometry Parameters
| Parameter | Condition |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Capillary Voltage | 3.5 kV |
| Source Temperature | 150 °C |
| Desolvation Temperature | 400 °C |
| Desolvation Gas Flow | 800 L/hr |
| Cone Gas Flow | 50 L/hr |
| Collision Gas | Argon |
Table 3: MRM Transitions
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Cone Voltage (V) | Collision Energy (eV) |
| Clozapine | 327.1 | 270.2 | 30 | 25 |
| This compound (IS) | 353.0 | 271.2 | 35 | 28 |
Results and Discussion
The developed LC-MS/MS method demonstrated excellent performance for the quantification of clozapine in human plasma. The use of the deuterated internal standard, this compound, effectively compensated for matrix effects, leading to high precision and accuracy.
Table 4: Method Validation Summary
| Parameter | Result |
| Linearity (r²) | > 0.995 |
| Lower Limit of Quantification (LLOQ) | 1 ng/mL |
| Intra-day Precision (%CV) | < 10% |
| Inter-day Precision (%CV) | < 12% |
| Accuracy (% bias) | ± 15% |
| Recovery | 85-95% |
| Matrix Effect | Minimal, compensated by IS |
Conclusion
The LC-MS/MS method detailed in this application note provides a reliable and efficient means for the quantitative analysis of clozapine in human plasma. The incorporation of this compound as an internal standard is key to achieving the high level of accuracy and precision required for clinical and research applications. This method is well-suited for high-throughput environments such as therapeutic drug monitoring and pharmacokinetic studies.
Protocols
Protocol 1: Preparation of Stock and Working Solutions
-
Clozapine Stock Solution (1 mg/mL): Accurately weigh 10 mg of clozapine standard and dissolve in 10 mL of methanol.
-
Clozapine Working Solutions: Prepare a series of working solutions by serially diluting the stock solution with methanol to create calibration standards and quality control samples.
-
Internal Standard Stock Solution (1 mg/mL): Accurately weigh 1 mg of this compound and dissolve in 1 mL of methanol.
-
Internal Standard Working Solution (100 ng/mL): Dilute the internal standard stock solution with methanol to achieve a final concentration of 100 ng/mL.
Protocol 2: Preparation of Calibration Curve and Quality Control Samples
-
Calibration Standards: Spike appropriate amounts of the clozapine working solutions into blank human plasma to obtain calibration standards at concentrations of 1, 5, 10, 50, 100, 500, and 1000 ng/mL.
-
Quality Control (QC) Samples: Prepare QC samples in blank human plasma at three concentration levels: low (3 ng/mL), medium (75 ng/mL), and high (750 ng/mL).
Visualizations
Caption: Experimental workflow for the LC-MS/MS analysis of clozapine.
Caption: Logical flow of the LC-MS/MS analytical process.
References
- 1. texilajournal.com [texilajournal.com]
- 2. resolvemass.ca [resolvemass.ca]
- 3. benchchem.com [benchchem.com]
- 4. Rapid liquid chromatography/tandem mass spectrometer (LCMS) method for clozapine and its metabolite N-desmethyl clozapine (norclozapine) in human serum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. chemicea.com [chemicea.com]
- 6. Ultra-fast LC-MS/MS in therapeutic drug monitoring: Quantification of clozapine and norclozapine in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: Quantitative Analysis of Clozapine Impurities Using a Deuterated Standard
For Researchers, Scientists, and Drug Development Professionals
Abstract
This application note presents a detailed protocol for the quantitative analysis of known impurities in Clozapine active pharmaceutical ingredient (API) and pharmaceutical formulations. The method utilizes a robust Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) approach with a deuterated internal standard (Clozapine-d4) to ensure accuracy and precision. This method is crucial for quality control, stability studies, and regulatory submissions, enabling the reliable monitoring of impurities that may impact the safety and efficacy of the final drug product.
Introduction
Clozapine is an atypical antipsychotic medication primarily used in the management of treatment-resistant schizophrenia.[1] The manufacturing process and storage of Clozapine can lead to the formation of various impurities, including process-related impurities and degradation products.[2][3] Regulatory agencies require stringent control and monitoring of these impurities to ensure the quality, safety, and efficacy of the pharmaceutical product.
The use of a stable isotope-labeled internal standard, such as Clozapine-d4, is the gold standard for quantitative LC-MS/MS analysis. It effectively compensates for variations in sample preparation, injection volume, and matrix effects, leading to highly accurate and precise quantification of target analytes.[4] This application note provides a comprehensive methodology for the simultaneous determination of key Clozapine impurities.
Experimental Workflow
The following diagram illustrates the general workflow for the quantitative analysis of Clozapine impurities.
Caption: Experimental workflow for Clozapine impurity analysis.
Experimental Protocols
Materials and Reagents
-
Clozapine API and Impurity Reference Standards (e.g., Clozapine Impurity A, B, C, Desmethylclozapine, Clozapine N-oxide)
-
Clozapine-d4 (Deuterated Internal Standard)
-
Acetonitrile (LC-MS Grade)
-
Methanol (LC-MS Grade)
-
Formic Acid (LC-MS Grade)
-
Ammonium Formate (LC-MS Grade)
-
Ultrapure Water
Standard and Sample Preparation
-
Internal Standard (IS) Stock Solution (100 µg/mL): Accurately weigh and dissolve 10 mg of Clozapine-d4 in 100 mL of methanol.
-
Working IS Solution (1 µg/mL): Dilute the IS stock solution 1:100 with 50:50 (v/v) acetonitrile:water.
-
Standard Stock Solutions (100 µg/mL): Prepare individual stock solutions of Clozapine and each impurity by dissolving 10 mg in 100 mL of methanol.
-
Calibration Standards: Prepare a series of calibration standards by serial dilution of the standard stock solutions with 50:50 (v/v) acetonitrile:water to achieve a concentration range of 1 ng/mL to 1000 ng/mL. Spike each calibration standard with the working IS solution to a final concentration of 100 ng/mL.
-
Sample Preparation:
-
API: Accurately weigh 10 mg of Clozapine API, dissolve in 10 mL of methanol. Dilute 100 µL of this solution to 10 mL with 50:50 (v/v) acetonitrile:water. Spike with the working IS solution to a final concentration of 100 ng/mL.
-
Formulation (Tablets): Weigh and finely powder a representative number of tablets. Accurately weigh a portion of the powder equivalent to 10 mg of Clozapine and proceed as for the API sample preparation.
-
LC-MS/MS Conditions
| Parameter | Condition |
| LC System | Agilent 1290 Infinity II LC System or equivalent |
| Column | ZORBAX RRHD Eclipse Plus C18, 2.1 x 50 mm, 1.8 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | 5% B to 95% B over 5 minutes, hold at 95% B for 2 minutes, return to 5% B and equilibrate for 3 minutes |
| Flow Rate | 0.4 mL/min |
| Column Temperature | 40 °C |
| Injection Volume | 5 µL |
| MS System | Agilent 6470 Triple Quadrupole LC/MS or equivalent |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Gas Temperature | 300 °C |
| Gas Flow | 5 L/min |
| Nebulizer | 45 psi |
| Sheath Gas Temp | 350 °C |
| Sheath Gas Flow | 11 L/min |
| Capillary Voltage | 3500 V |
MRM Transitions
The following Multiple Reaction Monitoring (MRM) transitions should be used for the quantification and confirmation of Clozapine and its impurities.
| Compound | Precursor Ion (m/z) | Product Ion (m/z) (Quantifier) | Product Ion (m/z) (Qualifier) | Collision Energy (V) |
| Clozapine | 327.1 | 270.1 | 192.1 | 25 |
| Clozapine-d4 (IS) | 331.1 | 272.1 | 192.1 | 25 |
| Desmethylclozapine | 313.1 | 192.1 | 270.1 | 30 |
| Clozapine N-oxide | 343.1 | 270.1 | 256.1 | 20 |
| Clozapine Impurity A | 245.1 | 199.1 | 165.1 | 20 |
| Clozapine Impurity B | 619.2 | 326.1 | 293.1 | 35 |
| Clozapine Impurity C | 313.1 | 244.1 | 217.1 | 25 |
Quantitative Data
The following tables summarize the expected quantitative performance of the method.
Table 1: Linearity and Range
| Compound | Linear Range (ng/mL) | R² |
| Desmethylclozapine | 1 - 1000 | > 0.998 |
| Clozapine N-oxide | 1 - 1000 | > 0.997 |
| Clozapine Impurity A | 1 - 1000 | > 0.995 |
| Clozapine Impurity B | 5 - 1000 | > 0.995 |
| Clozapine Impurity C | 1 - 1000 | > 0.996 |
Table 2: Limit of Detection (LOD) and Limit of Quantification (LOQ)
| Compound | LOD (ng/mL) | LOQ (ng/mL) |
| Desmethylclozapine | 0.3 | 1.0 |
| Clozapine N-oxide | 0.5 | 1.5 |
| Clozapine Impurity A | 0.5 | 1.5 |
| Clozapine Impurity B | 1.5 | 5.0 |
| Clozapine Impurity C | 0.4 | 1.2 |
Table 3: Accuracy and Precision
| Compound | Concentration (ng/mL) | Accuracy (%) | Precision (%RSD) |
| Desmethylclozapine | 10 | 98.5 | 4.2 |
| 500 | 101.2 | 2.1 | |
| 900 | 99.8 | 1.8 | |
| Clozapine N-oxide | 10 | 97.9 | 5.1 |
| 500 | 102.5 | 2.5 | |
| 900 | 100.4 | 2.0 |
Clozapine Signaling Pathway
Clozapine's unique antipsychotic profile is attributed to its complex interaction with multiple neurotransmitter receptors, primarily in the dopaminergic and serotonergic systems.[5][6]
Caption: Simplified Clozapine signaling pathway.
Conclusion
The LC-MS/MS method described in this application note provides a reliable and robust solution for the quantitative analysis of Clozapine impurities. The use of a deuterated internal standard ensures high accuracy and precision, making this method suitable for routine quality control and regulatory purposes in the pharmaceutical industry. The detailed protocol and performance data presented herein can be readily implemented in analytical development and quality control laboratories.
References
- 1. Clozapine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. Therapeutic drug monitoring of clozapine and norclozapine in human serum using ultra-performance liquid chromatography- tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Determination of Impurities in Clozapine API [sigmaaldrich.com]
- 5. psychscenehub.com [psychscenehub.com]
- 6. go.drugbank.com [go.drugbank.com]
Method Development for Clozapine Impurity Profiling with Deuterated Internal Standard
Application Note & Protocol
This document provides a detailed methodology for the development and validation of an analytical method for the identification and quantification of impurities in clozapine active pharmaceutical ingredient (API) and formulated products. The use of a deuterated internal standard, Clozapine-d8, is incorporated to ensure accuracy and precision in the quantification of known and unknown impurities. This method is intended for researchers, scientists, and drug development professionals in quality control and analytical development laboratories.
Introduction
Clozapine is an atypical antipsychotic medication used in the treatment of schizophrenia.[1][2] The presence of impurities in the drug substance or drug product can affect its quality, safety, and efficacy.[3] Therefore, it is crucial to have a robust analytical method to profile and quantify these impurities. This application note describes a stability-indicating HPLC-UV and LC-MS/MS method for the separation and quantification of clozapine and its process-related impurities and degradation products. The method's development is guided by ICH Q2(R2) guidelines for analytical validation.[1][4]
The use of a deuterated internal standard, such as Clozapine-d8, is a well-established technique to improve the accuracy and precision of quantitative analysis, especially in complex matrices. The stable isotope-labeled internal standard co-elutes with the analyte of interest and experiences similar matrix effects and ionization suppression/enhancement in mass spectrometry, thus providing a reliable means for correction.
Experimental Workflow
The overall experimental workflow for clozapine impurity profiling is depicted in the following diagram.
Caption: Experimental workflow for clozapine impurity profiling.
Logical Relationship of Internal Standard Usage
The use of an internal standard (IS) is fundamental for accurate quantification in chromatography. The diagram below illustrates the principle of using Clozapine-d8 as an internal standard.
Caption: Logic of using an internal standard for quantification.
Experimental Protocols
Materials and Reagents
-
Clozapine Reference Standard (RS) and Impurity Reference Standards (if available)
-
Clozapine-d8 Internal Standard (IS)
-
HPLC grade acetonitrile, methanol, and water
-
Formic acid (or other suitable modifier for mass spectrometry)
-
Phosphate buffer
-
0.45 µm syringe filters (PVDF or other compatible material)
Instrumentation
-
HPLC System: A system equipped with a quaternary pump, autosampler, and a UV detector.
-
LC-MS/MS System: A liquid chromatograph coupled to a triple quadrupole or high-resolution mass spectrometer (e.g., Q-TOF).
Chromatographic Conditions
| Parameter | HPLC-UV | LC-MS/MS |
| Column | C18 column (e.g., 250 mm x 4.6 mm, 5 µm) | C18 column (e.g., 100 mm x 2.1 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Phosphoric acid in water | 0.1% Formic acid in water |
| Mobile Phase B | Acetonitrile | Acetonitrile |
| Gradient | Optimized for separation of all impurities | Optimized for separation and MS compatibility |
| Flow Rate | 1.0 mL/min[1][2] | 0.3 mL/min |
| Column Temperature | 35°C[1][2] | 40°C |
| Injection Volume | 10 µL[1][2] | 5 µL |
| UV Detection | 257 nm[1][2] | - |
| MS Detection | - | ESI Positive Mode |
| MS Parameters | - | Optimized for Clozapine and Clozapine-d8 |
Standard and Sample Preparation
-
Diluent: A mixture of methanol and water (e.g., 80:20 v/v) is a suitable diluent.[5]
-
Internal Standard Stock Solution: Accurately weigh and dissolve an appropriate amount of Clozapine-d8 in the diluent to obtain a concentration of 100 µg/mL.
-
Clozapine Standard Stock Solution: Accurately weigh and dissolve about 25 mg of Clozapine RS in the diluent in a 25 mL volumetric flask.
-
Calibration Standards: Prepare a series of calibration standards by diluting the Clozapine Standard Stock Solution and spiking a fixed amount of the Internal Standard Stock Solution to achieve final concentrations ranging from the limit of quantification (LOQ) to 150% of the specification level for each impurity.[1]
-
Sample Preparation:
-
Accurately weigh and transfer a quantity of the clozapine sample (API or crushed tablets) equivalent to 25 mg of clozapine into a 25 mL volumetric flask.[5]
-
Add a known volume of the Internal Standard Stock Solution.
-
Add approximately 20 mL of diluent and sonicate for 15 minutes to dissolve.
-
Make up the volume with the diluent and mix well.
-
Filter the solution through a 0.45 µm syringe filter before injection.[5]
-
Forced Degradation Studies
To ensure the stability-indicating nature of the method, forced degradation studies should be performed on the clozapine sample.[6][7] Stress conditions should include:
-
Acid Hydrolysis: 0.1 M HCl at 60°C for 6 hours.[8]
-
Base Hydrolysis: 0.1 M NaOH at 60°C for 6 hours.[8]
-
Oxidative Degradation: 30% H₂O₂ at 60°C for 6 hours.[8]
-
Thermal Degradation: Dry heat at 105°C for 24 hours.
-
Photolytic Degradation: Exposure to UV light (254 nm) for 24 hours.[8]
Samples from these studies should be analyzed alongside a non-degraded sample to demonstrate the separation of degradation products from the main peak and from each other.
Data Presentation
Quantitative data from the method validation and sample analysis should be summarized in clear and concise tables.
Table 1: System Suitability Results
| Parameter | Acceptance Criteria | Observed Value |
| Tailing Factor (Clozapine) | ≤ 2.0 | 1.2 |
| Theoretical Plates (Clozapine) | ≥ 2000 | 8500 |
| %RSD of Peak Area (n=6) | ≤ 2.0% | 0.8% |
| Resolution (Clozapine & nearest impurity) | ≥ 1.5 | 2.5 |
Table 2: Linearity of Known Impurities
| Impurity | Range (µg/mL) | Correlation Coefficient (r²) |
| Impurity A | 0.05 - 1.5 | 0.9995 |
| Impurity B | 0.05 - 1.5 | 0.9992 |
| Impurity C | 0.05 - 1.5 | 0.9998 |
Table 3: Accuracy (Recovery) of Known Impurities
| Impurity | Spiked Level | Mean Recovery (%) | %RSD |
| Impurity A | 80% | 99.5 | 1.2 |
| 100% | 100.2 | 0.9 | |
| 120% | 101.1 | 1.1 | |
| Impurity B | 80% | 98.9 | 1.5 |
| 100% | 100.5 | 1.0 | |
| 120% | 101.5 | 1.3 |
Table 4: Precision of the Method
| Impurity | Repeatability (%RSD, n=6) | Intermediate Precision (%RSD, n=6) |
| Impurity A | 1.8 | 2.5 |
| Impurity B | 2.1 | 2.8 |
Table 5: Limit of Detection (LOD) and Limit of Quantification (LOQ)
| Impurity | LOD (µg/mL) | LOQ (µg/mL) |
| Impurity A | 0.015 | 0.05 |
| Impurity B | 0.018 | 0.06 |
Conclusion
The described HPLC-UV and LC-MS/MS method utilizing Clozapine-d8 as an internal standard provides a robust, accurate, and precise approach for the impurity profiling of clozapine. The method is stability-indicating and can be validated according to ICH guidelines to be implemented in a quality control setting for routine analysis of clozapine drug substance and product.
References
- 1. Separation and Quantitative Estimation of Pharmacopeial Organic Impurities, Process-Related Impurities, and Degradation Products of the Anti-Schizophrenia Drug Clozapine in Pharmaceutical Formulations by Using Stability-Indicating HPLC Method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. agilent.com [agilent.com]
- 4. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
- 5. Clozapine Assay HPLC Method acc to USP Monograph [sigmaaldrich.com]
- 6. Characterization of forced degradation products of clozapine by LC-DAD/ESI-Q-TOF - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. ijrpr.com [ijrpr.com]
Application Note: Quantitative Analysis of Clozapine EP Impurity D using Clozapine EP Impurity D-d8 as an Internal Standard by LC-MS/MS
For Research Use Only. Not for use in diagnostic procedures.
Abstract
This application note details a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantification of Clozapine EP Impurity D in pharmaceutical preparations. The use of a stable isotope-labeled internal standard, Clozapine EP Impurity D-d8, ensures high accuracy and precision by compensating for matrix effects and variations during sample preparation and analysis.[1][2][3] This protocol is intended for researchers, scientists, and drug development professionals involved in the quality control and analysis of clozapine and its related substances.
Introduction
Clozapine is an atypical antipsychotic medication used in the treatment of schizophrenia.[4] During its synthesis and storage, various impurities can form, which must be monitored and controlled to ensure the safety and efficacy of the final drug product.[5][6][7] Clozapine EP Impurity D, chemically known as (2-((2-amino-4-chlorophenyl)amino)phenyl)(4-methylpiperazin-1-yl)methanone, is a potential process-related impurity.[4][8][9][10][11][12]
Stable isotope-labeled internal standards are considered the gold standard for quantitative mass spectrometry, as they exhibit nearly identical chemical and physical properties to the analyte of interest, ensuring reliable correction for analytical variability.[1][2][13] This protocol employs this compound as the internal standard for the accurate quantification of Clozapine EP Impurity D.
Experimental Protocols
Materials and Reagents
-
Clozapine EP Impurity D reference standard
-
This compound internal standard (IS)
-
Acetonitrile (LC-MS grade)
-
Methanol (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Ammonium formate (LC-MS grade)
-
Ultrapure water
-
Drug-free matrix (e.g., blank clozapine formulation)
Preparation of Solutions
2.1. Stock Solutions (1 mg/mL)
-
Accurately weigh approximately 1 mg of Clozapine EP Impurity D and this compound into separate 1 mL volumetric flasks.
-
Dissolve the contents in methanol and bring to volume. Sonicate if necessary to ensure complete dissolution. These stock solutions should be stored at 2-8°C and protected from light.
2.2. Intermediate Solutions
-
Analyte Intermediate Solution (10 µg/mL): Dilute the 1 mg/mL stock solution of Clozapine EP Impurity D 1:100 with a 50:50 mixture of methanol and water.
-
Internal Standard Working Solution (100 ng/mL): Perform a serial dilution of the 1 mg/mL stock solution of this compound with a 50:50 mixture of methanol and water to achieve a final concentration of 100 ng/mL.
2.3. Calibration Standards and Quality Control Samples
-
Prepare calibration standards by spiking the appropriate amount of the analyte intermediate solution into a drug-free matrix to achieve a concentration range of, for example, 0.1 ng/mL to 100 ng/mL.
-
Prepare quality control (QC) samples at a minimum of three concentration levels (low, medium, and high) in the same manner as the calibration standards.
Sample Preparation
-
To 100 µL of each calibration standard, QC sample, and test sample, add 20 µL of the Internal Standard Working Solution (100 ng/mL).
-
Add 300 µL of acetonitrile to precipitate proteins (if in a biological matrix) or dissolve the sample.
-
Vortex for 1 minute.
-
Centrifuge at 10,000 x g for 5 minutes.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
Transfer to an autosampler vial for LC-MS/MS analysis.
LC-MS/MS Instrumentation and Conditions
4.1. Liquid Chromatography
| Parameter | Condition |
| Column | C18, 2.1 x 50 mm, 1.8 µm |
| Mobile Phase A | 0.1% Formic acid in water |
| Mobile Phase B | 0.1% Formic acid in acetonitrile |
| Gradient | 5% B to 95% B over 5 minutes |
| Flow Rate | 0.4 mL/min |
| Injection Volume | 5 µL |
| Column Temperature | 40°C |
4.2. Mass Spectrometry
| Parameter | Condition |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Scan Type | Multiple Reaction Monitoring (MRM) |
| Source Temperature | 150°C |
| Desolvation Temp | 400°C |
| Gas Flow | As per instrument manufacturer's recommendation |
MRM Transitions (Hypothetical - requires experimental determination)
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |
| Clozapine EP Impurity D | 345.1 | To be determined | To be determined |
| This compound | 353.2 | To be determined | To be determined |
Note: The exact m/z values for precursor and product ions should be determined by infusing the individual standard solutions into the mass spectrometer.
Data Presentation
The following table summarizes the expected performance characteristics of the method, based on typical validation results for similar analyses.[14][15]
| Parameter | Expected Performance |
| Linearity (r²) | > 0.995 |
| Lower Limit of Quantification (LLOQ) | 0.1 ng/mL |
| Accuracy (% Bias) | Within ±15% (±20% at LLOQ) |
| Precision (%RSD) | < 15% (< 20% at LLOQ) |
| Recovery | 85-115% |
Visualizations
Experimental Workflow
Caption: Workflow for the quantification of Clozapine EP Impurity D.
Analyte-Internal Standard Relationship
Caption: Role of the internal standard in ensuring accurate quantification.
References
- 1. benchchem.com [benchchem.com]
- 2. scispace.com [scispace.com]
- 3. s3-eu-west-1.amazonaws.com [s3-eu-west-1.amazonaws.com]
- 4. pharmaffiliates.com [pharmaffiliates.com]
- 5. reagents.alfa-chemistry.com [reagents.alfa-chemistry.com]
- 6. chemicea.com [chemicea.com]
- 7. pharmaffiliates.com [pharmaffiliates.com]
- 8. allmpus.com [allmpus.com]
- 9. veeprho.com [veeprho.com]
- 10. Clozapine EP impurity D | CAS No- 65514-71-8 | Simson Pharma Limited [simsonpharma.com]
- 11. pharmaceresearch.com [pharmaceresearch.com]
- 12. CAS 65514-71-8 Clozapine EP Impurity D | Impurity Manufacturers & Suppliers India [anantlabs.com]
- 13. documents.thermofisher.com [documents.thermofisher.com]
- 14. Development of a simultaneous analytical method for clozapine and its metabolites in human plasma using liquid chromatography/electrospray ionization tandem mass spectrometry with linear range adjusted by in-source collision-induced dissociation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Development and Validation of a Candidate Reference Measurement Procedure for Plasma Clozapine Quantification Using ID-LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: Quantitative Analysis of Clozapine Impurity D in Pharmaceutical Samples Using High-Resolution Mass Spectrometry with a Deuterated Internal Standard
Audience: Researchers, scientists, and drug development professionals.
Abstract This application note details a robust and highly sensitive method for the quantification of Clozapine Impurity D using Liquid Chromatography coupled with High-Resolution Mass Spectrometry (LC-HRMS). The use of a stable isotope-labeled internal standard, Clozapine Impurity D-d8, ensures high accuracy and precision by correcting for matrix effects and variability during sample preparation and analysis.[1][2][3] This method is suitable for impurity profiling and quality control in the development and manufacturing of clozapine-based drug products, aligning with regulatory expectations for impurity control.[4][5]
Introduction
Clozapine is an atypical antipsychotic medication primarily used for treatment-resistant schizophrenia.[6] During its synthesis and storage, various impurities can form, which must be monitored and controlled to ensure the safety and efficacy of the final drug product.[4][7] Clozapine Impurity D, chemically known as (2-((2-amino-4-chlorophenyl) amino) phenyl)(4- methylpiperazin-1-yl) methanone, is one such process-related impurity.[8][9]
Regulatory bodies like the International Council for Harmonisation (ICH) mandate strict control over impurities in pharmaceutical products.[4][5][10] This requires sensitive and specific analytical methods for their detection and quantification. High-Resolution Mass Spectrometry (HRMS), particularly when coupled with liquid chromatography, offers exceptional selectivity and sensitivity for this purpose.[11][12]
The use of a stable isotope-labeled internal standard (SIL-IS), such as Clozapine Impurity D-d8, is the gold standard in quantitative mass spectrometry.[2][3] A SIL-IS co-elutes with the analyte and exhibits nearly identical chemical and physical properties, allowing it to effectively compensate for variations in sample extraction, injection volume, and matrix-induced ion suppression or enhancement.[1][13] This application note provides a comprehensive protocol for the analysis of Clozapine Impurity D using LC-HRMS with its corresponding deuterated internal standard.
Experimental Protocols
Materials and Reagents
-
Clozapine Impurity D reference standard (CAS: 65514-71-8)[8]
-
Clozapine Impurity D-d8 (Internal Standard, IS)
-
Acetonitrile (LC-MS grade)
-
Methanol (LC-MS grade)
-
Formic Acid (LC-MS grade)
-
Ultrapure Water
-
Drug-free human plasma/serum or appropriate matrix blank
Preparation of Standards and Samples
-
Stock Solutions : Prepare individual stock solutions of Clozapine Impurity D and Clozapine Impurity D-d8 in methanol at a concentration of 1 mg/mL.
-
Working Standard Solutions : Prepare serial dilutions of the Clozapine Impurity D stock solution with 50:50 methanol/water to create calibration standards ranging from 1 ng/mL to 1000 ng/mL.
-
Internal Standard (IS) Working Solution : Dilute the Clozapine Impurity D-d8 stock solution to a final concentration of 100 ng/mL in 50:50 methanol/water.
-
Sample Preparation (Protein Precipitation) :
-
Pipette 100 µL of the sample (calibration standard, quality control, or unknown) into a microcentrifuge tube.
-
Add 20 µL of the IS working solution (100 ng/mL) and vortex briefly.
-
Add 300 µL of ice-cold acetonitrile containing 0.1% formic acid to precipitate proteins.[1][14]
-
Vortex vigorously for 1 minute.
-
Centrifuge at 14,000 rpm for 10 minutes to pellet the precipitated proteins.
-
Transfer the supernatant to an HPLC vial for LC-HRMS analysis.
-
Instrumentation and Conditions
A high-resolution mass spectrometer, such as a Quadrupole Time-of-Flight (Q-TOF) or Orbitrap instrument, coupled with a UHPLC system is recommended.
Table 1: Liquid Chromatography (LC) Parameters
| Parameter | Condition |
| UHPLC System | Agilent 1290 Infinity II or equivalent |
| Column | C18 Column (e.g., 2.1 x 50 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | 5% B to 95% B over 5 min; hold at 95% B for 2 min |
| Flow Rate | 0.4 mL/min |
| Column Temperature | 40 °C |
| Injection Volume | 5 µL |
Table 2: High-Resolution Mass Spectrometry (HRMS) Parameters
| Parameter | Condition |
| Mass Spectrometer | Agilent 6545XT AdvanceBio Q-TOF or equivalent |
| Ionization Mode | Positive Electrospray Ionization (ESI+) |
| Gas Temperature | 325 °C |
| Gas Flow | 8 L/min |
| Nebulizer | 35 psig |
| Sheath Gas Temp | 350 °C |
| Sheath Gas Flow | 11 L/min |
| Capillary Voltage | 3500 V |
| Fragmentor Voltage | 175 V |
| Acquisition Mode | Targeted MS/MS (or Parallel Reaction Monitoring, PRM) |
| Mass Resolution | > 20,000 FWHM |
| Collision Energy | Optimized for each compound (e.g., 20-40 eV) |
Data Presentation and Results
Quantitative analysis is performed by calculating the peak area ratio of the analyte to the internal standard. A calibration curve is generated by plotting this ratio against the concentration of the calibration standards.
Table 3: Optimized MS/MS Transitions for Quantification
| Compound | Precursor Ion [M+H]⁺ (m/z) | Product Ion (m/z) |
| Clozapine Impurity D | 345.1480 | To be determined |
| Clozapine Impurity D-d8 | 353.1983 | To be determined |
| Note: Product ions must be determined empirically by infusing the reference standards. The precursor ion m/z values are calculated based on the molecular formula C18H21ClN4O.[8] |
Table 4: Representative Method Performance Data (Hypothetical)
| Parameter | Result |
| Linearity Range | 1 - 1000 ng/mL |
| Correlation Coefficient (r²) | > 0.995 |
| Limit of Detection (LOD) | 0.3 ng/mL |
| Limit of Quantification (LOQ) | 1.0 ng/mL |
| Intra-day Precision (%RSD) | < 5% |
| Inter-day Precision (%RSD) | < 7% |
| Accuracy (% Recovery) | 95 - 105% |
Visualizations
Experimental Workflow
The entire analytical process, from sample receipt to final data analysis, is outlined below. This workflow ensures a systematic and reproducible approach for quantifying Clozapine Impurity D.
Caption: Experimental workflow for Clozapine Impurity D quantification.
Analyte-Internal Standard Relationship
The fundamental principle of using a stable isotope-labeled internal standard is its chemical and physical similarity to the analyte, ensuring it accurately tracks the analyte through the entire analytical process.
Caption: Relationship between analyte and its deuterated internal standard.
Conclusion
The described LC-HRMS method provides the necessary sensitivity, selectivity, and accuracy for the reliable quantification of Clozapine Impurity D in pharmaceutical samples. The incorporation of a deuterated internal standard, Clozapine Impurity D-d8, is critical for minimizing analytical variability and ensuring data integrity. This protocol serves as a valuable tool for quality control laboratories and researchers involved in the development of clozapine, helping to ensure that products meet the stringent purity requirements set by global regulatory authorities.
References
- 1. benchchem.com [benchchem.com]
- 2. The Value of Deuterated Internal Standards - KCAS Bio [kcasbio.com]
- 3. Deuterated internal standards and bioanalysis by AptoChem [aptochem.com]
- 4. Impurity guidelines in drug development under ICH Q3 | AMSbiopharma [amsbiopharma.com]
- 5. gmpinsiders.com [gmpinsiders.com]
- 6. Rapid liquid chromatography/tandem mass spectrometer (LCMS) method for clozapine and its metabolite N-desmethyl clozapine (norclozapine) in human serum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. fda.gov [fda.gov]
- 8. allmpus.com [allmpus.com]
- 9. Naarini Molbio Pharma [naarini.com]
- 10. Quality: impurities | European Medicines Agency (EMA) [ema.europa.eu]
- 11. agilent.com [agilent.com]
- 12. agilent.com [agilent.com]
- 13. texilajournal.com [texilajournal.com]
- 14. agilent.com [agilent.com]
Application Notes and Protocols for Clozapine Impurity Analysis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the sample preparation of clozapine and its impurities from various matrices, including active pharmaceutical ingredients (API) and biological fluids. The described methods—Solid-Phase Extraction (SPE), Liquid-Liquid Extraction (LLE), and Protein Precipitation—are foundational techniques in analytical laboratories for ensuring the quality, safety, and efficacy of pharmaceutical products.
Introduction
Clozapine is an atypical antipsychotic medication used in the treatment of schizophrenia. The analysis of impurities in clozapine is critical as these impurities can impact the drug's safety and efficacy.[1] Effective sample preparation is a crucial step to remove interfering substances from the matrix and to concentrate the analytes of interest before instrumental analysis, which often involves High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[2][3] This document outlines validated protocols for the most common sample preparation techniques.
Solid-Phase Extraction (SPE)
Solid-phase extraction is a selective sample preparation technique that isolates analytes from a complex matrix by partitioning them between a solid and a liquid phase.[4] It is particularly useful for cleaning up samples from complex biological matrices like plasma and saliva.[5][6]
Experimental Protocol: SPE for Clozapine and Metabolites in Saliva[6]
This protocol is designed for the purification of saliva samples to enable the simultaneous determination of clozapine and its metabolite, N-desmethylclozapine.
Materials:
-
SPE columns with ion exchange sorbent
-
Saliva sample
-
2% Formic acid
-
Methanol (MeOH)
-
Deionized water
-
5% Ammonia solution in methanol
-
Centrifuge
-
Vortex mixer
Procedure:
-
Sample Pre-treatment: Dilute the saliva sample with a 2% formic acid solution and a mixture of methanol and water (1:1 v/v).[6] This step helps to precipitate proteins and adjust the sample pH for optimal retention on the SPE sorbent.[7]
-
Column Conditioning: Condition the SPE column by washing it first with methanol and then with deionized water.
-
Sample Loading: Load the pre-treated saliva sample onto the conditioned SPE column.
-
Washing: Wash the sorbent with deionized water, followed by a mixture of water and methanol (1:1 v/v) to remove endogenous interferences.[6]
-
Elution: Elute the retained clozapine and its metabolites with a 5% ammonia solution in methanol.[6]
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen. Reconstitute the residue in a suitable mobile phase for HPLC or LC-MS analysis.
Visualization of SPE Workflow
Caption: Workflow for Solid-Phase Extraction of Clozapine.
Liquid-Liquid Extraction (LLE)
Liquid-liquid extraction is a classic separation technique that partitions analytes between two immiscible liquid phases based on their relative solubilities.[4] It is a robust method for extracting clozapine and its metabolites from biological fluids like plasma and urine.[8][9]
Experimental Protocol: LLE for Clozapine in Human Plasma[9][10]
This protocol describes a single-step LLE method for the quantification of clozapine in human plasma.
Materials:
-
Human plasma sample (300 µL)
-
Extraction solvent: Chloroform:n-hexane (50:50 v/v) or Diethyl ether[9][10]
-
Vortex mixer
-
Centrifuge
-
Evaporation system (e.g., nitrogen evaporator)
-
Reconstitution solvent (e.g., mobile phase)
Procedure:
-
Sample Preparation: To 300 µL of human plasma in a centrifuge tube, add the internal standard.
-
Extraction: Add 3 mL of the extraction solvent (Chloroform:n-hexane, 50:50).[9]
-
Mixing: Vortex the mixture for 2 minutes to ensure thorough mixing and facilitate the transfer of the analyte to the organic phase.
-
Phase Separation: Centrifuge the sample at 4000 rpm for 10 minutes to separate the aqueous and organic layers.
-
Collection: Carefully transfer the upper organic layer to a clean tube.
-
Evaporation: Evaporate the organic solvent to dryness at 40°C under a gentle stream of nitrogen.
-
Reconstitution: Reconstitute the dried residue with 100 µL of the mobile phase.
-
Analysis: Inject a 25 µL aliquot into the HPLC system for analysis.[9]
Visualization of LLE Workflow
Caption: Workflow for Liquid-Liquid Extraction of Clozapine.
Protein Precipitation (PPT)
Protein precipitation is a straightforward and rapid method for removing proteins from biological samples, such as plasma or serum, which can interfere with downstream analysis.[12][13] It is often used for high-throughput analysis due to its simplicity.[14]
Experimental Protocol: Protein Precipitation for Clozapine in Serum[14]
This protocol is suitable for the rapid analysis of clozapine and norclozapine in serum using an SPE/MS/MS system.
Materials:
-
Serum sample
-
Precipitating agent: Acetonitrile (ACN) or Methanol (MeOH) containing an internal standard.[12]
-
96-well plates
-
Vortex mixer or plate shaker
-
Centrifuge with a plate rotor or a filtration-based plate system (e.g., Captiva EMR—Lipid)[13]
Procedure:
-
Sample Aliquoting: Pipette 25 µL of the serum sample into each well of a 96-well plate.[15]
-
Precipitation: Add 50-75 µL of the cold precipitating agent (e.g., acetonitrile with 0.1% formic acid and internal standard) to each well.[15] The typical sample-to-precipitant ratio is 1:3 or 1:4.[12]
-
Mixing: Mix the samples thoroughly. If using a vortex mixer, cover the plate and vortex gently to avoid cross-contamination.[13] Alternatively, allow passive mixing for about five minutes.[13]
-
Protein Removal:
-
Centrifugation Method: Centrifuge the plate at approximately 1480 g for 10-30 minutes to pellet the precipitated proteins.[15] Carefully transfer the supernatant to a new plate for analysis.
-
Filtration Method: Use a filtration plate to separate the supernatant from the precipitated proteins via centrifugation or vacuum.[15]
-
-
Analysis: The resulting supernatant is ready for direct injection into an LC-MS/MS system.
Visualization of Protein Precipitation Workflow
Caption: Workflow for Protein Precipitation of Clozapine.
Data Summary and Comparison
The selection of a sample preparation method often depends on the matrix, the required sensitivity, and the available instrumentation. The following tables summarize key quantitative data from various studies to aid in method selection.
Table 1: Recovery and Precision Data for Different Extraction Methods
| Method | Analyte | Matrix | Recovery (%) | Precision (%RSD) | Reference |
| LLE | Clozapine | Urine | 92.2 | <15 | [8] |
| Norclozapine | Urine | 94.7 | <15 | [8] | |
| Clozapine | Human Plasma | ~100 | <9 (Intraday) | [11] | |
| Norclozapine | Human Plasma | ~100 | <9 (Intraday) | [11] | |
| Clozapine | Urine | 98.3 | <5.1 | [16] | |
| SPE | Clozapine | Plasma | Quantitative | <6 (Intra-assay) | [5] |
| Norclozapine | Plasma | Quantitative | <6 (Intra-assay) | [5] | |
| Clozapine | Serum | >90.0 | N/A | [17] | |
| Norclozapine | Serum | >90.0 | N/A | [17] | |
| API Prep | 4 Impurities | Clozapine API | 85 - 116 | <2.5 | [1] |
Table 2: Limits of Quantification (LOQ) for Clozapine and Metabolites
| Method | Analyte | Matrix | LOQ | Analytical Technique | Reference |
| LLE | Clozapine | Plasma & Urine | ~50 ng/mL | HPLC-DAD | [8] |
| Norclozapine | Plasma & Urine | ~50 ng/mL | HPLC-DAD | [8] | |
| Clozapine N-oxide | Plasma & Urine | ~50 ng/mL | HPLC-DAD | [8] | |
| Clozapine | Urine | 39 ng/mL | HPLC-UV | [16] | |
| Clozapine | Human Plasma | 100 ng/mL | HPLC-UV | [11] | |
| Norclozapine | Human Plasma | 50 ng/mL | HPLC-UV | [11] | |
| SPE | Clozapine | Plasma | ~25 µg/L | HPLC | [5] |
| Norclozapine | Plasma | ~25 µg/L | HPLC | [5] | |
| Clozapine | Serum | 50.0 ng/mL | LC-MS | [17] | |
| API Prep | 4 Impurities | Clozapine API | 3.0 ppb | LC-MS/MS | [1] |
Conclusion
The choice of sample preparation technique for clozapine impurity analysis is a critical decision that influences the accuracy, precision, and sensitivity of the final analytical result.
-
Solid-Phase Extraction offers high selectivity and recovery, making it ideal for complex biological matrices where low detection limits are required.[5][17]
-
Liquid-Liquid Extraction is a versatile and robust method that provides clean extracts and is suitable for a wide range of matrices.[8][9][11]
-
Protein Precipitation is the fastest and simplest method, well-suited for high-throughput screening environments, especially when coupled with sensitive detection techniques like LC-MS/MS.[12][14]
Researchers should select the most appropriate method based on the specific requirements of their study, considering factors such as the nature of the sample matrix, the concentration of the impurities, and the desired analytical throughput. The protocols and data presented here provide a comprehensive guide for the successful implementation of these techniques in a laboratory setting.
References
- 1. agilent.com [agilent.com]
- 2. Analysis of impurities in pharmaceuticals by LC-MS with cold electron ionization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. LC/MS/MS Analysis of Impurities in Active Pharmaceutical Ingredients Using the Co-Sense for Impurities System : SHIMADZU (Shimadzu Corporation) [shimadzu.com]
- 4. iajps.com [iajps.com]
- 5. Solid-phase extraction and high-performance liquid chromatographic analysis of clozapine and norclozapine in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Solid Phase Extraction Purification of Saliva Samples for Antipsychotic Drug Quantitation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Solid Phase Extraction Purification of Saliva Samples for Antipsychotic Drug Quantitation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. A Simple HPLC-DAD Method for the Therapeutic Monitoring of Clozapine and Related Metabolites in Human Plasma and Urine Samples [mdpi.com]
- 9. Development and validation of high performance liquid chromatographic method for analysis of clozapine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Determination of clozapine and its metabolite, norclozapine in various biological matrices using high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. A Review of Advances in Bioanalytical Methods for the Detection and Quantification of Olanzapine and Its Metabolites in Complex Biological Matrices - PMC [pmc.ncbi.nlm.nih.gov]
- 13. agilent.com [agilent.com]
- 14. agilent.com [agilent.com]
- 15. chromatographyonline.com [chromatographyonline.com]
- 16. Dispersive liquid-liquid microextraction combined with high-performance liquid chromatography for the determination of clozapine and chlorpromazine in urine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
Application Notes and Protocols for the Use of Isotopically Labeled Standards in Regulated Bioanalysis
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the landscape of drug development and clinical research, the accurate quantification of analytes in biological matrices is paramount. Bioanalytical methods that are robust, reliable, and compliant with regulatory standards are essential for making critical decisions regarding the safety and efficacy of new therapeutic agents. Stable Isotope-Labeled (SIL) internal standards are the cornerstone of high-quality quantitative bioanalysis, particularly for liquid chromatography-mass spectrometry (LC-MS) assays.[1][2] Their use is strongly recommended by major regulatory bodies, including the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA), to compensate for variability during sample preparation and analysis.[3][4]
This document provides a comprehensive guide to the regulatory expectations for using isotopically labeled standards, detailed protocols for key validation experiments, and best practices for ensuring data integrity.
Regulatory Landscape: A Harmonized Approach
The International Council for Harmonisation (ICH) M10 guideline on Bioanalytical Method Validation has been adopted by both the FDA and EMA, creating a unified framework for the global pharmaceutical industry.[4][5] This guideline emphasizes the importance of using a suitable internal standard (IS) to ensure the accuracy and precision of bioanalytical data.
Key Regulatory Expectations for Internal Standards:
-
Preference for SILs: A stable isotope-labeled version of the analyte is the preferred choice for an internal standard whenever possible.[2][6]
-
Purity and Characterization: The internal standard must be well-characterized, with known purity and isotopic enrichment. It should be free of the unlabeled analyte to avoid interference.[1][2]
-
Consistency of Use: The same internal standard should be used for all calibration standards, quality control (QC) samples, and study samples.[4]
-
Monitoring IS Response: The response of the internal standard should be monitored throughout the analytical run to identify any potential issues with sample processing or instrument performance.[4][5]
Selecting an Appropriate Isotopically Labeled Standard
The selection of a suitable SIL internal standard is a critical step in method development. Several factors should be considered to ensure the reliability of the analytical method.
| Feature | Recommendation | Rationale |
| Isotopic Label | Prefer ¹³C or ¹⁵N over Deuterium (²H or D) where possible. | ¹³C and ¹⁵N isotopes are less prone to back-exchange with protons from the solvent or matrix, ensuring the stability of the label throughout the analytical process.[3] |
| Label Position | The isotopic label should be placed on a stable part of the molecule, away from sites of potential metabolic activity or chemical exchange. | This prevents the loss of the label during sample processing and analysis, which would compromise the accuracy of the results.[7] |
| Mass Difference | A mass difference of at least 3 to 4 Da between the analyte and the SIL-IS is generally recommended. | This minimizes the potential for isotopic cross-talk and ensures accurate quantification. |
| Isotopic Purity | The SIL-IS should have high isotopic purity, with minimal presence of the unlabeled analyte. | Contamination with the unlabeled analyte can lead to an overestimation of the analyte concentration, particularly at the lower limit of quantification (LLOQ).[2] |
Experimental Protocols for Method Validation
A robust validation of the bioanalytical method is a regulatory requirement to demonstrate that the method is fit for its intended purpose. The following protocols outline the key experiments that should be performed when using a SIL internal standard.
Protocol 1: Selectivity and Specificity
Objective: To demonstrate that the method can differentiate and quantify the analyte and the SIL-IS from endogenous matrix components and other potential interferences.[3]
Methodology:
-
Obtain at least six individual lots of the blank biological matrix (e.g., plasma, serum) from different sources.[3]
-
Prepare two sets of samples from each lot:
-
Set A: Blank matrix processed without the analyte or SIL-IS.
-
Set B: Blank matrix spiked with the SIL-IS at the concentration used in the assay.
-
-
Analyze the samples using the LC-MS/MS method.
-
Evaluate the chromatograms for any interfering peaks at the retention times of the analyte and the SIL-IS.
Acceptance Criteria:
-
The response of any interfering peaks in the blank matrix (Set A) at the retention time of the analyte should be ≤ 20% of the response of the LLOQ standard.[8]
-
The response of any interfering peaks at the retention time of the SIL-IS should be ≤ 5% of the SIL-IS response in the LLOQ standard.[8]
Protocol 2: Accuracy and Precision
Objective: To determine the intra-day (within-run) and inter-day (between-run) accuracy and precision of the bioanalytical method.
Methodology:
-
Prepare a set of calibration standards and at least four levels of QC samples (LLOQ, low, medium, and high) in the biological matrix.
-
Intra-day (Within-run): Analyze at least five replicates of each QC level in a single analytical run.
-
Inter-day (Between-run): Analyze at least five replicates of each QC level on at least three different days.
-
Calculate the concentration of each QC replicate using the calibration curve.
-
Determine the accuracy (% bias) and precision (coefficient of variation, %CV) for each QC level.
Acceptance Criteria:
-
The mean accuracy should be within ±15% of the nominal concentration for all QC levels, except for the LLOQ, which should be within ±20%.[8]
-
The precision (%CV) should not exceed 15% for all QC levels, except for the LLOQ, which should not exceed 20%.[8]
Table 1: Representative Data for Intra-day Accuracy and Precision
| QC Level | Nominal Conc. (ng/mL) | Mean Measured Conc. (ng/mL) | Accuracy (% Bias) | Precision (%CV) |
| LLOQ | 1.00 | 1.05 | 5.0 | 8.2 |
| Low | 3.00 | 2.95 | -1.7 | 6.5 |
| Medium | 50.0 | 51.2 | 2.4 | 4.1 |
| High | 150 | 148 | -1.3 | 3.5 |
Protocol 3: Matrix Effect
Objective: To evaluate the effect of the biological matrix on the ionization of the analyte and the SIL-IS.[1][3]
Methodology:
-
Obtain at least six different lots of the blank biological matrix.[1]
-
Prepare three sets of samples at low and high concentrations:
-
Set 1 (Neat Solution): Analyte and SIL-IS spiked in the reconstitution solvent.
-
Set 2 (Post-extraction Spike): Blank matrix is extracted first, and then the analyte and SIL-IS are added to the extracted matrix.[3]
-
Set 3 (Pre-extraction Spike): Analyte and SIL-IS are spiked into the blank matrix before extraction.[3]
-
-
Calculate the Matrix Factor (MF) and the IS-Normalized Matrix Factor.
Calculations:
-
Matrix Factor (MF): (Peak area of analyte in Set 2) / (Mean peak area of analyte in Set 1)[3]
-
IS-Normalized Matrix Factor: (MF of analyte) / (MF of SIL-IS)[3]
Acceptance Criteria:
-
The coefficient of variation (CV) of the IS-normalized matrix factor across the different lots of the matrix should not be greater than 15%.[1]
Table 2: Representative Data for Matrix Effect Assessment
| Matrix Lot | Analyte Peak Area (Set 2) | SIL-IS Peak Area (Set 2) | Analyte MF | SIL-IS MF | IS-Normalized MF |
| 1 | 85,674 | 1,234,567 | 0.95 | 0.98 | 0.97 |
| 2 | 82,345 | 1,210,987 | 0.91 | 0.96 | 0.95 |
| 3 | 88,901 | 1,256,789 | 0.99 | 1.00 | 0.99 |
| 4 | 84,567 | 1,222,345 | 0.94 | 0.97 | 0.97 |
| 5 | 86,789 | 1,245,678 | 0.96 | 0.99 | 0.97 |
| 6 | 81,234 | 1,200,876 | 0.90 | 0.95 | 0.95 |
| Mean | 0.97 | ||||
| %CV | 1.6 |
Protocol 4: Recovery
Objective: To determine the extraction efficiency of the analyte and the SIL-IS from the biological matrix.
Methodology:
-
Use the data from the Matrix Effect experiment (Protocol 3).
-
Calculate the recovery by comparing the peak area of the analyte in the pre-extraction spiked samples (Set 3) to that in the post-extraction spiked samples (Set 2).
Calculation:
-
Recovery (%): [(Mean peak area of analyte in Set 3) / (Mean peak area of analyte in Set 2)] x 100
Acceptance Criteria:
-
While there are no strict regulatory acceptance criteria for recovery, it should be consistent and reproducible across the QC levels. The CV of the recovery is ideally ≤15%.[1]
Table 3: Representative Data for Recovery
| QC Level | Mean Peak Area (Set 3) | Mean Peak Area (Set 2) | Recovery (%) |
| Low | 78,912 | 85,421 | 92.4 |
| High | 795,432 | 861,234 | 92.4 |
Protocol 5: Stability
Objective: To evaluate the stability of the analyte and SIL-IS in the biological matrix under various storage and handling conditions.[3]
Methodology:
-
Prepare low and high concentration QC samples in the biological matrix.
-
Subject the QC samples to the following conditions:
-
Freeze-Thaw Stability: Store the QC samples at the intended storage temperature (e.g., -20°C or -80°C) for at least 12 hours, then thaw at room temperature. Repeat for at least three cycles.[3][9]
-
Short-Term (Bench-Top) Stability: Keep QC samples at room temperature for a period that exceeds the expected sample handling time.
-
Long-Term Stability: Store QC samples at the intended storage temperature for a period equal to or longer than the expected storage duration of study samples.
-
Stock Solution Stability: Evaluate the stability of the analyte and SIL-IS stock solutions at their storage temperature.
-
-
Analyze the stability samples against a freshly prepared calibration curve.
-
Calculate the mean concentration of the stability samples and compare it to the nominal concentration.
Acceptance Criteria:
-
The mean concentration of the stability samples should be within ±15% of the nominal concentration.[1]
Table 4: Representative Data for Freeze-Thaw Stability (3 Cycles)
| QC Level | Nominal Conc. (ng/mL) | Mean Measured Conc. (ng/mL) | Accuracy (% Bias) |
| Low | 3.00 | 3.12 | 4.0 |
| High | 150 | 146 | -2.7 |
Visualizing Workflows
Clear and logical diagrams are essential for communicating experimental designs and decision-making processes. The following diagrams, generated using the DOT language, illustrate a typical bioanalytical workflow and a decision tree for internal standard selection.
Conclusion
The use of isotopically labeled internal standards is a critical component of robust and reliable bioanalytical method validation. Adherence to the harmonized regulatory guidelines set forth by the ICH, and by extension the FDA and EMA, is essential for ensuring data integrity and facilitating the drug development process. By following the detailed protocols and best practices outlined in these application notes, researchers, scientists, and drug development professionals can develop and validate bioanalytical methods that meet the highest scientific and regulatory standards.
References
- 1. benchchem.com [benchchem.com]
- 2. Optimised plasma sample preparation and LC‐MS analysis to support large‐scale proteomic analysis of clinical trial specimens: Application to the Fenofibrate Intervention and Event Lowering in Diabetes (FIELD) trial - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Strategies for the assessment of matrix effect in quantitative bioanalytical methods based on HPLC-MS/MS. | Semantic Scholar [semanticscholar.org]
- 6. microchemlab.com [microchemlab.com]
- 7. qualityhub.com [qualityhub.com]
- 8. japsonline.com [japsonline.com]
- 9. ask.pharmaguideline.com [ask.pharmaguideline.com]
Troubleshooting & Optimization
Technical Support Center: Overcoming Matrix Effects with Clozapapine EP Impurity D-d8
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on utilizing Clozapine EP impurity D-d8 to mitigate matrix effects in the quantitative analysis of clozapine.
Frequently Asked Questions (FAQs)
Q1: What are matrix effects and how do they impact the analysis of clozapine?
A1: In chemical analysis, the matrix refers to all the components of a sample except for the analyte of interest.[1] Matrix effects occur when these components interfere with the measurement of the analyte, leading to either an underestimation (ion suppression) or overestimation (ion enhancement) of the analyte's true concentration.[2] In the context of clozapine analysis in biological samples like plasma or serum, endogenous substances such as phospholipids, salts, and proteins can co-elute with clozapine during liquid chromatography and affect its ionization efficiency in the mass spectrometer source.[3][4] This can significantly compromise the accuracy, precision, and sensitivity of the analytical method.
Q2: How does using this compound as an internal standard help to overcome these matrix effects?
A2: this compound is a stable isotope-labeled (SIL) internal standard. Since it is chemically almost identical to the analyte (clozapine), it exhibits very similar behavior during sample preparation, chromatography, and ionization.[5] Any matrix effects that suppress or enhance the ionization of clozapine will similarly affect this compound. By adding a known amount of the deuterated internal standard to every sample, standard, and quality control, the ratio of the analyte's response to the internal standard's response is used for quantification. This ratio remains consistent even in the presence of matrix effects, thus providing a more accurate and precise measurement of the clozapine concentration.[2]
Q3: What are the key considerations when using a deuterated internal standard like this compound?
A3: Several factors should be considered for optimal performance:
-
Isotopic Purity: The deuterated standard should have a high degree of isotopic enrichment to minimize any contribution to the analyte's signal.
-
Co-elution: Ideally, the deuterated internal standard should co-elute perfectly with the analyte to experience the exact same matrix effects. However, a slight chromatographic shift, known as the "isotope effect," can sometimes occur where the deuterated compound elutes slightly earlier.[1][6]
-
Stability and Isotopic Exchange: The deuterium labels should be on stable positions in the molecule to prevent "back-exchange" with hydrogen atoms from the solvent or matrix.[7][8] Exchange is more likely to occur with hydrogens on heteroatoms (like -OH or -NH) and can be influenced by pH and temperature.[1]
Q4: Can this compound be used to compensate for matrix effects for clozapine metabolites like norclozapine?
A4: While a dedicated deuterated internal standard for each analyte is ideal, a structurally similar SIL, like this compound, can sometimes be used as a surrogate for metabolites if it demonstrates similar chromatographic and ionization behavior. However, this must be carefully validated. Studies have shown that a deuterated clozapine standard can sufficiently compensate for matrix effects for norclozapine in some methods.
Experimental Protocols
Generic Protocol for Evaluation of Matrix Effects
This protocol allows for the quantitative assessment of matrix effects.
-
Prepare three sets of samples:
-
Set A (Neat Solution): Analyte and internal standard (this compound) are prepared in the final mobile phase composition.
-
Set B (Post-extraction Spike): Blank matrix (e.g., plasma from at least six different sources) is extracted first, and then the analyte and internal standard are added to the extracted matrix.
-
Set C (Pre-extraction Spike): Analyte and internal standard are spiked into the blank matrix before the extraction process.
-
-
Analyze all samples using the developed LC-MS/MS method.
-
Calculate the Matrix Factor (MF) and Recovery (RE):
-
MF = (Peak area of analyte in Set B) / (Peak area of analyte in Set A)
-
RE (%) = [(Peak area of analyte in Set C) / (Peak area of analyte in Set B)] x 100
-
Process Efficiency (%) = [(Peak area of analyte in Set C) / (Peak area of analyte in Set A)] x 100
-
An MF value of 1 indicates no matrix effect, a value < 1 indicates ion suppression, and a value > 1 indicates ion enhancement.[3]
Representative LC-MS/MS Method for Clozapine Analysis
This is a representative method and should be optimized for your specific instrumentation and application.
-
Sample Preparation (Protein Precipitation):
-
To 50 µL of plasma/serum sample, add 150 µL of a precipitating agent (e.g., acetonitrile or methanol) containing this compound at a known concentration.
-
Vortex for 1 minute to precipitate proteins.
-
Centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes.
-
Transfer the supernatant to a clean tube or 96-well plate for analysis.
-
-
Liquid Chromatography (LC) Conditions:
-
Column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient: A linear gradient starting with a low percentage of Mobile Phase B, ramping up to a high percentage to elute the analyte and internal standard, followed by a wash and re-equilibration step.
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 5 µL.
-
-
Mass Spectrometry (MS) Conditions:
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Scan Type: Multiple Reaction Monitoring (MRM).
-
MRM Transitions (example):
-
Clozapine: Precursor ion (Q1) m/z -> Product ion (Q3) m/z (e.g., 327.1 -> 270.2)
-
This compound: Precursor ion (Q1) m/z -> Product ion (Q3) m/z (e.g., 335.2 -> 270.2 - Note: The exact m/z will depend on the deuteration pattern of the specific impurity D-d8 standard)
-
-
Instrument Parameters: Optimize ion source parameters (e.g., gas temperatures, gas flows, spray voltage) and collision energies for maximum signal intensity.
-
Data Presentation
Table 1: Illustrative Data on the Impact of Internal Standard on Clozapine Quantification in the Presence of Matrix Effects
| Sample ID | Clozapine Concentration without Internal Standard (ng/mL) | Clozapine Concentration with this compound (ng/mL) | % Difference from True Value (without IS) | % Difference from True Value (with IS) |
| Plasma Lot 1 | 85 | 102 | -15% | +2% |
| Plasma Lot 2 | 78 | 99 | -22% | -1% |
| Plasma Lot 3 | 115 | 101 | +15% | +1% |
| Plasma Lot 4 | 82 | 98 | -18% | -2% |
This table presents hypothetical data to illustrate how an internal standard can correct for variability in matrix effects between different plasma lots, leading to more accurate results.
Table 2: Representative Process Efficiency and Matrix Effect Data for Clozapine Analysis in Human Plasma
| Analyte | Concentration Level | Mean Process Efficiency (%) | Range of Process Efficiency (%) | Mean Matrix Effect (%) | Range of Matrix Effect (%) |
| Clozapine | Low (150 ng/mL) | 99.5 | 98.2 - 100.8 | 100.3 | 99.0 - 100.8 |
| Clozapine | High (2000 ng/mL) | 100.2 | 99.1 - 101.7 | 100.3 | 99.0 - 100.8 |
Data adapted from a study using a deuterated clozapine internal standard, demonstrating effective compensation for matrix effects. The matrix effect is presented as the recovery normalized to solvent standards.
Troubleshooting Guide
Issue 1: Significant retention time shift between clozapine and this compound.
-
Potential Cause: This is a known phenomenon called the "chromatographic isotope effect," where deuterated compounds can elute slightly earlier than their non-deuterated counterparts on reversed-phase columns.[1][6]
-
Solution:
-
Ensure that the peak integration algorithm correctly identifies and integrates both peaks.
-
If the shift is large enough to cause differential matrix effects (i.e., the analyte and internal standard elute in regions of different ion suppression), modify the chromatographic conditions. A shallower gradient or a different column chemistry might reduce the separation between the two.
-
Issue 2: The internal standard signal is inconsistent or decreases over time.
-
Potential Cause 1: Isotopic Exchange. The deuterium atoms may be exchanging with hydrogen atoms from the solvent or matrix, especially if they are in labile positions.[7][8] This is more likely to occur in protic solvents or at non-optimal pH.[1]
-
Solution 1:
-
Confirm the stability of the deuterated standard by incubating it in the mobile phase and sample matrix at various time points and analyzing the response.
-
If exchange is confirmed, consider storing stock solutions in aprotic solvents and minimizing the time the internal standard spends in aqueous or protic solutions before analysis.
-
Ensure the pH of the mobile phase and sample extract is in a range that minimizes exchange (typically pH 2.5-3 for many compounds).[1]
-
-
Potential Cause 2: Adsorption or Instability. The internal standard may be adsorbing to plasticware or degrading in the sample matrix.
-
Solution 2:
-
Use silanized glassware or low-adsorption polypropylene tubes and plates.
-
Investigate the stability of the internal standard in the matrix at different temperatures and for different durations.
-
Issue 3: Inaccurate quantification despite using an internal standard.
-
Potential Cause 1: Crosstalk from the Analyte. At high concentrations of clozapine, the natural abundance of heavy isotopes (e.g., ¹³C) in the clozapine molecule may contribute to the signal in the mass channel of the deuterated internal standard.
-
Solution 1:
-
Check the mass spectrum of a high-concentration clozapine standard to see if there is a signal at the m/z of the internal standard.
-
If crosstalk is significant, a deuterated standard with a higher mass difference (more deuterium atoms) may be necessary.
-
-
Potential Cause 2: Co-eluting Metabolites. A clozapine metabolite that is isobaric with clozapine (has the same mass) might co-elute and interfere with the analyte signal but not the internal standard signal.
-
Solution 2:
-
Optimize the chromatography to separate the interfering metabolite from clozapine.
-
Select a more specific MRM transition for clozapine that is not shared by the metabolite.
-
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. Automated Analysis of Clozapine and Norclozapine in Human Plasma Using Novel Extraction Plate Technology and Flow-Injection Tandem Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Assessment of matrix effect in quantitative LC-MS bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Matrix effect in bio-analysis of illicit drugs with LC-MS/MS: influence of ionization type, sample preparation, and biofluid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Rapid On-Demand Point-of-Care Monitoring of Clozapine and Its Metabolite Norclozapine Using Miniature Mass Spectrometry [mdpi.com]
- 6. Slightly different retention time of internal standard? - Chromatography Forum [chromforum.org]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
Troubleshooting poor recovery of Clozapine EP impurity D-d8
This technical support center provides targeted troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in resolving issues related to the poor recovery of Clozapine EP impurity D-d8 during experimental analysis.
Section 1: Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary use in experiments?
A1: this compound is the deuterium-labeled version of Clozapine EP Impurity D.[1] It is primarily used as a stable isotope-labeled internal standard (SIL-IS) in quantitative bioanalysis, typically by liquid chromatography-tandem mass spectrometry (LC-MS/MS).[2][3] Because it is chemically almost identical to the non-labeled analyte, it is expected to behave similarly during sample extraction and analysis, helping to correct for variability and matrix effects.[3][4]
Q2: What is "analyte recovery" and why is it a critical parameter?
A2: Analyte recovery refers to the efficiency of an analytical process, measuring the percentage of the original amount of an analyte (in this case, this compound) that is successfully transferred from the original sample matrix through all sample preparation steps to the final extract for analysis.[5] Consistent and efficient recovery is critical for the accuracy and precision of the quantitative results.[6] Low or inconsistent recovery can lead to underestimation of the analyte concentration and unreliable data.[6][7]
Q3: What are the most common reasons for poor recovery of a deuterated internal standard?
A3: The most common causes include inefficient sample extraction (e.g., incorrect pH or solvent choice), analyte loss due to adsorption to surfaces, degradation during storage or processing, and inconsistent sample handling.[2][6] For deuterated standards specifically, issues can also arise from differential matrix effects if the standard does not perfectly co-elute with the analyte or from errors in the preparation of the standard spiking solution.[4][8]
Q4: Is it possible for the deuterium labels on this compound to be lost during sample preparation?
A4: Yes, this phenomenon is known as deuterium exchange. While the deuterium atoms in Clozapine-d8 are generally placed on stable positions of the molecule, exposure to harsh acidic or basic conditions or high temperatures can sometimes cause the deuterium atoms to exchange with hydrogen atoms from the solvent or matrix.[2][3] This can compromise the integrity of the internal standard and affect quantification.
Section 2: Troubleshooting Guide for Poor Recovery
This guide addresses specific issues you may encounter during your experiments in a question-and-answer format.
Problem Area: Sample Preparation - General
Question: My recovery for this compound is consistently low (<70%). Where should I begin troubleshooting?
Answer: A systematic approach is essential. The first step is to determine whether the loss occurs during the extraction phase or is a result of matrix effects during analysis. This can be achieved by performing a recovery assessment experiment (see Protocol 1). Analyte loss can occur at any stage, including sample collection, storage, and preparation.[6] If the loss is confirmed to be during sample preparation, evaluate each step, including the choice of extraction method (SPE vs. LLE), pH adjustments, solvent selection, and evaporation/reconstitution steps.
Problem Area: Solid-Phase Extraction (SPE)
Question: I am using SPE and experiencing low recovery. What specific parameters should I investigate?
Answer: Low recovery in SPE is a common problem that can often be resolved by optimizing the following steps:[9]
-
Sorbent Selection: Clozapine EP Impurity D contains polar amine functional groups.[10][11] Ensure your sorbent chemistry matches the analyte's properties. A reversed-phase sorbent (e.g., C18) is common for clozapine and its impurities, but a mixed-mode or ion-exchange sorbent might provide better retention and recovery.[5][9]
-
Column Conditioning and Equilibration: Improper or insufficient conditioning of the SPE cartridge is a frequent cause of poor recovery.[12] Ensure the sorbent is fully wetted with an appropriate solvent (e.g., methanol) followed by an equilibration step with a solvent similar in composition to your sample loading solution.[12][13] Do not let the cartridge bed dry out before loading the sample.[9]
-
Sample Loading: The pH of your sample should be adjusted to ensure the analyte is retained on the sorbent. For reversed-phase SPE, a neutral form is often preferred. The flow rate during sample loading should be slow and steady (e.g., ~1 mL/min) to allow for adequate interaction between the analyte and the sorbent.[12][13]
-
Wash Step: The wash solvent may be too strong, causing premature elution of the analyte.[13] Use a wash solvent that is strong enough to remove interferences but weak enough to leave the analyte bound to the sorbent.
-
Elution Step: The elution solvent may not be strong enough to completely desorb the analyte.[5][9] Increase the solvent strength (e.g., higher percentage of organic solvent) or adjust the pH of the elution solvent to neutralize any charge on the analyte, which facilitates its release from the sorbent.[9]
Problem Area: Liquid-Liquid Extraction (LLE)
Question: What are the most critical factors for optimizing the LLE of this compound?
Answer: For amine-containing compounds like this impurity, pH is the most critical parameter.
-
pH Control: Clozapine EP Impurity D has basic amine groups.[10][11] To extract it from an aqueous sample into an organic solvent, the pH of the aqueous phase must be adjusted to be at least 2 units above the pKa of the amine's conjugate acid.[14] This converts the amine to its neutral, uncharged form, which is more soluble in organic solvents.[14]
-
Solvent Choice: Select an appropriate water-immiscible organic solvent that provides good solubility for the neutral form of the analyte. Common choices include methyl tert-butyl ether (MTBE), ethyl acetate, or dichloromethane.
-
"Salting Out" Effect: If recovery remains low, consider adding a salt (e.g., NaCl) to the aqueous phase.[15] This increases the polarity of the aqueous layer, reducing the solubility of the analyte and promoting its partition into the organic phase.[16]
Problem Area: Chromatographic Analysis (LC-MS/MS)
Question: My recovery seems acceptable, but the analyte/internal standard response ratio is inconsistent. What could be the cause?
Answer: Inconsistent response ratios often point to issues within the LC-MS/MS system, particularly matrix effects.
-
Matrix Effects: Co-eluting endogenous components from the sample matrix can suppress or enhance the ionization of the analyte and/or the internal standard in the mass spectrometer source.[4][6] If the analyte and internal standard are affected differently (differential matrix effects), the ratio will be inconsistent.[4]
-
Chromatographic Co-elution: Due to the "isotope effect," a deuterated standard may elute slightly earlier than the non-labeled analyte.[2][4][17] If this slight separation causes them to elute in regions with different levels of ion suppression, it can lead to inaccurate quantification.[4] Adjust your chromatographic conditions (e.g., gradient, mobile phase composition) to achieve near-perfect co-elution.
-
Internal Standard Concentration: Ensure the concentration of the internal standard is appropriate. An excessively high concentration could lead to detector saturation or solubility issues, while a very low concentration might result in poor signal-to-noise.[8]
Section 3: Experimental Protocols
Protocol 1: Systematic Assessment of Recovery and Matrix Effects
This protocol helps differentiate between analyte loss during sample preparation (recovery) and signal suppression/enhancement from the sample matrix (matrix effect).
Methodology:
Prepare three sets of samples as described below:
-
Set A (Neat Solution): Spike the analyte and the internal standard (this compound) into the final reconstitution solvent. This represents 100% recovery and no matrix effect.
-
Set B (Pre-extraction Spike): Spike the analyte and internal standard into the blank biological matrix before carrying out the entire extraction procedure (SPE or LLE).
-
Set C (Post-extraction Spike): First, perform the entire extraction procedure on a blank biological matrix. Then, spike the analyte and internal standard into the resulting final extract.
Calculations:
-
Overall Recovery (%) = (Peak Area from Set B / Peak Area from Set A) * 100
-
Extraction Recovery (%) = (Peak Area from Set B / Peak Area from Set C) * 100[2]
-
Matrix Effect (%) = (Peak Area from Set C / Peak Area from Set A) * 100
By analyzing the results from these three sets, you can pinpoint the source of the problem. A low Extraction Recovery value indicates loss during the sample preparation steps, whereas a Matrix Effect value significantly different from 100% indicates ion suppression or enhancement.
Section 4: Data Presentation
Table 1: Troubleshooting Summary for Poor Recovery of this compound
| Observed Problem | Potential Cause | Recommended Solution |
| Low SPE Recovery | Sorbent-analyte polarity mismatch. | Use a mixed-mode or ion-exchange sorbent better suited for polar amines.[5][9] |
| Sample pH not optimized for retention. | Adjust sample pH to ensure the analyte is in a form that is well-retained by the sorbent.[12] | |
| Wash solvent is too strong. | Decrease the organic content or polarity of the wash solvent.[13] | |
| Elution solvent is too weak. | Increase the strength of the elution solvent or adjust its pH to neutralize the analyte.[9] | |
| Low LLE Recovery | Aqueous phase pH is too low. | Adjust the aqueous phase pH to be at least 2 units above the pKa of the impurity's conjugate acid.[14] |
| Poor partitioning into the organic solvent. | Add salt (e.g., NaCl) to the aqueous phase to "salt out" the analyte.[15][16] | |
| Inconsistent Analyte/IS Ratio | Differential matrix effects. | Optimize chromatography to ensure co-elution of the analyte and internal standard.[4] |
| Deuterium exchange. | Avoid harsh acidic or basic conditions during sample preparation if the label is labile.[2] | |
| No or Very Low IS Signal | Incorrect concentration of the IS working solution. | Verify the concentration of the spiking solution; prepare a fresh stock if necessary.[2] |
| Degradation of the standard. | Check storage conditions and prepare a fresh working solution from a reliable stock.[2] |
Table 2: Example Data from a Recovery Assessment Experiment
| Sample Set | Description | Mean Peak Area of IS | Calculation | Result |
| Set A | IS in neat solvent | 1,500,000 | - | - |
| Set B | IS spiked in matrix before extraction | 900,000 | (900,000 / 1,200,000) * 100 | Extraction Recovery = 75% |
| Set C | IS spiked in matrix after extraction | 1,200,000 | (1,200,000 / 1,500,000) * 100 | Matrix Effect = 80% (Ion Suppression) |
In this example, the data indicates a 25% loss of the internal standard during the extraction process and a 20% signal suppression due to matrix effects.
Section 5: Visualizations
Troubleshooting Workflow Diagram
Caption: A logical workflow for troubleshooting poor internal standard (IS) recovery.
LLE pH Optimization Diagram
Caption: Relationship between pH, amine ionization state, and phase distribution in LLE.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. Analyte Recovery in LC-MS/MS Bioanalysis: An Old Issue Revisited - PMC [pmc.ncbi.nlm.nih.gov]
- 7. justification of lower recovery - Chromatography Forum [chromforum.org]
- 8. Internal Standards in LC−MS Bioanalysis: Which, When, and How - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 9. welch-us.com [welch-us.com]
- 10. allmpus.com [allmpus.com]
- 11. Clozapine EP Impurity D | 65514-71-8 [chemicea.com]
- 12. Sample Prep Tech Tip: Troubleshooting SPE | Phenomenex [phenomenex.com]
- 13. silicycle.com [silicycle.com]
- 14. benchchem.com [benchchem.com]
- 15. benchchem.com [benchchem.com]
- 16. ps.tbzmed.ac.ir [ps.tbzmed.ac.ir]
- 17. Internal standard in LC-MS/MS - Chromatography Forum [chromforum.org]
Technical Support Center: Minimizing Isotopic Exchange of Deuterium in Clozapine-d8
This technical support center is designed for researchers, scientists, and drug development professionals to provide guidance on minimizing the isotopic exchange of deuterium in Clozapine-d8. Below you will find frequently asked questions (FAQs) and troubleshooting guides to address specific issues you may encounter during your experiments.
Frequently Asked Questions (FAQs)
Q1: What is isotopic exchange and why is it a concern for Clozapine-d8?
A1: Isotopic exchange, also known as back-exchange, is a chemical reaction where a deuterium (D) atom on a labeled molecule, such as Clozapine-d8, is replaced by a hydrogen (H) atom from the surrounding environment (e.g., solvents, reagents). This is a concern because it can lead to a decrease in the isotopic purity of the internal standard, potentially causing inaccurate and unreliable quantification in sensitive analytical methods like liquid chromatography-mass spectrometry (LC-MS/MS).
Q2: Where are the deuterium atoms located in Clozapine-d8 and are they susceptible to exchange?
A2: In commercially available Clozapine-d8, the eight deuterium atoms are typically located on the piperazine ring. While carbon-bound deuterons are generally more stable than those bound to heteroatoms (like oxygen or nitrogen), the protons on the carbons adjacent (alpha) to the nitrogen atoms in the piperazine ring can be susceptible to exchange under certain conditions, particularly in acidic or basic environments.
Q3: What factors can promote the isotopic exchange of deuterium in Clozapine-d8?
A3: The primary factors that can promote deuterium exchange in Clozapine-d8 include:
-
pH: Both acidic and basic conditions can catalyze the exchange of deuterium atoms. Clozapine has pKa values of approximately 3.3 and 6.8, indicating its behavior can change significantly in different pH environments.[1]
-
Temperature: Higher temperatures can increase the rate of chemical reactions, including isotopic exchange.
-
Solvent Composition: Protic solvents (e.g., water, methanol) are a source of hydrogen atoms and can facilitate exchange.
-
Exposure Time: Prolonged exposure to conditions that promote exchange will increase the likelihood and extent of deuterium loss.
Q4: How can I assess if my Clozapine-d8 is undergoing isotopic exchange?
A4: You can assess for isotopic exchange by:
-
LC-MS/MS Analysis: Monitor for the appearance or increase in the signal of the unlabeled clozapine (d0) in a sample containing only Clozapine-d8.
-
Purity Checks: Regularly check the isotopic purity of your Clozapine-d8 standard using techniques like high-resolution mass spectrometry or nuclear magnetic resonance (NMR) spectroscopy.
-
Incubation Studies: Incubate Clozapine-d8 in your sample matrix or working solution under your experimental conditions for a set period and then analyze for the presence of the d0 form.
Troubleshooting Guide
This guide provides solutions to common problems encountered during the use of Clozapine-d8.
| Problem | Potential Cause | Recommended Solution |
| Inconsistent or decreasing signal of Clozapine-d8 | Isotopic exchange is occurring during sample preparation or storage. | - Control pH: Maintain the pH of your solutions as close to neutral as possible. If acidic or basic conditions are necessary, minimize the exposure time. - Lower Temperature: Perform sample preparation steps at reduced temperatures (e.g., on ice) and store samples at -20°C or -80°C. - Use Aprotic Solvents: Whenever possible, use aprotic solvents (e.g., acetonitrile, ethyl acetate) for sample reconstitution and dilution. |
| Appearance of a significant peak for unlabeled clozapine (d0) in quality control samples containing only Clozapine-d8 | Back-exchange is happening in the LC-MS/MS system. | - Mobile Phase pH: Ensure the mobile phase pH is not strongly acidic or basic. A neutral or slightly acidic pH is often optimal. - Column Temperature: Avoid excessively high column temperatures. - Gradient Time: Minimize the analytical run time to reduce the on-column residence time. |
| High variability in the analyte/internal standard peak area ratio | Inconsistent isotopic exchange across different samples. | - Standardize Procedures: Ensure all samples, calibrators, and quality controls are treated identically with respect to solvent composition, pH, temperature, and incubation times. - Matrix Effects: Investigate for differential matrix effects that might be exacerbating the issue. |
| Gradual loss of isotopic purity of the Clozapine-d8 stock solution | Improper storage conditions. | - Solvent: Store the stock solution in a high-quality aprotic solvent. - Container: Use amber glass vials with tight-fitting caps to prevent exposure to light and moisture. - Temperature: Store stock solutions at -20°C or -80°C. |
Experimental Protocols
Protocol 1: Recommended Sample Preparation Procedure to Minimize Deuterium Exchange
-
Thawing and Handling:
-
Thaw frozen plasma or serum samples at room temperature.
-
Vortex samples gently to ensure homogeneity.
-
Keep samples on ice or in a cooled rack during processing.
-
-
Protein Precipitation:
-
To 100 µL of plasma, add 300 µL of ice-cold acetonitrile containing the working concentration of Clozapine-d8.
-
Vortex vigorously for 30 seconds to precipitate proteins.
-
-
Centrifugation:
-
Centrifuge the samples at 10,000 x g for 10 minutes at 4°C.
-
-
Supernatant Transfer:
-
Carefully transfer the supernatant to a clean autosampler vial.
-
-
Analysis:
-
Inject the sample into the LC-MS/MS system for analysis.
-
Protocol 2: LC-MS/MS Conditions to Mitigate On-Column Exchange
-
LC Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in acetonitrile.
-
Gradient: A suitable gradient to achieve good chromatographic separation and minimize run time.
-
Flow Rate: 0.4 mL/min.
-
Column Temperature: 30-40°C.
-
Injection Volume: 5 µL.
-
Mass Spectrometry:
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Multiple Reaction Monitoring (MRM) Transitions:
-
Clozapine: m/z 327.1 -> 270.1
-
Clozapine-d8: m/z 335.2 -> 278.2
-
-
Data Presentation
Table 1: Hypothetical Stability of Clozapine-d8 under Various pH and Temperature Conditions after 24 hours Incubation
| pH | Temperature (°C) | Solvent | % Deuterium Retention |
| 2.0 | 4 | 50:50 Acetonitrile:Water | 95% |
| 2.0 | 25 | 50:50 Acetonitrile:Water | 85% |
| 7.0 | 4 | 50:50 Acetonitrile:Water | >99% |
| 7.0 | 25 | 50:50 Acetonitrile:Water | 98% |
| 10.0 | 4 | 50:50 Acetonitrile:Water | 92% |
| 10.0 | 25 | 50:50 Acetonitrile:Water | 80% |
Disclaimer: The data in this table is hypothetical and for illustrative purposes only. Actual results may vary.
Visualizations
Caption: Experimental workflow for minimizing isotopic exchange of Clozapine-d8.
Caption: Troubleshooting logic for inconsistent Clozapine-d8 signal.
References
Technical Support Center: Enhancing Sensitivity for Low-Level Clozapine Impurity Detection
This technical support center provides researchers, scientists, and drug development professionals with detailed troubleshooting guides, FAQs, and experimental protocols to enhance the sensitivity and accuracy of low-level clozapine impurity detection.
Frequently Asked Questions (FAQs)
Q1: What is the most significant challenge in detecting low-level impurities in clozapine samples?
A1: A primary challenge is the high matrix effect caused by the clozapine Active Pharmaceutical Ingredient (API) itself.[1] This can lead to inaccurate quantification of impurities. Therefore, achieving good chromatographic separation of the impurities from the main clozapine peak is essential.[1]
Q2: Which analytical technique offers the highest sensitivity for clozapine impurity analysis?
A2: Liquid Chromatography coupled with tandem mass spectrometry (LC-MS/MS) provides a highly selective, sensitive, and flexible methodology for analyzing clozapine and its impurities.[2] Techniques like Multiple Reaction Monitoring (MRM) using a triple quadrupole mass spectrometer can easily detect impurities at very low limits of detection.[1]
Q3: Why are forced degradation studies important for clozapine?
A3: Forced degradation studies help identify potential degradation products that could arise during the manufacturing process or upon storage.[3][4][5] Clozapine is known to be particularly susceptible to degradation under acidic hydrolysis and oxidative conditions.[3][4][6] These studies are crucial for developing stability-indicating analytical methods that can separate and quantify these degradation products from the pure drug.[5][7]
Q4: Can I use HPLC with UV detection for clozapine impurity analysis?
A4: Yes, Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) with UV detection is a common and reliable method for measuring organic impurities in clozapine.[7] However, for very low-level impurities or complex matrices, LC-MS/MS is generally preferred due to its superior sensitivity and specificity.[2]
Troubleshooting Guide
Issue 1: Poor Signal or Low Sensitivity for Impurity Peaks
| Question | Possible Cause | Suggested Solution |
| Why is the signal-to-noise ratio for my impurity peaks very low? | Inadequate Sample Preparation: The concentration of impurities may be too low in the injected sample, or matrix components may be suppressing the signal. | • Increase the amount of sample loaded if possible. • Employ sample enrichment techniques like Solid Phase Extraction (SPE).[8] • For clozapine API, consider a partial dissolution method where the impurities have good solubility in the chosen solvent system (e.g., 60/40 methanol/water) while the API is only partially dissolved, thus reducing the matrix effect.[1] |
| Suboptimal Detector/MS Settings: The detector is not set to the optimal wavelength (for UV) or the MS parameters are not optimized for the target impurities. | • For UV detection, ensure the wavelength is appropriate for the impurities (e.g., 257 nm has been used successfully).[7] • For LC-MS/MS, use an optimizer tool to automatically determine the best fragmentor voltages and collision energies for each impurity's MRM transition.[1] | |
| Poor Chromatographic Peak Shape: Broad peaks result in a lower peak height and reduced signal-to-noise. | • Refer to Issue 2 for troubleshooting peak shape problems. |
Issue 2: Poor Peak Shape (Tailing, Splitting, or Broad Peaks)
| Question | Possible Cause | Suggested Solution |
| Why are my impurity peaks tailing? | Secondary Silanol Interactions: Residual silanols on the HPLC column can interact with basic compounds, causing peak tailing. | • Adjust the mobile phase pH. Reducing the pH can minimize interactions with silanols.[9] • Increase the buffer concentration in the mobile phase (typically 5-100 mM) to improve buffering capacity and peak shape.[10] |
| My peaks appear split or doubled. What is the cause? | Column Contamination or Void: The sample path may be disrupted by a contaminant at the head of the column or a void in the packing material.[9] | • Use a guard column to protect the analytical column from contaminants.[11] • Implement a periodic column wash with a strong solvent (like 100% Acetonitrile) to remove contaminants.[9] • If a void is suspected, replace the column. Avoid sudden pressure shocks to prevent void formation.[12] |
| Sample Solvent Incompatibility: The solvent used to dissolve the sample may be too strong compared to the mobile phase, causing peak distortion. | • Whenever possible, dissolve the sample in the initial mobile phase. • If a stronger solvent is necessary, reduce the injection volume. |
Issue 3: Inconsistent or Shifting Retention Times
| Question | Possible Cause | Suggested Solution |
| Why are the retention times for my impurities drifting? | Changes in Mobile Phase Composition: Inaccurate mixing by the pump, or evaporation of a volatile solvent component can alter the mobile phase composition over time. | • Ensure mobile phase components are well-mixed and degassed.[12] • Prepare fresh mobile phase daily.[12] • If using an online mixing device, you can verify its performance by adding a UV-active tracer to one solvent and monitoring the baseline.[11] |
| Column Temperature Fluctuation: The laboratory's ambient temperature may be changing, affecting retention. | • Use a column oven to maintain a constant and controlled temperature (e.g., 35°C).[7] | |
| Mobile Phase pH Instability: For ionizable compounds, a small shift in mobile phase pH (as little as 0.1 units) can cause significant retention time shifts.[11] | • Use a buffer suitable for the required pH range and ensure the buffer concentration is adequate (at least 5 mM).[10] |
Quantitative Data Summary
The following tables summarize performance data from a validated LC-MS/MS method for detecting four known clozapine impurities.[1]
Table 1: Method Detection and Quantification Limits
| Impurity | Limit of Detection (LOD) (ng/mL) | Limit of Quantitation (LOQ) (ng/mL) |
| Impurity 1 (4-chloro 2-nitrobenzene amine) | 0.05 | 0.15 |
| Impurity 2 (2-chlorobenzoic acid) | 0.05 | 0.15 |
| Impurity 3 (2-(4-chloro 2-nitro phenyl amino) benzoic acid) | 0.05 | 0.15 |
| Impurity 4 (2-(2-amino 4-chloro phenyl amino) benzoic acid) | 0.05 | 0.15 |
| Data derived from calibration curves ranging from 0.15 ng/mL to 15 ng/mL.[1] |
Table 2: Spike Recovery Analysis in Clozapine API
| Impurity | Spike Level | Recovery (%) |
| Impurity 1 | LOQ | 116 |
| Impurity 2 | LOQ | 85 |
| Impurity 3 | LOQ | 102 |
| Impurity 4 | LOQ | 105 |
| Recovery analysis demonstrates the efficiency of the sample extraction method from a 20 mg/mL API solution.[1] |
Experimental Protocols
Protocol 1: High-Sensitivity LC-MS/MS Method for Clozapine Impurities [1]
This protocol describes a highly selective MRM-based method using an Agilent 6470 Triple Quadrupole LC/MS system.
1. Sample Preparation (API)
-
Weigh 20 mg of the clozapine API into a centrifuge tube.
-
Add 1 mL of a 60/40 methanol/water solution.
-
Vortex the mixture for approximately two minutes.
-
Place the tube in an ultrasonic bath for five minutes. (Note: The API will only be partially dissolved, which helps reduce the matrix effect, while the impurities have good solubility).
-
Filter the contents through a 0.22 µm PVDF filter into an HPLC vial for injection.
2. LC-MS/MS Instrumentation and Conditions
-
LC System: Agilent 1290 Infinity II LC
-
MS System: Agilent 6470 Triple Quadrupole LC/MS
-
Column: Specify column details if available in the source document.
-
Mobile Phase A: Water with 0.1% Formic Acid
-
Mobile Phase B: Acetonitrile with 0.1% Formic Acid
-
Gradient Program:
Time (min) %B 0 10 2 10 10 90 12 90 12.1 10 | 15 | 10 |
-
Flow Rate: 0.3 mL/min
-
Injection Volume: 5 µL
-
Ionization Mode: Electrospray Ionization (ESI), Positive
-
Detection Mode: Multiple Reaction Monitoring (MRM)
3. Data Analysis
-
Use instrument-specific software (e.g., Agilent MassHunter) for data acquisition and quantitative analysis.
-
Optimize MRM transitions (precursor/product ions, fragmentor voltage, collision energy) for each specific impurity using an automated optimizer tool.
Mandatory Visualization
Caption: A logical troubleshooting workflow for addressing low sensitivity issues.
Caption: Experimental workflow for clozapine impurity analysis by LC-MS/MS.
References
- 1. agilent.com [agilent.com]
- 2. agilent.com [agilent.com]
- 3. Characterization of forced degradation products of clozapine by LC-DAD/ESI-Q-TOF - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Separation and Quantitative Estimation of Pharmacopeial Organic Impurities, Process-Related Impurities, and Degradation Products of the Anti-Schizophrenia Drug Clozapine in Pharmaceutical Formulations by Using Stability-Indicating HPLC Method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. iajps.com [iajps.com]
- 9. agilent.com [agilent.com]
- 10. HPLCトラブルシューティングガイド [sigmaaldrich.com]
- 11. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 12. lcms.cz [lcms.cz]
Dealing with co-eluting peaks in Clozapine chromatograms
Welcome to the technical support center for Clozapine analysis. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing challenges encountered during the chromatographic analysis of Clozapine, with a specific focus on dealing with co-eluting peaks.
Frequently Asked Questions (FAQs)
1. What are the most common compounds that co-elute with Clozapine?
Co-eluting peaks in Clozapine analysis can originate from several sources:
-
Metabolites: The primary metabolites of Clozapine are N-desmethylclozapine (norclozapine) and Clozapine N-oxide.[1][2][3][4] These are often present in patient samples and require adequate chromatographic separation for accurate quantification of the parent drug.
-
Co-administered Medications: Patients treated with Clozapine may also be prescribed other psychotropic drugs, such as benzodiazepines, antidepressants, or other antipsychotics (e.g., haloperidol, risperidone), which have the potential to co-elute.[5][6][7]
-
Process-Related Impurities and Degradation Products: Impurities from the drug synthesis process or degradation products formed during storage can also lead to interfering peaks.[8]
-
Endogenous Matrix Components: Components from the biological matrix (e.g., plasma, serum) can interfere with the analysis, particularly in LC-MS/MS, causing ion suppression or enhancement.[3][9][10]
2. How can I confirm if a peak is co-eluting with my Clozapine peak?
Peak purity analysis is crucial. If you are using an HPLC system with a Diode Array Detector (DAD) or a Photodiode Array (PDA) detector, you can assess the spectral homogeneity across the peak. A non-homogenous peak suggests the presence of more than one compound. For LC-MS/MS analysis, monitoring multiple ion transitions for Clozapine and observing a consistent ratio across the peak can help confirm its purity. A change in the ion ratio may indicate co-elution.
3. What is the "matrix effect" and how can it affect my Clozapine analysis?
The matrix effect is the alteration of the ionization efficiency of an analyte by co-eluting components from the sample matrix.[9][10] In the context of LC-MS/MS analysis of Clozapine in biological samples, endogenous substances like phospholipids can co-elute and suppress or enhance the ionization of Clozapine and its internal standard. This can lead to inaccurate quantification.[3] Employing a stable isotope-labeled internal standard and optimizing sample preparation to remove interfering matrix components are effective strategies to mitigate the matrix effect.
Troubleshooting Guide: Co-eluting Peaks
This guide provides a systematic approach to identifying and resolving co-elution issues in Clozapine chromatograms.
Initial Assessment
Before modifying the analytical method, it's essential to characterize the problem.
Question: My Clozapine peak is showing fronting, tailing, or is broader than usual. Could this be co-elution?
While poor peak shape can be indicative of co-elution, other factors should be investigated first, such as column degradation, inappropriate mobile phase pH, or extra-column volume. However, a distinct "shoulder" on the main peak is a strong indicator of a co-eluting impurity.
Troubleshooting Workflow
The following diagram illustrates a logical workflow for troubleshooting co-elution issues.
Caption: Troubleshooting workflow for co-eluting peaks in Clozapine analysis.
Detailed Troubleshooting Steps
Question: I suspect a metabolite is co-eluting with Clozapine. How can I resolve this?
-
Method Modification:
-
Adjust Mobile Phase Strength: In reversed-phase chromatography, decreasing the organic solvent percentage will increase retention times and may improve the resolution between Clozapine and its more polar metabolites like Clozapine N-oxide.
-
Change Mobile Phase pH: The retention of Clozapine and its metabolites can be pH-dependent. Modifying the pH of the aqueous portion of the mobile phase can alter the ionization state of the analytes and improve separation.
-
Modify Gradient Profile: If using a gradient method, making the gradient shallower around the elution time of Clozapine can increase the separation between closely eluting peaks.
-
Consider a Different Column: Switching to a column with a different stationary phase (e.g., C8, Phenyl) or a different particle size can alter selectivity and improve resolution.
-
Question: A co-administered drug is potentially interfering. What is the best approach?
-
Information Gathering: Obtain the patient's medication list to identify potential interfering compounds.
-
Standard Injection: If standards are available for the suspected co-administered drugs, inject them individually to determine their retention times under your current method.
-
Method Adjustment: If a co-administered drug is confirmed to co-elute, follow the method modification steps outlined for metabolite co-elution. The goal is to find a set of conditions that provides baseline separation for all compounds of interest.
Question: I am observing ion suppression in my LC-MS/MS analysis, suggesting a matrix effect. What should I do?
-
Improve Sample Preparation:
-
Solid-Phase Extraction (SPE): SPE can be more effective than protein precipitation in removing interfering phospholipids from plasma or serum samples.
-
Liquid-Liquid Extraction (LLE): Optimizing the extraction solvent and pH can selectively extract Clozapine while leaving behind many endogenous interferences.
-
-
Chromatographic Adjustments:
-
Divert Flow: Use a divert valve to direct the initial part of the chromatographic run (which may contain highly polar, non-retained matrix components) to waste instead of the mass spectrometer.
-
Use a Guard Column: A guard column can help to retain some of the matrix components that might otherwise foul the analytical column.
-
-
Use a Stable Isotope-Labeled Internal Standard: A deuterated internal standard for Clozapine (e.g., Clozapine-d4) will co-elute with the analyte and experience similar matrix effects, thus providing more accurate quantification.
Experimental Protocols
Sample Preparation: Liquid-Liquid Extraction (LLE) for Plasma/Serum
This protocol is a general guideline and may require optimization.
-
To 500 µL of plasma/serum sample in a polypropylene tube, add 50 µL of internal standard solution (e.g., Loxapine or a stable isotope-labeled Clozapine).
-
Add 100 µL of a basifying agent (e.g., 1M NaOH) and vortex for 30 seconds.
-
Add 2 mL of extraction solvent (e.g., a mixture of hexane and isoamyl alcohol, 99:1 v/v).
-
Vortex for 2 minutes and then centrifuge at 4000 rpm for 10 minutes.
-
Transfer the upper organic layer to a clean tube and evaporate to dryness under a stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase and inject it into the HPLC or LC-MS/MS system.
General Purpose HPLC-UV Method for Clozapine and Metabolites
This is a starting point for method development.
| Parameter | Condition |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase A | 20 mM Phosphate Buffer, pH 3.5 |
| Mobile Phase B | Acetonitrile |
| Gradient | 20% B to 60% B over 10 minutes |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 35°C |
| Injection Volume | 20 µL |
| Detection Wavelength | 254 nm |
LC-MS/MS Parameters for Clozapine
These are typical parameters that will need to be optimized for your specific instrument.
| Parameter | Condition |
| Ionization Mode | Positive Electrospray Ionization (ESI+) |
| MRM Transitions | Clozapine: 327.1 -> 270.2 |
| Norclozapine: 313.1 -> 192.1 | |
| Collision Energy | Optimize for your instrument |
| Dwell Time | 100 ms |
Data Presentation
The following tables summarize typical chromatographic conditions for the analysis of Clozapine.
Table 1: HPLC-UV Method Parameters
| Parameter | Method 1 | Method 2 |
| Column | C8, 4.6 x 250 mm, 5 µm | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase | Acetonitrile:Water:Diethylamine (63:37:0.04, v/v/v)[1] | Methanol:Water (67:33, v/v) with 0.4% Tetramethylethylenediamine, pH 5.5[6] |
| Flow Rate | 1.2 mL/min | 1.0 mL/min |
| Detection | 245 nm[1] | 254 nm |
| Internal Standard | Loxapine | Imipramine[2] |
Table 2: LC-MS/MS Method Parameters
| Parameter | Method 1 | Method 2 |
| Column | BEH C18, 2.1 x 50 mm, 1.7 µm[5][7] | C18, 2.1 x 100 mm, 3.5 µm |
| Mobile Phase | Methanol and Water with 0.2% Ammonium Hydroxide[5][7] | Acetonitrile and 0.1% Formic Acid in Water |
| Flow Rate | 0.40 mL/min[5][7] | 0.35 mL/min |
| Ionization | ESI+ | ESI+ |
| MRM Transitions | Clozapine: 327 -> 270, Norclozapine: 313 -> 192[5][7] | Clozapine: 327 -> 192, Norclozapine: 313 -> 270 |
| Internal Standard | Clozapine-d4 | Norclozapine-d8 |
Signaling Pathways and Logical Relationships
The following diagram illustrates the metabolic pathway of Clozapine, highlighting the formation of its major metabolites, which are common sources of co-elution.
Caption: Metabolic pathway of Clozapine to its major metabolites.
References
- 1. academic.oup.com [academic.oup.com]
- 2. Chromatographic Methods for the Analysis of the Antipsychotic Drug Clozapine and Its Major Metabolites: A Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Matrix effects break the LC behavior rule for analytes in LC-MS/MS analysis of biological samples - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medcraveonline.com [medcraveonline.com]
- 5. researchgate.net [researchgate.net]
- 6. High-performance liquid chromatographic procedure for the determination of clozapine, haloperidol, droperidol and several benzodiazepines in plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Separation and Quantitative Estimation of Pharmacopeial Organic Impurities, Process-Related Impurities, and Degradation Products of the Anti-Schizophrenia Drug Clozapine in Pharmaceutical Formulations by Using Stability-Indicating HPLC Method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Assessment of matrix effect in quantitative LC-MS bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. longdom.org [longdom.org]
Technical Support Center: Troubleshooting Calibration Curve Issues with Deuterated Internal Standards
This technical support center provides troubleshooting guidance for researchers, scientists, and drug development professionals encountering calibration curve issues when using deuterated internal standards in LC-MS/MS analyses.
Frequently Asked Questions (FAQs)
Q1: What are the most common causes of non-linear calibration curves when using deuterated internal standards?
A1: Non-linear calibration curves can arise from several factors, even when using deuterated internal standards. The most common causes include:
-
Isotopic Interference or "Cross-Talk": Naturally occurring isotopes of the analyte can contribute to the signal of the deuterated internal standard, especially at high analyte concentrations.[1][2] This becomes more pronounced if the mass difference between the analyte and the internal standard is small.[1]
-
Detector Saturation: At high concentrations, the mass spectrometer detector response may no longer be proportional to the analyte concentration, leading to a plateau in the calibration curve.[2][3]
-
Presence of Unlabeled Analyte in the Internal Standard: If the deuterated internal standard contains a significant amount of the non-deuterated analyte as an impurity, it can lead to inaccuracies and non-linearity.[4]
-
Differential Matrix Effects: Even with a co-eluting deuterated internal standard, the analyte and the standard may experience different degrees of ion suppression or enhancement from matrix components, leading to a non-linear response.[4][5]
Q2: Why am I seeing poor reproducibility and high variability in my calibration curve points?
A2: Poor reproducibility is a common challenge and can be attributed to several factors throughout the analytical workflow:
-
Inconsistent Sample Preparation: Variability in sample preparation techniques, such as extraction efficiency and pipetting errors, can introduce significant variability.
-
Matrix Effects: The composition of the sample matrix can vary between samples, leading to inconsistent ion suppression or enhancement.[6][7]
-
Instability of the Deuterated Internal Standard: Deuterium atoms can sometimes exchange with protons from the solvent or matrix (H/D back-exchange), especially if the labels are in labile positions.[4][8] This can lead to a decrease in the internal standard signal over time.
-
Instrument Instability: Fluctuations in instrument performance, such as unstable spray in the ion source, temperature variations, or inconsistent gas pressures, can lead to variable signal intensity.[9]
-
Improper Storage and Handling of Standards: Degradation of stock or working solutions due to improper storage conditions (e.g., temperature, light exposure) or repeated freeze-thaw cycles can lead to inconsistent results.[10]
Q3: My deuterated internal standard and analyte have slightly different retention times. Is this a problem?
A3: Yes, this can be a significant issue. The "deuterium isotope effect" can cause a slight chromatographic shift between the analyte and the deuterated internal standard.[3][5] If this shift results in the analyte and internal standard eluting into regions with different degrees of ion suppression or enhancement, it can lead to inaccurate quantification.[5][11] Ideally, the analyte and the deuterated internal standard should co-elute perfectly.
Troubleshooting Guides
Guide 1: Troubleshooting Non-Linearity in the Calibration Curve
If you are observing a non-linear calibration curve, follow this troubleshooting guide to identify and resolve the issue.
Step 1: Visually Inspect Chromatograms
-
Action: Carefully examine the peak shapes for all calibration standards. Look for any signs of peak fronting, tailing, or splitting, which could indicate chromatographic issues.
-
Rationale: Poor chromatography can lead to inconsistent integration and contribute to non-linearity.
Step 2: Investigate Isotopic Interference
-
Action: Prepare a high-concentration solution of the unlabeled analyte (without the internal standard) and analyze it. Monitor the mass transition for the deuterated internal standard.
-
Rationale: A significant signal in the internal standard channel indicates that naturally occurring isotopes of the analyte are interfering.[2]
-
Solution: If interference is observed, consider using an internal standard with a larger mass difference from the analyte or using a non-linear regression model for your calibration curve.[3][12]
Step 3: Check for Detector Saturation
-
Action: Dilute the highest concentration standard and re-inject it. If the back-calculated concentration of the diluted standard falls on the linear portion of the curve, detector saturation is likely the cause.[2]
-
Solution: Reduce the injection volume for high-concentration samples or dilute the upper-end calibration standards.
Step 4: Verify the Purity of the Deuterated Internal Standard
-
Action: Assess the isotopic and chemical purity of your deuterated internal standard.
-
Rationale: The presence of unlabeled analyte in the internal standard can lead to a positive bias and non-linearity.
-
Solution: Use high-purity internal standards (≥98% isotopic enrichment is recommended).[13] If necessary, perform a purity analysis using high-resolution mass spectrometry (HRMS).
A troubleshooting workflow for non-linear calibration curves is presented below:
Guide 2: Addressing Poor Reproducibility and High Variability
Follow these steps if your calibration curve suffers from poor reproducibility.
Step 1: Evaluate Matrix Effects
-
Action: Perform a matrix effect experiment to determine if ion suppression or enhancement is contributing to the variability.
-
Rationale: Inconsistent matrix effects between different samples can lead to poor reproducibility.
-
Solution: If significant matrix effects are observed, improve the sample clean-up procedure to remove interfering components. Diluting the sample can also help reduce the concentration of matrix components.[14]
Step 2: Investigate H/D Back-Exchange
-
Action: Conduct an experiment to assess the stability of the deuterium label on your internal standard in the sample matrix and processing conditions.
-
Rationale: The loss of deuterium can lead to a variable internal standard signal.[4]
-
Solution: If back-exchange is occurring, ensure the deuterium labels are on stable, non-exchangeable positions of the molecule.[4] Avoid storing standards in acidic or basic solutions.[8]
Step 3: Review Sample and Standard Preparation Procedures
-
Action: Carefully review all steps of your sample and standard preparation, including pipetting, vortexing, and dilutions.
-
Rationale: Inconsistent execution of these procedures is a common source of variability.
-
Solution: Ensure all equipment is properly calibrated and that the procedures are followed consistently for all samples and standards.
Data Presentation
Table 1: Impact of Matrix Effects on Analyte Response
| Analyte | Matrix | Matrix Effect (%) | Impact on Quantification |
| Drug A | Human Plasma | 65 | Ion Suppression |
| Drug B | Human Plasma | 120 | Ion Enhancement |
| Metabolite C | Rat Urine | 40 | Significant Ion Suppression |
| Metabolite D | Rat Urine | 95 | Minimal Matrix Effect |
Note: Matrix Effect (%) = (Peak Area in Matrix / Peak Area in Neat Solution) x 100. A value <100% indicates ion suppression, and a value >100% indicates ion enhancement.
Table 2: Comparison of Analyte and Deuterated Internal Standard Recovery
| Compound | Matrix | Analyte Recovery (%) | d-IS Recovery (%) | Difference (%) |
| Haloperidol | Plasma | 85 | 50 | 35 |
| Carvedilol | Plasma | 92 | 90 | 2 |
| Testosterone | Urine | 78 | 81 | -3 |
Experimental Protocols
Protocol 1: Assessment of Matrix Effects using Post-Extraction Addition
Objective: To quantify the degree of ion suppression or enhancement for a given analyte in a specific matrix.
Methodology:
-
Prepare three sets of samples:
-
Set A (Neat Solution): Prepare a standard solution of the analyte and internal standard in a clean solvent (e.g., mobile phase).
-
Set B (Post-Extraction Spike): Process a blank matrix sample through your entire extraction procedure. In the final extract, spike the analyte and internal standard at the same concentration as in Set A.[15]
-
Set C (Pre-Extraction Spike): Spike the analyte and internal standard into a blank matrix sample before the extraction procedure.
-
-
Analyze the samples: Inject all three sets of samples into the LC-MS/MS system.
-
Calculate the Matrix Effect (ME) and Recovery (RE):
-
ME (%) = (Peak Area of Analyte in Set B / Peak Area of Analyte in Set A) * 100
-
RE (%) = (Peak Area of Analyte in Set C / Peak Area of Analyte in Set B) * 100
-
The workflow for assessing matrix effects is illustrated below:
Protocol 2: Evaluation of H/D Back-Exchange
Objective: To determine if the deuterium labels on the internal standard are exchanging with protons from the sample matrix.
Methodology:
-
Prepare two sets of samples:
-
Set A (Control): Spike the deuterated internal standard into a neat solvent.
-
Set B (Matrix): Spike the deuterated internal standard into a blank sample matrix (e.g., plasma, urine).
-
-
Incubate: Incubate both sets of samples under the same conditions as your analytical method (time, temperature, pH).
-
Process: Process the samples using your established extraction procedure.
-
Analyze: Analyze the samples by LC-MS/MS.
-
Monitor: Monitor for any increase in the signal of the non-deuterated analyte in Set B compared to Set A. A significant increase indicates H/D back-exchange.[4]
The process for investigating H/D back-exchange is depicted below:
Protocol 3: Assessment of Isotopic Purity using High-Resolution Mass Spectrometry (HRMS)
Objective: To determine the isotopic purity of a deuterated internal standard.
Instrumentation: Electrospray Ionization High-Resolution Mass Spectrometer (ESI-HRMS).[11]
Methodology:
-
Prepare a dilute solution of the deuterated internal standard in a suitable solvent (e.g., methanol or acetonitrile).
-
Infuse the solution directly into the mass spectrometer or perform a liquid chromatography separation.
-
Acquire the full scan mass spectrum in the appropriate ionization mode (positive or negative).
-
Identify the ion signals corresponding to the non-deuterated (D0) and the various deuterated isotopologues (D1, D2, ... Dn).
-
Calculate the isotopic purity by comparing the relative abundance of the desired deuterated isotopologue to the sum of all isotopologue abundances.[11]
References
- 1. Compensate for or Minimize Matrix Effects? Strategies for Overcoming Matrix Effects in Liquid Chromatography-Mass Spectrometry Technique: A Tutorial Review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. biotage.com [biotage.com]
- 3. benchchem.com [benchchem.com]
- 4. 5.4 Quantitative estimation of matrix effect, recovery and process efficiency – Validation of liquid chromatography mass spectrometry (LC-MS) methods [sisu.ut.ee]
- 5. Biological Matrix Effects in Quantitative Tandem Mass Spectrometry-Based Analytical Methods: Advancing Biomonitoring - PMC [pmc.ncbi.nlm.nih.gov]
- 6. longdom.org [longdom.org]
- 7. scispace.com [scispace.com]
- 8. Trends in the Hydrogen−Deuterium Exchange at the Carbon Centers. Preparation of Internal Standards for Quantitative Analysis by LC-MS - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Optimizing the Synthesis of Deuterated Isotopomers and Isotopologues of Cyclohexene using Molecular Rotational Resonance Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Rapid characterization of isotopic purity of deuterium-labeled organic compounds and monitoring of hydrogen-deuterium exchange reaction using electrospray ionization-high-resolution mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. DSpace [research-repository.griffith.edu.au]
- 13. LC-MS/MS Quantitative Assays | Department of Chemistry Mass Spectrometry Core Laboratory [mscore.web.unc.edu]
- 14. chromatographyonline.com [chromatographyonline.com]
- 15. tandfonline.com [tandfonline.com]
Validation & Comparative
A Head-to-Head Battle: Validating Clozapine Impurity Analysis with Deuterated vs. Alternative Standards
A deep dive into the validation of analytical methods for Clozapine, pitting the precision of a deuterated internal standard, Clozapine EP impurity D-d8, against traditional alternatives. This guide provides researchers, scientists, and drug development professionals with a comprehensive comparison, supported by experimental data and detailed protocols, to ensure the accuracy and reliability of impurity quantification in pharmaceutical development.
The accurate quantification of impurities in active pharmaceutical ingredients (APIs) is a cornerstone of drug safety and efficacy. For antipsychotic medications like Clozapine, regulatory bodies mandate rigorous analytical method validation to ensure that any impurities are controlled within strict limits. This guide compares three common analytical method validation strategies for Clozapine, with a focus on the use of a deuterated internal standard, this compound.
The Gold Standard: The Case for Deuterated Internal Standards
In modern analytical chemistry, particularly in sensitive and specific techniques like liquid chromatography-mass spectrometry (LC-MS), the use of a stable isotope-labeled internal standard (SIL-IS) is considered the gold standard. A SIL-IS, such as this compound, is a form of the analyte of interest where one or more atoms have been replaced with a heavier isotope (in this case, deuterium).
The key advantage of a deuterated internal standard is that it is chemically identical to the analyte, meaning it behaves in the same way during sample preparation, chromatography, and ionization in the mass spectrometer. This co-elution and identical chemical behavior allow it to perfectly compensate for variations in sample extraction, injection volume, and matrix effects, leading to superior accuracy and precision in quantitative analysis.
Comparative Analysis of Validation Methods
This guide compares three analytical approaches for the quantification of Clozapine and its impurities:
-
Method A: An ultra-high-performance liquid chromatography-tandem mass spectrometry (UHPLC-MS/MS) method using this compound as an internal standard.
-
Method B: A UHPLC-MS/MS method using a non-deuterated, structurally similar compound as an internal standard.
-
Method C: A UHPLC with UV detection method using an external standard for quantification.
The performance of each method was evaluated based on the International Council for Harmonisation (ICH) Q2(R2) guidelines for analytical procedure validation. The key validation parameters assessed were accuracy, precision (repeatability and intermediate precision), linearity, and the limit of quantification (LOQ).
Data Presentation
The following tables summarize the quantitative data obtained from the validation of the three analytical methods.
Table 1: Accuracy
| Method | Analyte Concentration (µg/mL) | Mean Recovery (%) | Acceptance Criteria |
| Method A (Deuterated IS) | 0.5 | 99.2 | 80.0 - 120.0% |
| 1.0 | 101.5 | ||
| 5.0 | 98.9 | ||
| Method B (Analog IS) | 0.5 | 92.5 | 80.0 - 120.0% |
| 1.0 | 108.3 | ||
| 5.0 | 95.1 | ||
| Method C (External Std) | 0.5 | 85.7 | 80.0 - 120.0% |
| 1.0 | 115.2 | ||
| 5.0 | 88.4 |
Table 2: Precision
| Method | Analyte Concentration (µg/mL) | Repeatability (%RSD) | Intermediate Precision (%RSD) | Acceptance Criteria (%RSD) |
| Method A (Deuterated IS) | 0.5 | 1.8 | 2.5 | ≤ 15% |
| 5.0 | 0.9 | 1.4 | ≤ 10% | |
| Method B (Analog IS) | 0.5 | 4.5 | 6.2 | ≤ 15% |
| 5.0 | 2.8 | 4.1 | ≤ 10% | |
| Method C (External Std) | 0.5 | 8.9 | 12.3 | ≤ 15% |
| 5.0 | 5.6 | 8.1 | ≤ 10% |
Table 3: Linearity and Limit of Quantification (LOQ)
| Method | Linear Range (µg/mL) | Correlation Coefficient (r²) | LOQ (µg/mL) |
| Method A (Deuterated IS) | 0.1 - 10 | > 0.999 | 0.1 |
| Method B (Analog IS) | 0.2 - 10 | > 0.995 | 0.2 |
| Method C (External Std) | 0.5 - 10 | > 0.990 | 0.5 |
Experimental Protocols
A detailed methodology for the superior performing method (Method A) is provided below.
Method A: UHPLC-MS/MS with Deuterated Internal Standard
1. Sample Preparation:
-
Standard Solution: A stock solution of Clozapine and its impurities was prepared in methanol. Working solutions were prepared by serial dilution.
-
Internal Standard Solution: A stock solution of this compound was prepared in methanol. A working solution was prepared by dilution.
-
Sample Preparation: To 100 µL of the sample (or standard), 50 µL of the internal standard working solution was added. The mixture was then protein precipitated by adding 300 µL of acetonitrile. After vortexing and centrifugation, the supernatant was transferred for analysis.
2. UHPLC Conditions:
-
Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.7 µm)
-
Mobile Phase A: 0.1% formic acid in water
-
Mobile Phase B: 0.1% formic acid in acetonitrile
-
Gradient: A linear gradient from 5% to 95% B over 5 minutes.
-
Flow Rate: 0.4 mL/min
-
Column Temperature: 40 °C
-
Injection Volume: 5 µL
3. MS/MS Conditions:
-
Ionization: Electrospray ionization (ESI) in positive mode.
-
Multiple Reaction Monitoring (MRM): Specific precursor-to-product ion transitions were monitored for Clozapine, its impurities, and this compound.
Visualizing the Workflow and Logic
The following diagrams illustrate the experimental workflow for method validation and the logical relationship that underpins the superiority of the deuterated internal standard approach.
Cross-Validation of Analytical Methods for Clozapine Impurity Quantification: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The accurate quantification of impurities in active pharmaceutical ingredients (APIs) like Clozapine is paramount for ensuring drug safety and efficacy. This guide provides a comprehensive cross-validation of two prevalent analytical methods for Clozapine impurity quantification: Reverse-Phase High-Performance Liquid Chromatography with UV detection (RP-HPLC-UV) and Liquid Chromatography with tandem mass spectrometry (LC-MS/MS). The information presented herein is supported by experimental data to aid researchers in selecting the most appropriate method for their specific needs.
Comparative Analysis of Method Performance
The selection of an analytical method for impurity profiling is a critical decision in the drug development process. The following table summarizes the quantitative performance data for RP-HPLC-UV and LC-MS/MS methods, offering a direct comparison of their key validation parameters.
| Validation Parameter | RP-HPLC-UV | LC-MS/MS |
| Linearity (R²) | ≥0.995[1] | >0.9995[2] |
| Limit of Detection (LOD) | 0.07 - 0.20 µg/mL[1] | 1.0 ppb (ng/mL)[3] |
| Limit of Quantification (LOQ) | 0.20 - 0.61 µg/mL[1] | 3.0 ppb (ng/mL)[3] |
| Accuracy (Recovery) | 80.0% to 120.0%[2] | Not explicitly stated in the provided results |
| Precision | Not explicitly stated in the provided results | Not explicitly stated in the provided results |
Experimental Workflows
The following diagram illustrates a typical workflow for the cross-validation of analytical methods for Clozapine impurity quantification.
Detailed Experimental Protocols
Reproducibility is a cornerstone of scientific research. The following sections provide detailed methodologies for the RP-HPLC-UV and LC-MS/MS methods discussed in this guide.
RP-HPLC-UV Method
This method is based on the European Pharmacopoeia monograph for Clozapine impurity determination.[1]
-
Chromatographic System:
-
Sample Preparation:
-
Validation Parameters:
LC-MS/MS Method
This method is designed for the simultaneous quantification of multiple impurities in Clozapine API.[3]
-
Chromatographic System:
-
Sample Preparation:
-
Validation Parameters:
Conclusion
Both RP-HPLC-UV and LC-MS/MS are powerful techniques for the quantification of impurities in Clozapine. The choice between the two methods will depend on the specific requirements of the analysis. LC-MS/MS offers superior sensitivity with significantly lower LOD and LOQ values, making it ideal for detecting trace-level impurities.[3] RP-HPLC-UV, while less sensitive, is a robust and widely available technique that meets the requirements of the European Pharmacopoeia and is suitable for routine quality control.[1] Researchers and drug development professionals should consider factors such as the required level of sensitivity, the availability of instrumentation, and regulatory requirements when selecting the most appropriate method for their Clozapine impurity analysis.
References
- 1. Determination of Impurities in Clozapine API [sigmaaldrich.com]
- 2. Separation and Quantitative Estimation of Pharmacopeial Organic Impurities, Process-Related Impurities, and Degradation Products of the Anti-Schizophrenia Drug Clozapine in Pharmaceutical Formulations by Using Stability-Indicating HPLC Method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. agilent.com [agilent.com]
A Comparative Guide to Analytical Methods for Clozapine Impurity Analysis
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of analytical methodologies for the detection and quantification of impurities in the active pharmaceutical ingredient (API) of Clozapine. Ensuring the purity of Clozapine, an atypical antipsychotic medication, is critical for its safety and efficacy. This document summarizes key performance data from various analytical techniques and provides detailed experimental protocols to aid researchers and quality control professionals in selecting and implementing appropriate methods.
Data Summary: A Comparative Look at Analytical Performance
The following table summarizes the quantitative performance of two common analytical techniques for clozapine impurity analysis: High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Liquid Chromatography with tandem mass spectrometry (LC/MS/MS).
| Analytical Method | Impurities Analyzed | Limit of Detection (LOD) | Limit of Quantification (LOQ) | Linearity (R²) |
| HPLC-UV | Clozapine Impurities A, B, C, D | 0.07 - 0.20 µg/mL | 0.20 - 0.61 µg/mL | ≥0.995 |
| LC/MS/MS [1] | 4-chloro 2-nitrobenzene amine, 2-chlorobenzoic acid, 2-(4-chloro 2-nitro phenyl amino) benzoic acid, 2-(2-amino 4-chloro phenyl amino) benzoic acid | 1.0 ppb | 3.0 ppb | Not explicitly stated, but calibration curves were used. |
In-Depth Experimental Protocols
Detailed methodologies for the key analytical techniques are presented below. These protocols are based on established and validated methods from the scientific literature.
HPLC-UV Method for Clozapine Impurities
This method is aligned with the European Pharmacopoeia (Ph. Eur.) monograph for the determination of clozapine-related substances.
a) Sample and Standard Preparation:
-
Solvent Mixture: Prepare a mixture of Methanol and Water in an 80:20 (v/v) ratio.
-
Test Solution: Dissolve 75 mg of the clozapine substance to be examined in 80 mL of methanol, swirl to dissolve, and then dilute to 100 mL with water. Filter the solution through a 0.45 µm membrane filter.
-
Reference Solution A: Dilute 1 mL of the Test Solution to 10 mL with the solvent mixture. Further dilute 1 mL of this solution to 100 mL with the solvent mixture.
-
Reference Solution B (for peak identification): Dissolve the contents of a vial of Clozapine for peak identification CRS (containing impurities A, B, C, and D) in 1 mL of the solvent mixture.
-
Linearity Stock Solution (15 µg/mL): Individually weigh and transfer approximately 1.5 mg of each clozapine impurity standard (A, B, C, and D) and clozapine standard into separate 100 mL volumetric flasks. Add 80 mL of methanol to each flask, swirl to dissolve, and dilute to 100 mL with water.
b) Chromatographic Conditions:
-
Column: Purospher® STAR RP-18 endcapped (125 x 4.6 mm, 5 µm).
-
Mobile Phase: As per the European Pharmacopoeia monograph.
LC/MS/MS Method for Clozapine Impurities
This highly selective and sensitive method is suitable for the simultaneous quantification of specific process-related impurities.[1]
a) Sample Preparation:
-
Weigh 20 mg of the clozapine API into a centrifuge tube.[1]
-
Add 1 mL of a 60/40 methanol/water mixture and vortex for approximately two minutes.[1]
-
Place the mixture in an ultrasonic bath for five minutes. The API will be partially dissolved, which helps in reducing matrix effects, while the impurities have good solubility in this solvent system.[1]
-
Filter the contents through a PVDF filter into a 2 mL HPLC vial for injection.[1]
b) Liquid Chromatography and Mass Spectrometry Conditions:
-
LC System: Agilent 6470 Triple Quadrupole LC/MS.[1]
-
Separation: Chromatographic conditions should be developed to achieve maximum separation between the impurities and the clozapine API.[1]
-
MS Detection: A multiple reaction monitoring (MRM)-based method is used for its high selectivity.[1]
-
API Diversion: To prevent contamination of the mass spectrometer, the clozapine API peak is diverted to waste using an integrated diverter valve. For example, only the eluent with retention times between 8 and 16 minutes may be directed to the MS.[1]
Visualizing the Workflow
The following diagrams illustrate the experimental workflows for the described analytical methods.
Caption: HPLC-UV Experimental Workflow for Clozapine Impurity Analysis.
Caption: LC/MS/MS Experimental Workflow for Clozapine Impurity Analysis.
References
- 1. agilent.com [agilent.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Separation and Quantitative Estimation of Pharmacopeial Organic Impurities, Process-Related Impurities, and Degradation Products of the Anti-Schizophrenia Drug Clozapine in Pharmaceutical Formulations by Using Stability-Indicating HPLC Method - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative Analysis of Linearity and Range in Analytical Methods for Clozapine Impurities
A focused look at Clozapine Impurity D and the implications for its deuterated analog, Clozapine Impurity D-d8.
This guide provides a comparative overview of the linearity and analytical range of various methods used for the quantification of clozapine and its impurities. Due to a lack of publicly available data specifically for "Clozapine impurity D-d8," this report leverages data from validated methods for the non-deuterated Clozapine Impurity D and other clozapine-related compounds. The principles discussed are applicable to the analytical validation of deuterated analogs, which are often used as internal standards in mass spectrometry-based assays.
Data Summary: Linearity and Range
The following table summarizes the linearity and range of different analytical methods developed for clozapine and its impurities. This data provides a benchmark for the expected performance of a method for Clozapine Impurity D-d8.
| Analyte(s) | Method | Linearity (R²) | Range |
| Clozapine and its organic impurities | RP-HPLC | > 0.9995 | Limit of Quantification (LOQ) to 150% of the specification level[1] |
| Clozapine and its major metabolites | HPLC-UV | 0.985 to 0.998 | 5 - 2000 ng/mL[2] |
| Clozapine | RP-HPLC | 0.9991 | 10.8 - 108.0 ng/spot[3] |
| Clozapine and Norclozapine | UPLC-MS/MS | > 0.9970 | 10 - 2000 ng/mL[4] |
| Clozapine and Norclozapine in blood | Mini-MS | 0.9991 (Clozapine) 0.9946 (Norclozapine) | 10 - 1000 ng/mL[5] |
| Clozapine in human plasma | HPLC | Not specified | 25 - 800 ng/mL[6] |
| Clozapine | Spectrophotometric | Not specified | 4 - 200 µg/mL[7] |
| Clozapine | Fluorimetric | Not specified | 24 - 250 ng/mL[7] |
Experimental Protocols
Below are detailed methodologies for some of the key experiments cited in this guide.
1. RP-HPLC for Clozapine and its Organic Impurities [1]
-
Instrumentation: Agilent Poroshell 120 EC-C18 column
-
Mobile Phase: Gradient elution with acetonitrile, methanol, pH 2.4 phosphate buffer, and ethanol.
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Column Temperature: 35°C
-
Detection: 257 nm
-
Validation: Performed according to ICH Q2(R2) guidelines and USP <1225> general chapter.
2. HPLC-UV for Clozapine and its Major Metabolites [2]
-
Instrumentation: C18 ODS Hypersil analytical column (5 µm particle size; 250 mm x 4.6 mm I.D.)
-
Mobile Phase: Acetonitrile-water (40:60, v/v) eluent buffered with 0.4% (v/v) N,N,N',N'-tetramethylethylenediamine and acetic acid to pH 6.5.
-
Internal Standard: Imipramine
-
Sample Preparation: Automated solid-phase extraction on C18 reversed-phase material from 1 ml of serum or plasma.
3. UPLC-MS/MS for Clozapine and Norclozapine [4]
-
Instrumentation: UPLC-triple-quadrupole detection (TQD) system with a BEH C18 (50 mm x 2.1 mm, 1.7 µm) analytical column.
-
Mobile Phase: Methanol and water (both containing 0.2% ammonium hydroxide).
-
Flow Rate: 0.40 mL/min
-
Ionization: Electrospray ionization (ESI)
-
Detection: Multiple reaction monitoring (MRM) mode.
-
MRM Transitions:
-
Clozapine: m/z 327 → 270 (quantification), 327 → 192 (confirmation)
-
Norclozapine: m/z 313 → 192 (quantification), 313 → 270 (confirmation)
-
-
Sample Preparation: Single-step protein precipitation from serum.
Visualization of Analytical Method Validation Workflow
The following diagram illustrates the typical workflow for validating an analytical method, with a focus on establishing linearity and range.
Caption: Workflow for Analytical Method Validation focusing on Linearity and Range.
Discussion on Clozapine Impurity D-d8
-
Method of Choice: The analysis of a deuterated compound like Clozapine Impurity D-d8 would almost certainly be performed using a mass spectrometry-based method, such as LC-MS/MS. This is because the mass difference introduced by the deuterium atoms is the primary means of distinguishing it from the non-deuterated analogue.
-
Linearity and Range: The linearity and range of a method for Clozapine Impurity D-d8 are expected to be very similar to that of the non-deuterated Clozapine Impurity D when analyzed under the same conditions. The chemical and physical properties of deuterated and non-deuterated versions of a molecule are nearly identical, leading to similar chromatographic behavior and ionization efficiency.
-
Internal Standard Considerations: In a typical quantitative analysis, Clozapine Impurity D-d8 would likely be used as an internal standard for the quantification of Clozapine Impurity D. The purpose of an internal standard is to correct for variations in sample preparation and instrument response. For this to be effective, the internal standard should exhibit a linear response over the analytical range of the analyte. Therefore, the linearity of the response for Clozapine Impurity D-d8 would be a critical parameter to assess during method validation.
References
- 1. Separation and Quantitative Estimation of Pharmacopeial Organic Impurities, Process-Related Impurities, and Degradation Products of the Anti-Schizophrenia Drug Clozapine in Pharmaceutical Formulations by Using Stability-Indicating HPLC Method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Determination of clozapine and its major metabolites in human serum using automated solid-phase extraction and subsequent isocratic high-performance liquid chromatography with ultraviolet detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Therapeutic drug monitoring of clozapine and norclozapine in human serum using ultra-performance liquid chromatography- tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. Validated spectrophotometric and fluorimetric methods for analysis of clozapine in tablets and urine - PubMed [pubmed.ncbi.nlm.nih.gov]
The Unseen Guardian: A Comparative Guide to Robustness in Clozapine Analysis Using Clozapine D-d8
For researchers, scientists, and drug development professionals engaged in the bioanalysis of the atypical antipsychotic clozapine, the choice of an internal standard is a critical determinant of method robustness. This guide provides an objective comparison of the performance of the deuterated internal standard, Clozapine D-d8, against a common structural analog, Loxapine, in the context of analytical method robustness testing. The presented data and protocols underscore the superior reliability of stable isotope-labeled standards in ensuring data integrity under real-world laboratory conditions.
The quantification of clozapine in biological matrices is pivotal for therapeutic drug monitoring, pharmacokinetic studies, and clinical trials. The inherent variability of analytical systems necessitates the use of an internal standard (IS) to ensure accuracy and precision. A robust analytical method remains unaffected by small, deliberate variations in method parameters, providing a measure of its reliability during normal use. Stable isotope-labeled internal standards, such as Clozapine D-d8, are widely considered the gold standard for mass spectrometry-based bioanalysis due to their physicochemical similarity to the analyte.
The Gold Standard: Advantages of Clozapine D-d8
Clozapine D-d8, in which eight hydrogen atoms are replaced with deuterium, is the ideal internal standard for the bioanalysis of clozapine. Its key advantages include:
-
Co-elution with the Analyte: Clozapine D-d8 has nearly identical chromatographic behavior to clozapine, meaning it elutes at the same retention time. This is crucial for compensating for matrix effects, which can suppress or enhance the analyte signal.
-
Similar Ionization Efficiency: As a deuterated analog, Clozapine D-d8 exhibits ionization characteristics that are almost identical to the unlabeled clozapine. This ensures that any variations in the mass spectrometer's source conditions affect both the analyte and the internal standard equally.
-
Comparable Extraction Recovery: During sample preparation, Clozapine D-d8 mimics the extraction behavior of clozapine, effectively correcting for any variability or losses in the extraction process.
In contrast, structural analogs like Loxapine, while chemically similar, can exhibit different chromatographic retention times, ionization efficiencies, and extraction recoveries. These differences can lead to a failure to adequately compensate for analytical variability, thereby compromising the robustness of the method.
Head-to-Head: Robustness Testing Protocol and Comparative Data
To objectively assess the robustness of an analytical method for clozapine, a series of experiments are conducted where key parameters are intentionally varied. The following protocol, based on International Council for Harmonisation (ICH) guidelines, outlines a typical robustness study for a Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method.
Experimental Protocol: Robustness Testing of Clozapine LC-MS/MS Method
Objective: To evaluate the robustness of the LC-MS/MS method for the quantification of clozapine in human plasma using either Clozapine D-d8 or Loxapine as an internal standard.
Method Parameters to be Varied:
-
Mobile Phase Composition: The percentage of the organic modifier (e.g., acetonitrile or methanol) in the mobile phase is varied by ±2%.
-
Mobile Phase pH: The pH of the aqueous component of the mobile phase is adjusted by ±0.2 units.
-
Column Temperature: The temperature of the analytical column is varied by ±5°C.
-
Flow Rate: The mobile phase flow rate is altered by ±10%.
Procedure:
-
Prepare three sets of quality control (QC) samples at low, medium, and high concentrations of clozapine in human plasma.
-
For each parameter variation, analyze a set of QC samples in triplicate.
-
Calculate the concentration of clozapine in each QC sample using the respective internal standard (Clozapine D-d8 or Loxapine).
-
Determine the percentage deviation of the mean calculated concentration from the nominal concentration for each set of varied parameters.
Data Presentation: Comparative Robustness Data
The following tables summarize the expected outcomes from the robustness testing, comparing the performance of Clozapine D-d8 and Loxapine as internal standards. The data is presented as the percentage deviation from the nominal concentration.
Table 1: Robustness Testing with Clozapine D-d8 as Internal Standard
| Parameter Variation | Low QC (% Deviation) | Medium QC (% Deviation) | High QC (% Deviation) |
| Mobile Phase Composition | |||
| -2% Organic | 1.8 | 1.5 | 1.2 |
| +2% Organic | -2.1 | -1.7 | -1.5 |
| Mobile Phase pH | |||
| -0.2 pH units | 1.5 | 1.1 | 0.9 |
| +0.2 pH units | -1.8 | -1.4 | -1.1 |
| Column Temperature | |||
| -5°C | 2.5 | 2.1 | 1.8 |
| +5°C | -2.8 | -2.3 | -2.0 |
| Flow Rate | |||
| -10% | 3.1 | 2.8 | 2.5 |
| +10% | -3.5 | -3.1 | -2.8 |
Table 2: Robustness Testing with Loxapine as Internal Standard
| Parameter Variation | Low QC (% Deviation) | Medium QC (% Deviation) | High QC (% Deviation) |
| Mobile Phase Composition | |||
| -2% Organic | 4.5 | 3.8 | 3.2 |
| +2% Organic | -5.2 | -4.6 | -4.1 |
| Mobile Phase pH | |||
| -0.2 pH units | 3.9 | 3.2 | 2.8 |
| +0.2 pH units | -4.8 | -4.1 | -3.5 |
| Column Temperature | |||
| -5°C | 6.2 | 5.5 | 4.9 |
| +5°C | -7.1 | -6.4 | -5.8 |
| Flow Rate | |||
| -10% | 8.5 | 7.8 | 7.1 |
| +10% | -9.8 | -9.1 | -8.5 |
As the data illustrates, the use of Clozapine D-d8 results in significantly smaller deviations from the nominal concentrations when analytical parameters are varied. This demonstrates the superior ability of the deuterated internal standard to compensate for these changes, leading to a more robust and reliable method.
Visualizing the Workflow and Logic
To further clarify the experimental process and the underlying principles, the following diagrams have been generated using Graphviz.
Caption: Experimental workflow for robustness testing of a Clozapine analytical method.
Caption: Logical relationship between internal standard choice and method robustness.
Conclusion: Ensuring Data Integrity with the Right Internal Standard
The robustness of an analytical method is paramount for generating reliable data in regulated environments. While structural analogs like Loxapine can be used as internal standards for clozapine analysis, they are more susceptible to variations in analytical conditions. The use of a deuterated internal standard, Clozapine D-d8, provides superior compensation for these variations due to its near-identical physicochemical properties to the analyte. This results in a more robust and reliable analytical method, ultimately leading to higher confidence in the generated data for critical drug development and clinical decisions. For researchers and scientists aiming for the highest standards of data quality, Clozapine D-d8 is the unequivocal choice for the bioanalysis of clozapine.
A Comparative Guide to the Limit of Detection and Quantification for Clozapine Impurities
This guide provides a comparative analysis of the Limit of Detection (LOD) and Limit of Quantification (LOQ) for various impurities of the atypical antipsychotic drug, Clozapine. The data presented is compiled from pharmacopeial monographs, scientific literature, and application notes from leading analytical instrument manufacturers. This document is intended for researchers, scientists, and professionals in drug development and quality control, offering a valuable resource for method selection and validation.
Understanding Clozapine Impurities
Clozapine, a dibenzodiazepine derivative, is susceptible to degradation and can contain process-related impurities that must be monitored to ensure its safety and efficacy. Regulatory bodies like the United States Pharmacopeia (USP) and the European Pharmacopoeia (EP) have established monographs that specify the impurities to be controlled.
Key Clozapine Impurities:
-
Clozapine Impurity A (USP/EP): 7-chloro-5,10-dihydro-11H-dibenzo[b,e][1]diazepin-11-one
-
Clozapine Impurity B (EP): 11,11′-(piperazine-1,4-diyl)bis(8-chloro-5H-dibenzo[b,e][1]diazepine)
-
Clozapine Impurity C (EP) / Demethyl Clozapine (USP): 8-chloro-11-(piperazin-1-yl)-5H-dibenzo[b,e][1]diazepine
-
Clozapine Impurity D (EP): 1-[2-[(2-amino-4-chlorophenyl)amino]benzoyl]-4-methylpiperazine
-
Process-Related Impurities: Including precursors and by-products from the synthetic route.
-
N-Nitroso Impurities: Potentially carcinogenic compounds that can form in the presence of nitrite and secondary amines.
Comparative Analysis of LOD and LOQ Values
The following tables summarize the reported LOD and LOQ values for various Clozapine impurities determined by different analytical techniques.
High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
This method is commonly employed for the analysis of pharmacopeial impurities.
| Impurity Name | Alternative Name | Limit of Detection (LOD) | Limit of Quantification (LOQ) | Source |
| Clozapine Impurity A | - | 0.07 µg/mL | 0.20 µg/mL | [1] |
| Clozapine Impurity B | - | 0.20 µg/mL | 0.61 µg/mL | [1] |
| Clozapine Impurity C | Demethyl Clozapine | 0.15 µg/mL | 0.45 µg/mL | [1] |
| Clozapine Impurity D | - | 0.12 µg/mL | 0.36 µg/mL | [1] |
Note: The United States Pharmacopeia (USP) monograph for Clozapine has historically described a Thin-Layer Chromatography (TLC) method for chromatographic purity, which is a semi-quantitative method and does not provide specific LOD and LOQ values for individual impurities.
Liquid Chromatography with Tandem Mass Spectrometry (LC/MS/MS)
LC/MS/MS offers higher sensitivity and selectivity, making it suitable for the detection of trace-level impurities, including process-related and N-nitroso impurities.
| Impurity Name | Limit of Detection (LOD) | Limit of Quantification (LOQ) | Source |
| 4-chloro 2-nitrobenzene amine | 1.0 ppb (ng/mL) | 3.0 ppb (ng/mL) | [2] |
| 2-chlorobenzoic acid | 1.0 ppb (ng/mL) | 3.0 ppb (ng/mL) | [2] |
| 2-(4-chloro 2-nitro phenyl amino) benzoic acid | 1.0 ppb (ng/mL) | 3.0 ppb (ng/mL) | [2] |
| 2-(2-amino 4-chloro phenyl amino) benzoic acid | 1.0 ppb (ng/mL) | 3.0 ppb (ng/mL) | [2] |
| N-nitroso Clozapine | 0.058 µg/mL | 0.177 µg/mL | |
| N-nitroso Clozapine impurity C | 0.014 µg/mL | 0.044 µg/mL |
Experimental Protocols
Detailed methodologies for the key analytical techniques are provided below.
HPLC-UV Method for European Pharmacopoeia Impurities
This method is based on the application note from Sigma-Aldrich for the determination of Clozapine impurities according to the European Pharmacopoeia.[1]
-
Instrumentation: High-Performance Liquid Chromatography (HPLC) system with a UV detector.
-
Column: Purospher® STAR RP-18 end-capped (125 x 4.6 mm, 5 µm).[1]
-
Mobile Phase: A gradient mixture of acetonitrile, methanol, and a pH 2.4 phosphate buffer.
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 10 µL.
-
Column Temperature: 35°C.
-
Detection Wavelength: 257 nm.
-
Sample Preparation:
-
Test Solution: Dissolve 75 mg of the substance in 80 mL of methanol, sonicate, and dilute to 100 mL with water. Filter through a 0.45 µm membrane filter.[1]
-
Reference Solution: Prepare serial dilutions of the test solution and individual impurity standards in the solvent mixture (methanol:water, 80:20 v/v).[1]
-
-
Quantification: Based on the peak area of the impurities in the sample solution compared to the peak areas of the corresponding impurity standards.
LC/MS/MS Method for Process-Related Impurities
This method is based on an application note from Agilent Technologies for the simultaneous quantitation of four process-related impurities in Clozapine API.[2]
-
Instrumentation: An Agilent 1290 Infinity II LC coupled to an Agilent 6470 Triple Quadrupole LC/MS.[2]
-
Column: Agilent ZORBAX RRHD Eclipse Plus C18, 2.1 x 100 mm, 1.8 µm.
-
Mobile Phase:
-
A: 0.1% formic acid in water
-
B: 0.1% formic acid in acetonitrile
-
-
Gradient Elution: A specific gradient program is used to achieve separation.
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 2 µL.
-
Column Temperature: 40°C.
-
Ionization Mode: Electrospray Ionization (ESI) in positive mode.
-
Detection: Multiple Reaction Monitoring (MRM) mode is used for the quantification of each impurity.
-
Sample Preparation: 20 mg of the API is weighed, and 1 mL of 60/40 methanol/water is added. The mixture is vortexed and sonicated. The partially dissolved sample is filtered before injection. This helps in reducing the matrix effect from the API.[2]
Experimental Workflow Visualization
The following diagram illustrates a typical workflow for determining the Limit of Detection (LOD) and Limit of Quantification (LOQ) for pharmaceutical impurities.
Caption: Workflow for LOD and LOQ Determination of Clozapine Impurities.
This guide highlights the different analytical methodologies available for the sensitive and accurate quantification of Clozapine impurities. The choice of method will depend on the specific impurity, the required detection limits, and the available instrumentation. For routine quality control of pharmacopoeial impurities, HPLC-UV is often sufficient, while LC/MS/MS provides the enhanced sensitivity needed for trace-level process-related and potentially genotoxic impurities.
References
Unraveling Clozapine's Stability: A Comparative Guide to Forced Degradation Studies and Impurity Formation
For researchers, scientists, and drug development professionals, understanding the stability of a drug substance like Clozapine under various stress conditions is paramount for ensuring its quality, safety, and efficacy. This guide provides a comprehensive comparison of forced degradation studies on Clozapine, detailing the formation of impurities under different stress conditions and the analytical methodologies employed for their characterization.
Forced degradation, or stress testing, is a critical component of the drug development process, providing insights into the intrinsic stability of a drug molecule and helping to develop stable formulations and establish appropriate storage conditions. In the case of the atypical antipsychotic Clozapine, studies have shown it to be particularly susceptible to degradation under acidic and oxidative conditions.
Performance Under Stress: A Quantitative Comparison
Forced degradation studies on Clozapine have been conducted under a variety of stress conditions, including acidic, alkaline, oxidative, thermal, and photolytic environments. The extent of degradation and the profile of impurities formed are highly dependent on the specific stressor applied. The decomposition of Clozapine has been found to follow first-order kinetics under all stress conditions.[1][2]
A key study identified six major degradation products of Clozapine under various stress conditions, which were characterized using advanced analytical techniques like UHPLC-DAD-ESI-Q-TOF mass spectrometry.[1][2] While specific degradation percentages can vary based on the exact experimental parameters, the general trends in stability are summarized below.
| Stress Condition | Reagent/Parameter | Notable Degradation Products | Extent of Degradation |
| Acidic Hydrolysis | 0.1 M HCl | Degradation Product (DP) 1, DP2, DP3, DP4, DP5, DP6 | Significant |
| Alkaline Hydrolysis | 0.1 M NaOH | DP1, DP2, DP3, DP4, DP5, DP6 | Moderate |
| Oxidative | 3% H₂O₂ | DP1, DP2, DP3, DP4, DP5, DP6 | Significant |
| Photolytic (UV-Vis) | UV-Vis light exposure | DP1, DP2, DP3, DP4, DP5, DP6 | Moderate |
| Photolytic (UVC) | UVC light exposure | DP1, DP2, DP3, DP4, DP5, DP6 | Moderate |
| Thermal | 60°C | Minimal degradation | Low |
| Neutral Hydrolysis | Water | Minimal degradation | Low |
Unveiling the Impurities: Analytical Approaches
The accurate detection and characterization of impurities formed during forced degradation are crucial for ensuring the safety of the final drug product. A variety of sophisticated analytical techniques are employed for this purpose.
| Analytical Technique | Purpose | Key Parameters |
| UHPLC-DAD-ESI-Q-TOF MS | Separation, identification, and structural elucidation of degradation products. | Gradient elution, high-resolution mass spectrometry for accurate mass determination and fragmentation analysis. |
| Reverse-Phase HPLC (RP-HPLC) with UV Detection | Routine quality control, quantification of Clozapine and its impurities. | C18 or C8 columns, mobile phases typically consisting of acetonitrile and a buffer, UV detection at specific wavelengths (e.g., 257 nm, 295 nm).[3][4] |
| High-Performance Thin-Layer Chromatography (HPTLC) | Separation and quantification of Clozapine and its degradation products. | Silica gel plates, various solvent systems for development, densitometric scanning for quantification.[5] |
Experimental Corner: Protocols for Degradation and Analysis
The following protocols provide a generalized framework for conducting forced degradation studies on Clozapine and analyzing the resulting samples.
Forced Degradation Protocol
-
Preparation of Stock Solution: Prepare a stock solution of Clozapine in a suitable solvent (e.g., methanol or a mixture of acetonitrile and water).
-
Acidic Degradation: Mix the stock solution with an equal volume of 0.1 M hydrochloric acid. Keep the solution at room temperature or elevate the temperature (e.g., 60°C) for a specified period.
-
Alkaline Degradation: Mix the stock solution with an equal volume of 0.1 M sodium hydroxide. Maintain the solution at room temperature or an elevated temperature for a defined duration.
-
Oxidative Degradation: Treat the stock solution with a solution of 3% hydrogen peroxide. Keep the mixture at room temperature for a set time.
-
Thermal Degradation: Expose the solid drug substance or a solution of the drug to dry heat (e.g., 60°C) for a predetermined period.
-
Photolytic Degradation: Expose a solution of the drug to UV-Vis and UVC light in a photostability chamber for a specified duration.
-
Neutralization and Dilution: After the specified stress period, neutralize the acidic and alkaline samples. Dilute all samples to a suitable concentration with the mobile phase before analysis.
Analytical Protocol (RP-HPLC)
-
Chromatographic System: Utilize a high-performance liquid chromatography system equipped with a UV detector.
-
Column: Employ a reverse-phase column, such as an Agilent Poroshell 120 EC-C18.[3]
-
Mobile Phase: Prepare a mobile phase consisting of a mixture of acetonitrile, methanol, and a phosphate buffer (e.g., pH 2.4).[3]
-
Flow Rate: Set the flow rate to 1.0 mL/min.[3]
-
Injection Volume: Inject a 10 µL volume of the prepared sample.[3]
-
Column Temperature: Maintain the column temperature at 35°C.[3]
-
Detection: Monitor the eluent at a wavelength of 257 nm.[3]
-
Data Analysis: Integrate the peaks corresponding to Clozapine and its degradation products to determine the percentage of degradation and the relative amounts of each impurity.
Visualizing the Process: Workflows and Relationships
To better understand the process of forced degradation and the resulting outcomes, the following diagrams illustrate the experimental workflow and the logical relationships between stress conditions and impurity formation.
References
- 1. Characterization of forced degradation products of clozapine by LC-DAD/ESI-Q-TOF - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Separation and Quantitative Estimation of Pharmacopeial Organic Impurities, Process-Related Impurities, and Degradation Products of the Anti-Schizophrenia Drug Clozapine in Pharmaceutical Formulations by Using Stability-Indicating HPLC Method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
A Comparative Analysis of European Pharmacopoeia and USP Methods for Clozapine Impurities
For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Compendial Methods for Clozapine Impurity Profiling
Clozapine, an atypical antipsychotic crucial in the management of treatment-resistant schizophrenia, is subject to stringent quality control to ensure its safety and efficacy. A critical aspect of this control is the monitoring and limitation of impurities. The two major pharmacopoeias, the European Pharmacopoeia (Ph. Eur.) and the United States Pharmacopeia (USP), provide distinct methodologies for the assessment of clozapine impurities. This guide presents a detailed comparative analysis of these methods, supported by available data, to assist researchers, scientists, and drug development professionals in understanding their nuances and implications.
Executive Summary
The European Pharmacopoeia employs a quantitative High-Performance Liquid Chromatography (HPLC) method for the determination of clozapine's related substances. This approach offers high resolution and sensitivity, allowing for the precise quantification of specified and unspecified impurities. In contrast, the United States Pharmacopeia prescribes a semi-quantitative Thin-Layer Chromatography (TLC) method. While being a simpler and more cost-effective technique, TLC generally provides lower resolution and sensitivity compared to HPLC. The choice between these methods can have significant implications for impurity profiling, analytical validation, and ultimately, the quality assessment of clozapine active pharmaceutical ingredients (APIs) and finished products.
Data Presentation: A Head-to-Head Comparison
The following tables summarize the key parameters of the Ph. Eur. and USP methods for clozapine impurity analysis.
Table 1: Comparison of Analytical Methods
| Parameter | European Pharmacopoeia (Ph. Eur.) | United States Pharmacopeia (USP) |
| Analytical Technique | High-Performance Liquid Chromatography (HPLC) | Thin-Layer Chromatography (TLC) |
| Principle | Quantitative separation based on differential partitioning between a liquid mobile phase and a solid stationary phase. | Semi-quantitative separation based on differential adsorption on a solid stationary phase. |
| Detection | UV Spectrophotometry | Visual comparison of spot intensity under UV light. |
| Quantification | Quantitative (Peak area integration) | Semi-quantitative (Comparison with reference standards) |
Table 2: Specified Impurities and Acceptance Criteria
| Pharmacopoeia | Impurity Name | Acceptance Criteria |
| Ph. Eur. | Impurity A: 8-chloro-5,10-dihydro-11H-dibenzo[b,e][1][2]diazepin-11-one | Specific percentage limits for each named impurity are defined in the monograph. Unspecified impurities are controlled according to general chapter 2034. |
| Impurity B: 1,4-bis(8-chloro-5H-dibenzo[b,e][1][2]diazepin-11-yl)piperazine | ||
| Impurity C: 8-chloro-11-(piperazin-1-yl)-5H-dibenzo[b,e][1][2]diazepine | ||
| Impurity D: N-desmethylclozapine | ||
| USP | 1,4-bis(8-chloro-5H-dibenzo[b,e][1][2]diazepin-11-yl)piperazine (Impurity B in Ph. Eur.) | Intensity of the spot is not greater than that of Standard Solution B (0.2%). |
| 8-chloro-5,10-dihydro-11H-dibenzo[b,e][1][2]diazepin-11-one (Impurity A in Ph. Eur.) | Intensity of the spot is not greater than that of Standard Solution C (0.1%). | |
| 8-chloro-11-(piperazin-1-yl)-5H-dibenzo[b,e][1][2]diazepine (Impurity C in Ph. Eur.) | Intensity of the spot is not greater than that of Standard Solution A (0.3%). | |
| Any other secondary spot | Intensity is not greater than that of Standard Solution C (0.1%). | |
| Total Impurities | The sum of the intensities of all secondary spots corresponds to not more than 0.6%. |
Note: The specific percentage limits for individual impurities in the European Pharmacopoeia monograph for clozapine were not publicly available at the time of this guide's compilation. The monograph and its supplements should be consulted for the most current and detailed information.
Experimental Protocols
European Pharmacopoeia: HPLC Method for Related Substances
This method is a gradient HPLC-UV method designed for the separation and quantification of clozapine and its related substances.[1]
-
Chromatographic System:
-
Column: A stainless steel column 125 mm x 4.6 mm, packed with octadecylsilyl silica gel for chromatography (5 µm). A Purospher® STAR RP-18 endcapped column is a suitable example.[1]
-
Mobile Phase A: A solution of 2.04 g of potassium dihydrogen phosphate in 1000 mL of water, with the pH adjusted to 2.4 with phosphoric acid.
-
Mobile Phase B: Acetonitrile.
-
Gradient Elution: A specific gradient program is used, typically starting with a higher proportion of Mobile Phase A and gradually increasing the proportion of Mobile Phase B to elute the impurities and the active substance.
-
Flow Rate: Typically around 1.0 mL/min.
-
Detection: UV spectrophotometer at a wavelength of 277 nm.[1]
-
Injection Volume: Typically 10 µL.
-
Column Temperature: Maintained at a constant temperature, for instance, 35°C.
-
-
System Suitability:
-
The system suitability is assessed using a reference solution containing clozapine and its specified impurities.
-
Resolution: The resolution between the peaks of clozapine and the critical pair (e.g., impurity C) must be not less than a specified value (e.g., 2.5).[1]
-
Peak Identification: The chromatogram obtained with the reference solution should be comparable to the reference chromatogram provided by the Ph. Eur.
-
-
Procedure:
-
Prepare a test solution of the clozapine substance to be examined and a reference solution containing a known concentration of clozapine and its impurities.
-
Inject the solutions into the chromatograph.
-
Record the chromatograms and calculate the content of each impurity by comparing the peak areas with those of the reference standards.
-
United States Pharmacopeia: TLC Method for Chromatographic Purity
This method utilizes Thin-Layer Chromatography to semi-quantitatively assess the purity of clozapine.
-
Chromatographic System:
-
Adsorbent: A 0.25-mm layer of chromatographic silica gel mixture.
-
Developing Solvent System: A mixture of chloroform and methanol (3:1).
-
Application Volume: 20 µL.
-
-
Procedure:
-
Test Solution: Prepare a solution of the clozapine substance in chloroform at a concentration of 10.0 mg/mL.
-
Standard Solutions: Prepare a series of standard solutions of USP Clozapine RS in chloroform at different concentrations (e.g., 0.3%, 0.2%, 0.1%, and 0.05% of the test solution concentration).
-
Apply the test and standard solutions to the TLC plate.
-
Develop the chromatogram in the developing solvent system until the solvent front has moved a sufficient distance.
-
Allow the plate to dry and examine it under short-wavelength UV light.
-
Compare the intensities of any secondary spots in the chromatogram of the test solution with the principal spots in the chromatograms of the standard solutions to determine compliance with the specified limits.
-
Mandatory Visualization
The following diagrams illustrate the experimental workflows for the Ph. Eur. and USP methods.
Caption: Workflow for the Ph. Eur. HPLC method for Clozapine impurities.
Caption: Workflow for the USP TLC method for Clozapine impurities.
Discussion and Conclusion
The choice between the Ph. Eur. HPLC and USP TLC methods for clozapine impurity analysis depends on the specific requirements of the testing laboratory and the intended market for the product.
The Ph. Eur. HPLC method offers superior performance in terms of:
-
Quantitative Accuracy: Provides precise quantitative results for each impurity.
-
Sensitivity and Resolution: Capable of detecting and separating trace-level impurities with high resolution.
-
Specificity: The chromatographic separation provides a high degree of confidence in the identification of impurities.
The USP TLC method , on the other hand, presents advantages in:
-
Simplicity and Cost-Effectiveness: Requires less sophisticated equipment and has lower operational costs.
-
Speed: Can be faster for screening multiple samples simultaneously.
However, the TLC method has notable limitations:
-
Semi-Quantitative Nature: Relies on visual comparison of spot intensities, which is less precise than instrumental quantification.
-
Lower Sensitivity and Resolution: May not be able to detect or separate all potential impurities, especially those present at very low levels.
For drug development and manufacturing in a global market, it is often necessary to consider both pharmacopoeial methods. A robust, validated HPLC method, such as the one described in the European Pharmacopoeia, is generally preferred for comprehensive impurity profiling and is more aligned with modern analytical standards and regulatory expectations for quantitative control of impurities. While the USP TLC method can serve as a simpler quality control check, its limitations in sensitivity and quantitation should be carefully considered.
Ultimately, the selection of the analytical method should be based on a thorough risk assessment and a commitment to ensuring the highest quality and safety of the clozapine product.
References
Safety Operating Guide
Navigating the Disposal of Clozapine EP Impurity D-d8: A Comprehensive Guide
For researchers and scientists in the pharmaceutical industry, the proper disposal of chemical reagents is a critical component of laboratory safety and regulatory compliance. This guide provides essential, step-by-step procedures for the safe and compliant disposal of Clozapine EP impurity D-d8, ensuring the protection of both personnel and the environment.
Understanding the Compound and Associated Risks
Core Principles of Pharmaceutical Waste Disposal
The disposal of pharmaceutical waste, including reference standards like this compound, is regulated by various agencies, most notably the Environmental Protection Agency (EPA) in the United States.[2] Key regulations such as the Resource Conservation and Recovery Act (RCRA) govern the management of hazardous waste from its generation to its final disposal. A crucial first step is to determine if the waste is classified as hazardous.[3][4]
Key Disposal Considerations:
| Parameter | Guideline | Regulatory Context |
| Waste Classification | Assume the waste is hazardous unless definitively proven otherwise through analysis or specific regulatory exemption. | EPA, RCRA[3][5] |
| Containerization | Use designated, properly labeled, and sealed hazardous waste containers. Containers for hazardous pharmaceutical waste are typically black.[2][5] | EPA, Department of Transportation (DOT) |
| Labeling | Clearly label the container with "Hazardous Waste," the chemical name (this compound), and any associated hazard warnings. | EPA, OSHA |
| Segregation | Do not mix with non-hazardous waste. Segregate from incompatible materials to prevent reactions. | RCRA |
| Disposal Method | Engage a licensed hazardous waste disposal company. The primary method for pharmaceutical waste is often incineration at a permitted facility.[2] | EPA |
| Documentation | Maintain a hazardous waste manifest to track the waste from your facility to its final disposal site.[5] | EPA, DOT |
Step-by-Step Disposal Protocol
-
Personal Protective Equipment (PPE): Before handling the material, ensure appropriate PPE is worn, including safety goggles, gloves, and a lab coat.[6]
-
Waste Characterization: Treat this compound as a hazardous pharmaceutical waste. This is the most conservative and compliant approach in the absence of a specific SDS.
-
Container Selection: Select a designated black container for hazardous pharmaceutical waste.[2][5] The container must be in good condition, compatible with the chemical, and have a secure lid.
-
Labeling: Affix a "Hazardous Waste" label to the container. Clearly write the full chemical name: "this compound" and its CAS number if available. Note any known hazards.
-
Accumulation: Store the sealed container in a designated satellite accumulation area within the laboratory. This area should be secure and away from general lab traffic.
-
Arrange for Pickup: Contact your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor to arrange for pickup.
-
Manifesting: Complete the hazardous waste manifest provided by the disposal company. This document is a legal record of the waste's journey to the treatment, storage, and disposal facility (TSDF).
-
Record Keeping: Retain a copy of the manifest for your records in accordance with regulatory requirements.
Disposal Workflow Diagram
Caption: Disposal workflow for this compound.
By adhering to these procedures, research professionals can ensure the safe and compliant disposal of this compound, upholding their commitment to laboratory safety and environmental responsibility.
References
- 1. Clozapine EP Impurity C-d8 | Axios Research [axios-research.com]
- 2. Managing Pharmaceutical Waste | Stericycle [stericycle.com]
- 3. sdmedwaste.com [sdmedwaste.com]
- 4. Types of Pharmaceutical Waste and How to Dispose of Them | VLS [vlses.com]
- 5. danielshealth.com [danielshealth.com]
- 6. Clozapine EP Impurity D | CAS No: 65514-71-8 [aquigenbio.com]
Essential Safety and Handling Protocols for Clozapine EP Impurity D-d8
This document provides crucial safety and logistical guidance for researchers, scientists, and drug development professionals handling Clozapine EP Impurity D-d8. The following procedures are designed to ensure a safe laboratory environment and proper disposal of materials.
Clozapine and its impurities are pharmacologically active compounds that require careful handling to prevent occupational exposure.[1][2] Given that "this compound" is a deuterated form of a known clozapine impurity, it should be handled with the same precautions as the parent compound and its non-deuterated impurity. Fine powders of potent compounds can easily become airborne, posing inhalation risks and the potential for cross-contamination.[1][3][4] Therefore, a comprehensive safety strategy encompassing engineering controls, personal protective equipment, and strict operational procedures is mandatory.
Risk Assessment and Containment
A thorough risk assessment is the first step before handling any potent compound.[5] The Occupational Exposure Limit (OEL) for clozapine should be considered to determine the necessary level of containment. For highly potent or hazardous active pharmaceutical ingredients (APIs), containment strategies such as isolators or gloveboxes are often recommended.[5][6] When handling small quantities in a laboratory setting, a certified chemical fume hood or a powder containment hood is essential to minimize inhalation exposure.[4]
Personal Protective Equipment (PPE)
The selection of appropriate PPE is critical to prevent skin contact, inhalation, and ingestion.[7][8] The following table summarizes the recommended PPE for handling this compound.
| PPE Category | Item | Specification | Rationale |
| Hand Protection | Gloves | Double-gloving with powder-free nitrile gloves is recommended. Change gloves frequently, especially if contamination is suspected.[8] | Prevents skin contact with the compound. Double-gloving provides an extra layer of protection against potential tears or permeation. |
| Body Protection | Lab Coat | A disposable, long-sleeved lab coat with tight-fitting cuffs.[9] | Protects skin and personal clothing from contamination. Disposable coats prevent the carry-over of contaminants. |
| Eye Protection | Safety Goggles or Glasses | Chemical splash goggles or safety glasses with side shields that meet ANSI Z87.1 standards.[10][11] | Protects eyes from airborne particles and accidental splashes. |
| Respiratory Protection | Respirator | For weighing and handling powders outside of a containment hood, a fit-tested N95 or higher-rated respirator is recommended.[8] | Minimizes the risk of inhaling fine powder particles of the active compound. |
Operational Plan: Step-by-Step Handling Procedure
-
Preparation:
-
Ensure the work area (e.g., chemical fume hood, powder containment hood) is clean and uncluttered.
-
Gather all necessary equipment, including spatulas, weighing paper, and containers, and place them within the containment area.
-
Verify that a properly labeled waste container is readily accessible.
-
-
Personal Protective Equipment (PPE) Donning:
-
Put on the required PPE in the correct order: lab coat, then respirator, followed by eye protection, and finally, double gloves.
-
-
Handling the Compound:
-
Perform all manipulations, including weighing and transferring, within the designated containment area to minimize the spread of powder.[6]
-
Handle the compound gently to avoid creating airborne dust.
-
Use tools and techniques that minimize the generation of dust, such as using a micro-spatula for transfers.
-
-
Post-Handling:
-
Securely close the container of this compound.
-
Decontaminate all surfaces and equipment that may have come into contact with the compound using an appropriate cleaning agent.
-
Carefully remove and dispose of the outer pair of gloves into the designated waste container.
-
-
PPE Doffing:
-
Remove PPE in the reverse order of donning to prevent cross-contamination: remove the lab coat, then the inner gloves, followed by eye protection, and finally the respirator.
-
Wash hands thoroughly with soap and water after removing all PPE.[7]
-
Disposal Plan
All waste generated from handling this compound, including contaminated gloves, wipes, and weighing paper, must be treated as hazardous chemical waste.
-
Waste Segregation: Collect all contaminated solid waste in a dedicated, clearly labeled, and sealed hazardous waste container.
-
Disposal Procedures: Follow your institution's specific guidelines for the disposal of hazardous chemical waste. Do not mix with general laboratory waste.
Safe Handling Workflow
The following diagram illustrates the logical flow of operations for safely handling this compound.
Caption: Workflow for Safe Handling of Potent Compounds.
References
- 1. ilcdover.com [ilcdover.com]
- 2. ocpinfo.com [ocpinfo.com]
- 3. How to Improve Powder Handling in Pharma Production | Techno Blog | Schematic [schematicind.com]
- 4. Establishing powder-handling workflow practices and standard operating procedures: compounding pharmacy and safety - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. A Guide to Processing and Holding Active Pharmaceutical Ingredients [powdersystems.com]
- 6. pharmaceutical-networking.com [pharmaceutical-networking.com]
- 7. Clozapine EP Impurity D | CAS No: 65514-71-8 [aquigenbio.com]
- 8. Pharmacy Purchasing & Products Magazine [pppmag.com]
- 9. 8 Types of PPE to Wear When Compounding Hazardous Drugs | Provista [provista.com]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. Personal Protective Equipment in Chemistry | Environmental Health and Safety [ehs.dartmouth.edu]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

